4-Aminopiperidin-2-one hydrochloride
Description
Properties
IUPAC Name |
4-aminopiperidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c6-4-1-2-7-5(8)3-4;/h4H,1-3,6H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWIFZGLLVKIRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601637 | |
| Record name | 4-Aminopiperidin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260883-24-6 | |
| Record name | 4-Aminopiperidin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to 4-Aminopiperidin-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Aminopiperidin-2-one hydrochloride (CAS Number: 1260883-24-6), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical and physical properties, safety and handling, and potential therapeutic applications based on the activities of structurally related compounds. While specific biological targets and detailed experimental protocols for this particular molecule are not extensively documented in publicly available literature, this guide offers insights into general synthetic strategies and the known biological relevance of the 4-aminopiperidine scaffold.
Chemical and Physical Properties
This compound is a beige solid with the molecular formula C₅H₁₁ClN₂O and a molecular weight of 150.61 g/mol .[1][2] While a specific melting point is not widely reported, its boiling point is documented as 329.2°C at 760 mmHg.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1260883-24-6 | [1][2] |
| Molecular Formula | C₅H₁₁ClN₂O | [1][2][3] |
| Molecular Weight | 150.61 g/mol | [1][2][3] |
| Physical Form | Beige Solid | [1] |
| Boiling Point | 329.2°C at 760 mmHg | [3] |
| Purity | ~95% | [1] |
Safety and Handling
This compound is associated with several hazard statements, indicating that it should be handled with care by trained professionals in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn.
Table 2: GHS Hazard and Precautionary Statements
| Category | Statement Code | Statement | Source(s) |
| Hazard | H302 | Harmful if swallowed. | [3] |
| H315 | Causes skin irritation. | [3] | |
| H319 | Causes serious eye irritation. | [3] | |
| H335 | May cause respiratory irritation. | [3] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [3] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
Synthesis and Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in the readily available scientific literature. However, the synthesis of structurally similar compounds, such as 4-substituted-3-aminopiperidin-2-ones, has been reported.[4] These methods often involve multi-step sequences.
A potential synthetic approach could be conceptualized based on established organic chemistry principles. The following diagram illustrates a logical workflow for a hypothetical synthesis, which should be considered for theoretical purposes only and would require experimental validation.
Caption: A conceptual workflow for the synthesis of this compound.
Biological Activity and Potential Applications
While there is a lack of specific biological data for this compound, the broader class of 4-aminopiperidine derivatives has shown significant potential in various therapeutic areas. This suggests that this compound could serve as a valuable scaffold or intermediate in the development of novel drugs.
The 4-aminopiperidine moiety is a key pharmacophore in compounds targeting a range of biological processes. Research on related molecules has highlighted their potential as:
-
Antiviral Agents: Derivatives of 4-aminopiperidine have been identified as inhibitors of Hepatitis C virus (HCV) assembly.[5]
-
Cognition Enhancers: Certain 4-aminopiperidine analogues have demonstrated potent nootropic effects in preclinical studies.
-
Antifungal Agents: The 4-aminopiperidine scaffold is being explored for the development of new antifungal drugs.
-
N-type Calcium Channel Blockers: These compounds have been investigated for their potential in treating pain and neuropathic pain.[6]
-
DPP-4 Inhibitors: Some complex molecules incorporating a 3-aminopiperidine moiety have been developed as treatments for type 2 diabetes.[7]
-
Janus Kinase (JAK) Inhibitors: The piperidine ring is a core component of tofacitinib, a medication used to treat several autoimmune diseases.[8]
The following diagram illustrates the potential therapeutic avenues for compounds containing the 4-aminopiperidine scaffold based on existing research.
Caption: Potential therapeutic applications stemming from the 4-aminopiperidine core structure.
Conclusion
This compound is a chemical entity with potential for further exploration in drug discovery and development. While comprehensive data on its properties and biological activity are currently limited, the established therapeutic relevance of the 4-aminopiperidine scaffold provides a strong rationale for its investigation. Future research should focus on elucidating its specific biological targets, developing and optimizing synthetic routes, and evaluating its efficacy in relevant disease models. This technical guide serves as a foundational resource to aid researchers in these endeavors.
References
- 1. 4-Amino-2-piperidinone hydrochloride | CymitQuimica [cymitquimica.com]
- 2. usbio.net [usbio.net]
- 3. 1260883-24-6[this compound 95%]- Jizhi Biochemical [acmec.com.cn]
- 4. Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tofacitinib - Wikipedia [en.wikipedia.org]
Physicochemical properties of 4-Aminopiperidin-2-one HCl
An In-depth Technical Guide to the Physicochemical Properties of 4-Aminopiperidin-2-one HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminopiperidin-2-one hydrochloride is a heterocyclic organic compound featuring a piperidinone core. This scaffold is of significant interest in medicinal chemistry and drug development due to its structural rigidity and the presence of versatile functional groups—a secondary amine, a lactam, and a primary amine. These features allow for its use as a key building block, or scaffold, in the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives have been investigated as beta-turn mimetics and as modulators for dopamine D2 receptors.[1] A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, formulation, and biological screening.
This technical guide provides a summary of the core physicochemical properties of 4-Aminopiperidin-2-one HCl, detailed experimental protocols for their determination, and logical workflows relevant to its application in research.
Core Physicochemical Properties
Quantitative experimental data for 4-Aminopiperidin-2-one HCl is not extensively available in public literature. The following table summarizes key properties, including calculated values and data inferred from structurally similar compounds.
| Property | Value | Source / Method |
| Chemical Structure | ||
| As Free Base | As HCl Salt | |
| Molecular Formula | C₅H₁₀N₂O | C₅H₁₁ClN₂O |
| Molecular Weight | 114.15 g/mol | 150.61 g/mol |
| Appearance | Off-white to light yellow solid (Predicted) | Inferred from similar compounds[2] |
| Melting Point | Data not available | See Experimental Protocol 1 |
| Aqueous Solubility | Data not available | See Experimental Protocol 2 |
| pKa | Data not available | See Experimental Protocol 3 |
| LogP (for free base) | Data not available | See Experimental Protocol 4 |
Note: The molecular weight for the HCl salt is calculated based on the free base and one equivalent of HCl.
Experimental Protocols
Accurate determination of physicochemical properties is critical for drug development. The following sections detail standardized protocols for characterizing 4-Aminopiperidin-2-one HCl.
Protocol 1: Melting Point Determination (Capillary Method)
The melting point provides a quick indication of a substance's purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.
Methodology:
-
Sample Preparation: A small amount of dry, powdered 4-Aminopiperidin-2-one HCl is packed into a glass capillary tube to a height of 2-3 mm.[3] The tube is tapped gently to ensure tight packing.[3]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or DigiMelt instrument) adjacent to a calibrated thermometer or sensor.[4]
-
Initial Determination (Optional): If the approximate melting point is unknown, a rapid heating rate (10-20°C per minute) is used to get a preliminary value.[4][5] A fresh sample must be used for the precise measurement.[3]
-
Precise Determination: The apparatus is heated to a temperature approximately 20°C below the expected melting point.[3] The heating rate is then slowed to about 1-2°C per minute to ensure thermal equilibrium.[3]
-
Data Recording: Two temperatures are recorded: T1, the temperature at which the first droplet of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting range is reported as T1-T2.
Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility, a critical parameter for predicting bioavailability.[6][7]
Methodology:
-
Suspension Preparation: An excess amount of solid 4-Aminopiperidin-2-one HCl is added to a series of vials, each containing a known volume of a specific aqueous medium (e.g., deionized water, 0.1 N HCl, phosphate buffers at various pH levels like 4.5, 6.8, and 7.4).[6]
-
Equilibration: The vials are sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[6][8]
-
Phase Separation: After equilibration, the vials are allowed to stand, or are centrifuged, to allow undissolved solids to settle.[9][10]
-
Sample Collection and Preparation: An aliquot of the supernatant is carefully withdrawn and immediately filtered through a syringe filter (e.g., 0.22 or 0.45 µm) to remove any undissolved particles.[6][11]
-
Quantification: The filtrate is diluted with a suitable solvent, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6][11] A calibration curve prepared with standards of known concentrations is used for accurate quantification.[11]
Protocol 3: pKa Determination (Potentiometric Titration)
The pKa, or acid dissociation constant, is crucial for understanding a compound's ionization state at different pH values, which affects its solubility, absorption, and receptor binding. Potentiometric titration is a common and reliable method for its determination.[12]
Methodology:
-
Solution Preparation: A precise amount of 4-Aminopiperidin-2-one HCl is dissolved in a known volume of purified water to create a solution of known concentration (e.g., 0.05 M).[13]
-
Titration Setup: The solution is placed in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 N NaOH) is added to the amine solution in small, precise increments using a burette. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.
-
Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the amine has been neutralized. For a molecule with multiple ionizable groups, multiple inflection points may be observed.
Protocol 4: LogP Determination (Shake-Flask Method)
LogP, the logarithm of the partition coefficient between n-octanol and water, is a key measure of a compound's lipophilicity, which influences its permeability and metabolic stability.[14]
Methodology:
-
Phase Pre-saturation: Equal volumes of n-octanol and an aqueous buffer (typically phosphate buffer at pH 7.4 for LogD determination) are mixed and shaken vigorously to ensure mutual saturation. The two phases are then allowed to separate completely.[10]
-
Partitioning: A small, known amount of 4-Aminopiperidin-2-one (as the free base) is dissolved in one of the phases (typically the one in which it is more soluble).[15] A known volume of this solution is then added to a known volume of the other pre-saturated phase in a vial.[15]
-
Equilibration: The vial is sealed and shaken for a set period (e.g., 2 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.[16][17] The mixture is then allowed to stand or is centrifuged to ensure complete phase separation.[10][16]
-
Sample Analysis: Aliquots are carefully removed from both the n-octanol and the aqueous layers.[10][16]
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV or LC-MS.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[10]
Visualized Workflows and Relationships
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the characterization of a novel chemical entity like 4-Aminopiperidin-2-one HCl.
Role as a Scaffold in Drug Discovery
4-Aminopiperidin-2-one is not typically an active pharmaceutical ingredient itself but serves as a valuable starting material. The diagram below shows its logical role as a core scaffold in the drug discovery process.
References
- 1. Enantiopure 4- and 5-aminopiperidin-2-ones: regiocontrolled synthesis and conformational characterization as bioactive beta-turn mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 35621-01-3 CAS MSDS (4-Aminopiperidine dihydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. thinksrs.com [thinksrs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 17. m.youtube.com [m.youtube.com]
The Pivotal Role of Stereochemistry in 4-Aminopiperidin-2-one: A Technical Guide to its Synthesis and Biological Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-aminopiperidin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a key building block for a diverse range of biologically active compounds. The stereochemistry at the C4 position profoundly influences the three-dimensional arrangement of substituents, leading to distinct pharmacological profiles of its enantiomers and diastereomers. This technical guide provides an in-depth analysis of the stereochemistry of 4-aminopiperidin-2-one, detailing its enantioselective synthesis, conformational properties, and the differential biological effects of its stereoisomers, with a particular focus on their role as modulators of the dopamine D2 receptor. This document is intended to be a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.
Introduction
The piperidine ring is a ubiquitous motif in natural products and synthetic pharmaceuticals.[1] Among its many derivatives, 4-aminopiperidin-2-one has emerged as a valuable synthon for constructing conformationally constrained peptidomimetics and other bioactive molecules. The presence of a chiral center at the C4 position introduces the element of stereoisomerism, where the spatial orientation of the amino group dictates the molecule's interaction with biological targets. Understanding and controlling this stereochemistry is paramount for the rational design of potent and selective drugs. This guide will explore the critical interplay between the stereochemical configuration of 4-aminopiperidin-2-one and its biological sequelae.
Stereochemistry and Conformational Analysis
The 4-aminopiperidin-2-one molecule possesses a single stereocenter at the C4 position, giving rise to two enantiomers: (4R)-4-aminopiperidin-2-one and (4S)-4-aminopiperidin-2-one.
Figure 1: Chemical structures of the (4R) and (4S) enantiomers of 4-aminopiperidin-2-one.
The piperidin-2-one ring typically adopts a chair or a twisted-boat conformation. The orientation of the C4-amino group (axial vs. equatorial) is a critical determinant of the molecule's overall shape and its ability to act as a β-turn mimetic.[2] Conformational analyses using IR and NMR spectroscopy have shown that derivatives of 4-aminopiperidin-2-one can adopt a reverse-turn structure stabilized by an intramolecular hydrogen bond, a key feature for mimicking peptide secondary structures.[2][3] The specific stereochemistry at C4 influences the propensity to form these stable conformations, which in turn affects biological activity.
Enantioselective Synthesis
The synthesis of enantiopure 4-aminopiperidin-2-ones is crucial for elucidating the structure-activity relationships of their derivatives. A common and effective strategy involves a regiocontrolled synthesis starting from chiral precursors like aspartic acid.[3]
Figure 2: General workflow for the enantioselective synthesis of 4-aminopiperidin-2-one.
Representative Experimental Protocol
The following is a representative protocol for the synthesis of enantiopure 4-aminopiperidin-2-one derivatives, adapted from the literature.[3]
Step 1: Formation of the 1,4-bis-electrophile intermediate from Aspartic Acid. Commercially available D- or L-aspartic acid is converted into a suitable 1,4-bis-electrophile through a series of standard organic transformations, including esterification, N-protection, and reduction, followed by activation of the resulting hydroxyl groups (e.g., as tosylates or mesylates).
Step 2: Regioselective Functionalization. The 1,4-bis-electrophile is subjected to a regioselective nucleophilic substitution with a protected amino group precursor (e.g., sodium azide or a protected amine). The regioselectivity is crucial for obtaining the desired 4-amino substitution pattern.
Step 3: Lactamization. The resulting intermediate undergoes intramolecular cyclization (lactamization) to form the piperidin-2-one ring. This is typically achieved under basic conditions.
Step 4: Deprotection. Finally, removal of the protecting groups on the amino function and the lactam nitrogen (if applicable) yields the target enantiopure 4-aminopiperidin-2-one.
Biological Effects: A Focus on Dopamine D2 Receptor Modulation
The stereochemistry of 4-aminopiperidin-2-one derivatives has a profound impact on their biological activity. One of the most significant applications of this scaffold is in the development of peptidomimetics that modulate the dopamine D2 receptor. These compounds often act as mimetics of the endogenous neuropeptide Pro-Leu-Gly-NH2 (PLG), which is known to allosterically modulate the D2 receptor.[4]
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various neurological processes. Its signaling cascade is primarily inhibitory, involving the Gαi/o subunit which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Figure 3: Simplified signaling pathway of the Dopamine D2 receptor and the allosteric modulation by 4-aminopiperidin-2-one based PLG mimetics.
Stereoselective Modulation of the D2 Receptor
Studies on peptidomimetics derived from enantiopure 4-aminopiperidin-2-one have demonstrated significant stereoselectivity in their ability to modulate the dopamine D2 receptor. For instance, peptidomimetics synthesized from a specific enantiomer of a Homo-Freidinger lactam (derived from 4-aminopiperidin-2-one) showed a marked enhancement of agonist binding to dopamine D2 receptors, with a potency comparable to the natural ligand PLG.[3] In contrast, the corresponding enantiomeric peptidomimetic exhibited significantly lower activity.
| Compound | Stereochemistry | Dopamine D2 Receptor Agonist Binding Enhancement | Reference |
| Peptidomimetic 15c | Derived from (4S)-enantiomer | Significant enhancement, comparable to PLG | [3] |
| Peptidomimetic 16c | Derived from (4R)-enantiomer | Lower activity compared to 15c | [3] |
Table 1: Stereoselective Dopamine D2 Receptor Modulation by 4-Aminopiperidin-2-one Derivatives
This stereochemical dependence underscores the importance of the precise three-dimensional arrangement of the pharmacophoric groups for effective interaction with the allosteric binding site on the D2 receptor.
Dopamine D2 Receptor Binding Assay Protocol
A standard experimental protocol to assess the modulatory effects of 4-aminopiperidin-2-one derivatives on the dopamine D2 receptor is the radioligand binding assay.
Objective: To determine the ability of a test compound to enhance the binding of a known D2 receptor agonist.
Materials:
-
Membrane preparations from cells expressing the human dopamine D2 receptor.
-
Radiolabeled D2 receptor agonist (e.g., [³H]-N-propylnorapomorphine, [³H]-NPA).
-
Unlabeled D2 receptor antagonist (e.g., spiperone) for determining non-specific binding.
-
Test compounds (e.g., stereoisomers of 4-aminopiperidin-2-one derivatives).
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, EDTA).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Incubation: In a series of tubes, incubate the receptor membrane preparation with a fixed concentration of the radiolabeled agonist in the presence of varying concentrations of the test compound. Include control tubes with only the radioligand (total binding) and tubes with the radioligand and a high concentration of the unlabeled antagonist (non-specific binding).
-
Equilibration: Allow the binding to reach equilibrium by incubating at a specific temperature (e.g., room temperature or 37°C) for a defined period.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine the extent of binding enhancement.
Other Biological Activities
Derivatives of 4-aminopiperidin-2-one have also been investigated for other therapeutic applications, including their potential as:
-
CCR5 Antagonists: As key building blocks for inhibitors of the CCR5 receptor, which is a co-receptor for HIV entry into host cells.
-
Cognition Enhancers: Certain 4-aminopiperidine derivatives have shown potent cognition-enhancing activity in preclinical models.
-
Somatostatin Receptor Ligands: Demonstrating affinity for subtypes of somatostatin receptors, suggesting potential applications in oncology and endocrinology.
The stereochemistry of the 4-aminopiperidin-2-one core is expected to play a similarly critical role in the potency and selectivity of these activities.
Conclusion
The stereochemistry of 4-aminopiperidin-2-one is a fundamental determinant of its biological activity and its utility as a scaffold in drug discovery. The ability to synthesize enantiopure forms of this molecule allows for the rational design of potent and selective modulators of various biological targets, most notably the dopamine D2 receptor. The conformational constraints imposed by the piperidinone ring, coupled with the stereospecific orientation of the amino group, enable the creation of sophisticated peptidomimetics that can precisely interact with their biological targets. As our understanding of the structural requirements for these interactions continues to grow, the importance of controlling the stereochemistry of 4-aminopiperidin-2-one in the development of next-generation therapeutics will undoubtedly increase. This guide serves as a foundational resource for researchers aiming to harness the full potential of this remarkable chemical entity.
References
- 1. Author Guidelines [researcher-resources.acs.org]
- 2. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiopure 4- and 5-aminopiperidin-2-ones: regiocontrolled synthesis and conformational characterization as bioactive beta-turn mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Potential Therapeutic Targets for 4-Aminopiperidin-2-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-aminopiperidin-2-one scaffold and its derivatives have emerged as a versatile platform in medicinal chemistry, demonstrating a broad spectrum of biological activities across various therapeutic areas. This technical guide provides an in-depth overview of the key molecular targets of these compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to aid in drug discovery and development efforts.
Antifungal Activity: Targeting Ergosterol Biosynthesis
4-Aminopiperidine derivatives have shown significant promise as antifungal agents by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis.[1][2][3][4] The primary molecular targets within this pathway are sterol C14-reductase and sterol C8-isomerase.[1][2]
Quantitative Data: Antifungal Activity
| Compound | Fungal Strain | MIC (µg/mL) | IC50 (µM) - Ergosterol Biosynthesis | Reference |
| 1-benzyl-N-dodecylpiperidin-4-amine | Candida spp. | 0.5 - 4 | - | [1] |
| N-dodecyl-1-phenethylpiperidin-4-amine | Aspergillus spp. | 1 - 8 | - | [1] |
| Compound 1a | Candida albicans | - | Well-correlated with MIC | [5] |
| Compound 1b | Candida albicans | - | - | [5] |
Note: Specific IC50 values for ergosterol biosynthesis inhibition were not always provided in the abstracts; however, a strong correlation with Minimum Inhibitory Concentration (MIC) was established.
Experimental Protocol: Ergosterol Biosynthesis Inhibition Assay
This protocol outlines the general steps to assess the inhibition of ergosterol biosynthesis by 4-aminopiperidine derivatives.
1. Fungal Culture Preparation:
-
Grow the desired fungal strain (e.g., Candida albicans, Saccharomyces cerevisiae) in a suitable liquid medium (e.g., YPD broth) to mid-log phase.
2. Compound Treatment:
-
Aliquot the fungal culture into fresh media.
-
Add varying concentrations of the test 4-aminopiperidine derivative. Include a positive control (e.g., fluconazole, terbinafine) and a no-drug control.
-
Incubate the cultures for a defined period (e.g., 16-24 hours) at an appropriate temperature (e.g., 30-37°C).
3. Sterol Extraction:
-
Harvest the fungal cells by centrifugation.
-
Saponify the cell pellet using an alcoholic potassium hydroxide solution (e.g., 25% KOH in 50% ethanol) by heating at 80-90°C for 1-2 hours.
-
Extract the non-saponifiable lipids (sterols) with an organic solvent such as n-heptane or petroleum ether.
-
Evaporate the organic solvent to dryness.
4. Sterol Analysis:
-
Resuspend the dried sterol extract in a suitable solvent.
-
Analyze the sterol composition using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
For TLC, spot the extracts on a silica gel plate and develop the chromatogram using a suitable solvent system. Visualize the spots by staining (e.g., with iodine vapor or a specific sterol stain).
-
For GC-MS, derivatize the sterols if necessary and inject them into the GC-MS system to identify and quantify ergosterol and any accumulated intermediates.
5. Data Analysis:
-
Compare the sterol profiles of the compound-treated samples to the controls. Inhibition of ergosterol biosynthesis is indicated by a decrease in the ergosterol peak and an accumulation of precursor sterols.
-
Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in ergosterol levels compared to the no-drug control.
Caption: Inhibition of Ergosterol Biosynthesis by 4-Aminopiperidine Derivatives.
Antiviral Activity
Hepatitis C Virus (HCV) Assembly Inhibition
Certain 4-aminopiperidine scaffolds have been identified as potent inhibitors of the Hepatitis C Virus (HCV) life cycle, specifically targeting the assembly and release of infectious virions.[6][7][8]
Quantitative Data: Anti-HCV Activity
| Compound | Assay | EC50 (µM) | CC50 (µM) | Reference |
| Compound 1 | HCVcc | 2.57 | >20 | [6][7] |
| Compound 2 | HCVcc | 2.09 | >20 | [6][7] |
Experimental Protocol: HCV Assembly Inhibition Assay (HCVcc System)
This protocol describes a cell-based assay to evaluate the effect of compounds on the full HCV replication cycle, which is necessary to identify assembly inhibitors.
1. Cell Culture:
-
Plate Huh7.5.1 cells (or other susceptible human hepatoma cell lines) in multi-well plates.
2. Infection and Treatment:
-
Infect the cells with a cell culture-adapted HCV (HCVcc), often expressing a reporter gene like luciferase, at a specific multiplicity of infection (MOI).
-
After a short incubation period to allow for viral entry, remove the inoculum and add fresh media containing serial dilutions of the 4-aminopiperidine test compounds.
3. Incubation:
-
Incubate the plates for 48-72 hours to allow for viral replication, assembly, and release.
4. Quantifying Viral Replication/Release:
-
Luciferase Assay: If a luciferase reporter virus is used, lyse the cells and measure luciferase activity, which correlates with the level of viral replication.
-
RT-qPCR: Measure the levels of intracellular or extracellular HCV RNA to quantify replication and virion release, respectively.
-
Infectivity Assay (TCID50): Collect the supernatant from the treated cells and use it to infect naive Huh7.5.1 cells. After a further incubation period, quantify the number of infected cells (e.g., by immunostaining for HCV proteins) to determine the titer of infectious virus produced.
5. Cytotoxicity Assay:
-
In parallel, treat uninfected cells with the same concentrations of the test compounds and assess cell viability using a standard method (e.g., MTT or CellTiter-Glo assay) to determine the 50% cytotoxic concentration (CC50).
6. Data Analysis:
-
Calculate the 50% effective concentration (EC50) for the inhibition of HCV replication/infectivity.
-
The selectivity index (SI = CC50/EC50) is determined to assess the therapeutic window of the compound. A high SI value is desirable.
Caption: Experimental Workflow for HCV Assembly Inhibition Assay.
Human Immunodeficiency Virus (HIV-1) Inhibition
4-Aminopiperidine derivatives have also been investigated as inhibitors of HIV-1, targeting both viral entry and a key enzyme in the replication cycle.
Some derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme and inhibiting its function.[3]
| Compound | Assay | EC50 (nM) | IC50 (µM) - RT Inhibition | Reference |
| Piperidin-4-yl-aminopyrimidine derivatives | Wild-type HIV-1 | single-digit nM | Lower than nevirapine | [3] |
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay
This protocol details a common method for assessing the inhibition of HIV-1 RT.
1. Reagents and Materials:
-
Recombinant HIV-1 RT enzyme.
-
Poly(rA)-oligo(dT) template-primer.
-
Deoxynucleoside triphosphates (dNTPs), including a labeled dUTP (e.g., DIG-dUTP or a radiolabeled nucleotide).
-
Reaction buffer.
-
Test compounds (4-aminopiperidine derivatives).
-
Positive control (e.g., nevirapine, efavirenz).
-
Streptavidin-coated microplates (if using a biotinylated primer).
2. Assay Procedure:
-
In a microplate well, combine the reaction buffer, poly(rA)-oligo(dT), and dNTPs.
-
Add serial dilutions of the test compounds or controls.
-
Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction.
3. Detection of DNA Synthesis:
-
Colorimetric/Chemiluminescent Detection: If a DIG-labeled dUTP and biotinylated primer were used, the newly synthesized DNA can be captured on a streptavidin-coated plate. An anti-DIG antibody conjugated to an enzyme (e.g., peroxidase) is then added, followed by a substrate that produces a detectable signal.
-
Radiometric Detection: If a radiolabeled nucleotide was used, the newly synthesized DNA is captured (e.g., by precipitation or on a filter) and the radioactivity is measured.
4. Data Analysis:
-
The signal intensity is inversely proportional to the inhibitory activity of the compound.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition.
4-Aminopiperidine derivatives are key building blocks for the synthesis of CCR5 antagonists.[9][10] CCR5 is a co-receptor that HIV-1 uses to enter host cells. By blocking this receptor, these compounds prevent the virus from infecting new cells.
Experimental Protocol: CCR5 Antagonist Assay (RANTES Binding Assay)
This assay measures the ability of a compound to compete with the natural ligand for binding to the CCR5 receptor.
1. Cell Preparation:
-
Use a cell line that expresses a high level of the CCR5 receptor (e.g., CHO-CCR5 or specific T-cell lines).
2. Competitive Binding:
-
Incubate the CCR5-expressing cells with serial dilutions of the 4-aminopiperidine test compound.
-
Add a constant concentration of a radiolabeled CCR5 ligand, such as [¹²⁵I]-RANTES.
-
Include controls with no compound (for maximum binding) and a large excess of unlabeled RANTES (for non-specific binding).
-
Incubate at room temperature or 4°C for a specified time to reach binding equilibrium.
3. Separation and Detection:
-
Separate the cells from the unbound radioligand, typically by rapid filtration through a glass fiber filter mat.
-
Wash the filters to remove any remaining unbound ligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
The amount of radioactivity is proportional to the amount of radioligand bound to the CCR5 receptors.
-
Calculate the percent inhibition of radioligand binding for each concentration of the test compound.
-
Determine the IC50 or Ki value from the competition curve.
Anticancer Activity
Thymidylate Synthase (TS) Inhibition
Derivatives of 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione have been designed as potential anticancer agents that target thymidylate synthase (TS).[11] TS is a crucial enzyme in the de novo synthesis of pyrimidines, and its inhibition disrupts DNA synthesis and repair in rapidly dividing cancer cells.
SMYD3 Inhibition
A 4-aminopiperidine derivative, EM127, has been identified as a site-specific covalent inhibitor of SMYD3 (SET and MYND domain containing 3).[11][12][13][14][15] SMYD3 is a histone methyltransferase that is overexpressed in various cancers and plays a role in gene expression and cell proliferation.
Quantitative Data: Anti-SMYD3 Activity
| Compound | Target | Effect | Reference |
| EM127 (11C) | SMYD3 (Cys186) | Covalent inhibition, stronger than reference inhibitor EPZ031686 | [12][13][14] |
| EM127 (5 µM) | MDA-MB-231 breast cancer cells | Attenuated proliferation, reduced SMYD3-mediated ERK signaling | [11][12] |
Experimental Protocol: SMYD3 Inhibitory Assay (In Vitro Methyltransferase Assay)
This protocol outlines a method to measure the enzymatic activity of SMYD3 and its inhibition by test compounds.
1. Reagents:
-
Recombinant human SMYD3 enzyme.
-
Histone H3 or another suitable substrate.
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor.
-
Reaction buffer.
-
Test compound (e.g., EM127).
2. Assay Procedure:
-
In a microplate, combine the reaction buffer, SMYD3 enzyme, and serial dilutions of the test compound.
-
Pre-incubate to allow the inhibitor to bind to the enzyme.
-
Initiate the methyltransferase reaction by adding the histone substrate and [³H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 1 hour).
3. Detection of Methylation:
-
Stop the reaction.
-
Spot the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper to remove unincorporated [³H]-SAM.
-
Measure the radioactivity incorporated into the histone substrate using a scintillation counter.
4. Data Analysis:
-
The amount of radioactivity is proportional to the SMYD3 enzyme activity.
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
References
- 1. Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Enantiopure 4- and 5-aminopiperidin-2-ones: regiocontrolled synthesis and conformational characterization as bioactive beta-turn mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3 [diva-portal.org]
- 12. researchgate.net [researchgate.net]
- 13. ricerca.uniba.it [ricerca.uniba.it]
- 14. Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The novel SMYD3 inhibitor EM127 impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Docking of 4-Aminopiperidin-2-one Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the principles and practices of in silico molecular docking studies, with a specific focus on the 4-aminopiperidin-2-one scaffold. This privileged structure is of significant interest in medicinal chemistry due to its potential for diverse biological activities. Here, we delve into the methodologies, present quantitative data from relevant studies, and visualize the computational workflows involved in the rational design of novel therapeutics based on this core.
Introduction to 4-Aminopiperidin-2-one Scaffolds in Drug Discovery
The 4-aminopiperidin-2-one core is a versatile heterocyclic scaffold that combines features of a lactam (a cyclic amide) with a basic amino group. This arrangement offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. In silico docking is a powerful computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein.[1][2] This approach is instrumental in modern drug discovery, enabling the rapid screening of virtual compound libraries and providing insights into the molecular basis of ligand-receptor interactions, thereby guiding the synthesis of more potent and selective drug candidates.
Quantitative Docking Data Summary
The following tables summarize quantitative data from in silico docking and biological evaluation studies of molecules containing the aminopiperidine scaffold or its close analogs, such as piperidin-4-one derivatives. This data is essential for comparing the potency and binding affinities of different derivatives against various biological targets.
Table 1: Inhibitory Activity of 4-Aminopiperidine Derivatives
| Compound ID | Target Protein | Assay | IC50 (µM) | Ki (µM) | Reference |
| 9i | Dipeptidyl peptidase-4 (DPP4) | Enzymatic | 9.25 ± 0.57 | 12.01 | [3] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Docking Scores of Piperidin-4-one Derivatives against E. coli DNA Gyrase
| Compound ID | Docking Score (kcal/mol) | Reference |
| 2d | -8.2 | [4] |
| Ciprofloxacin (Standard) | -7.8 | [4] |
Docking scores represent the predicted binding affinity; more negative values indicate stronger binding.
Experimental Protocols: A Step-by-Step Guide to In Silico Docking
The following is a generalized protocol for performing in silico molecular docking studies, synthesized from methodologies reported in the literature. This process is fundamental to computer-aided drug design (CADD).
Protein Preparation
-
Obtain Protein Structure: The three-dimensional structure of the target protein is typically retrieved from a public database such as the Protein Data Bank (PDB).
-
Pre-processing: The downloaded protein structure is prepared for docking. This involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning partial charges to each atom (e.g., using Gasteiger charges).
-
Repairing any missing residues or atoms in the protein structure.
-
Ligand Preparation
-
Ligand Sketching: The 2D structure of the 4-aminopiperidin-2-one derivative is drawn using a molecule editor.
-
3D Conversion and Optimization: The 2D structure is converted into a 3D conformation. The geometry of the ligand is then optimized to find its lowest energy state, often using a force field like MMFF94.
Molecular Docking
-
Binding Site Identification: The active site or binding pocket of the protein is defined. This can be determined from the location of a co-crystallized ligand or predicted using computational tools.
-
Grid Generation: A grid box is generated around the defined binding site to define the search space for the docking algorithm.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to explore various possible conformations and orientations of the ligand within the protein's binding site.
-
Scoring and Analysis: The docking program calculates a score for each pose, which estimates the binding affinity. The poses with the best scores are then analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Visualizing the Workflow
Diagrams generated using Graphviz provide a clear visual representation of the logical flow of in silico drug discovery and the potential signaling pathways that can be targeted.
Caption: A generalized workflow for in silico drug discovery.
Caption: A hypothetical kinase signaling pathway inhibited by a 4-aminopiperidin-2-one derivative.
Conclusion
In silico docking is an indispensable tool in the modern drug discovery pipeline. For scaffolds like 4-aminopiperidin-2-one, these computational methods provide a rational basis for designing novel derivatives with enhanced potency and selectivity against a wide range of biological targets. The integration of computational predictions with experimental validation is key to accelerating the development of new and effective therapeutics. This guide has provided a foundational understanding of the core principles, methodologies, and data presentation relevant to the in silico investigation of this important chemical scaffold.
References
4-Aminopiperidin-2-one: A Constrained Amino Acid Surrogate for Enhanced Peptide Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptide sequences represents a powerful strategy in modern drug discovery. These surrogates can overcome the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility. Among the various classes of constrained amino acid mimics, 4-aminopiperidin-2-one stands out as a promising scaffold for inducing specific secondary structures and enhancing the biological activity of peptides. This technical guide provides a comprehensive overview of the synthesis, conformational properties, and potential applications of 4-aminopiperidin-2-one in peptide-based drug design.
Introduction to Constrained Amino Acid Surrogates
Peptides are crucial signaling molecules in a vast array of physiological processes. However, their therapeutic potential is often hampered by their rapid degradation by proteases and their existence as an ensemble of conformations in solution, which can lead to reduced receptor affinity and selectivity. To address these challenges, medicinal chemists have developed a variety of strategies to constrain the peptide backbone, thereby pre-organizing the molecule into a bioactive conformation and improving its pharmacokinetic profile.
4-Aminopiperidin-2-one is a cyclic lactam structure that can be incorporated into a peptide chain to mimic a dipeptide unit. Its rigid framework restricts the rotational freedom around the peptide backbone, effectively locking the peptide into a more defined three-dimensional structure. This conformational constraint can lead to several desirable properties, including increased receptor binding affinity, enhanced biological activity, and improved resistance to enzymatic degradation.
Synthesis of 4-Aminopiperidin-2-one and its Incorporation into Peptides
The synthesis of 4-aminopiperidin-2-one derivatives and their subsequent incorporation into peptide chains is a critical aspect of their application. A practical synthetic strategy for 4-substituted-3-aminopiperidin-2-ones has been developed, which can be adapted for the synthesis of the 4-amino-2-oxopiperidine core.
Synthesis of the 4-Aminopiperidin-2-one Core
A robust method for the synthesis of six-membered lactam-bridged dipeptides, including 4-substituted-3-aminopiperidin-2-ones, has been reported.[1] This strategy involves two key steps:
-
Diastereoselective addition of a cuprate to an (E)-α,β-unsaturated ester.
-
Racemization-free reductive amination.
This methodology allows for the creation of the core piperidinone structure with control over stereochemistry. For the specific synthesis of a 4-aminopiperidin-2-one building block suitable for solid-phase peptide synthesis (SPPS), the core structure would need to be appropriately protected, for example, with an Fmoc (9-fluorenylmethoxycarbonyl) group on the 4-amino position and a handle for attachment to the solid support.
Solid-Phase Peptide Synthesis (SPPS) with 4-Aminopiperidin-2-one
The incorporation of the Fmoc-protected 4-aminopiperidin-2-one building block into a peptide sequence is typically achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[2][3][4][5][6]
General SPPS Workflow for Incorporating 4-Aminopiperidin-2-one:
Conformational Effects of 4-Aminopiperidin-2-one Incorporation
While specific quantitative data from NMR or X-ray crystallography for peptides containing 4-aminopiperidin-2-one is not extensively available in the current literature, the conformational effects can be inferred from studies on related lactam-bridged peptides.[7][8][9][10][11] The primary role of this surrogate is to act as a turn-inducing element, particularly mimicking β-turns.
β-turns are secondary structural motifs that cause a reversal in the direction of the polypeptide chain and are crucial for the folding and biological activity of many peptides and proteins. By replacing a flexible dipeptide segment with the rigid 4-aminopiperidin-2-one unit, the peptide is pre-organized into a turn-like conformation.
Expected Conformational Impact:
| Parameter | Expected Effect of 4-Aminopiperidin-2-one Incorporation |
| Backbone Dihedral Angles (Φ, Ψ) | Constrained to values characteristic of a specific turn type (e.g., Type I or Type II β-turn). |
| Secondary Structure Propensity | Increased propensity to form β-turn structures at the site of incorporation. |
| Overall Conformational Flexibility | Reduced global flexibility of the peptide chain. |
| Solvent Exposure of Side Chains | Altered presentation of side chains to the solvent and potential binding partners. |
The specific type of β-turn induced will depend on the stereochemistry of the 4-aminopiperidin-2-one unit and its connectivity within the peptide sequence.
Experimental Protocols
General Protocol for Fmoc-Solid Phase Peptide Synthesis (SPPS)
This protocol provides a general guideline for the manual synthesis of a peptide incorporating a 4-aminopiperidin-2-one surrogate. Automated synthesizers will follow a similar series of steps.
Materials:
-
Rink Amide resin or other suitable solid support
-
Fmoc-protected amino acids
-
Fmoc-protected 4-aminopiperidin-2-one building block
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
N-Hydroxybenzotriazole (HOBt) or Oxyma
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and then repeat for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid or Fmoc-4-aminopiperidin-2-one building block (3 equivalents relative to resin loading) in DMF.
-
Add a coupling agent (e.g., HBTU, 2.9 equivalents) and an activator base (e.g., DIPEA, 6 equivalents).
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
-
Coupling Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (colorless or yellow beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF (5 times).
-
Repeat: Repeat steps 2-6 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Biological Applications and Drug Development
The incorporation of 4-aminopiperidin-2-one into peptides holds significant promise for the development of novel therapeutics. By constraining the peptide into a bioactive conformation, it is possible to enhance its affinity and selectivity for its biological target.
Potential Therapeutic Areas:
-
GPCR Modulation: Many peptide hormones and neurotransmitters that act on G-protein coupled receptors (GPCRs) adopt a turn-like conformation upon binding. The use of 4-aminopiperidin-2-one to mimic these turns can lead to potent and selective GPCR agonists or antagonists.
-
Enzyme Inhibition: The active sites of many enzymes recognize specific conformations of their peptide substrates. Peptidomimetics containing 4-aminopiperidin-2-one can be designed to mimic the transition state of an enzymatic reaction, leading to potent and stable enzyme inhibitors.
-
Antimicrobial Peptides: The structure of many antimicrobial peptides is crucial for their membrane-disrupting activity. Constraining these peptides with 4-aminopiperidin-2-one can enhance their antimicrobial potency and stability.
-
Protein-Protein Interaction (PPI) Modulation: The interfaces of PPIs often involve β-turn or helical structures. Peptides incorporating 4-aminopiperidin-2-one can be designed to mimic these secondary structures and disrupt disease-relevant PPIs.
Workflow for Biological Evaluation:
Conclusion
4-Aminopiperidin-2-one is a valuable building block for the design of conformationally constrained peptides. Its ability to induce turn-like structures can lead to peptidomimetics with enhanced biological activity, selectivity, and metabolic stability. While specific quantitative conformational data for this particular surrogate is still emerging, the principles of its application are well-grounded in the broader field of constrained peptide design. The synthetic accessibility of the piperidinone core, combined with standard solid-phase peptide synthesis techniques, makes it a readily applicable tool for researchers in drug discovery and development. Future studies focusing on the detailed structural analysis of peptides incorporating 4-aminopiperidin-2-one will further illuminate its potential and guide the rational design of next-generation peptide therapeutics.
References
- 1. Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wernerlab.weebly.com [wernerlab.weebly.com]
- 3. ejbiotechnology.info [ejbiotechnology.info]
- 4. researchgate.net [researchgate.net]
- 5. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Protected Lactam-Bridged Dipeptides | Springer Nature Experiments [experiments.springernature.com]
- 8. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchwithrutgers.com [researchwithrutgers.com]
- 10. scispace.com [scispace.com]
- 11. Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents | MDPI [mdpi.com]
The Versatile Scaffold: A Literature Review of 4-Aminopiperidin-2-one Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a keen interest in scaffolds that offer a blend of structural rigidity and functional versatility. One such scaffold that has garnered attention is the 4-aminopiperidin-2-one core. This lactam structure, particularly in its hydrochloride salt form for improved solubility and handling, serves as a valuable building block in the design of compounds targeting a range of biological pathways. This technical guide provides an in-depth review of the synthesis, applications, and biological activities of 4-Aminopiperidin-2-one hydrochloride and its derivatives as documented in scientific literature.
Synthesis of the 4-Aminopiperidin-2-one Core
The synthesis of the 4-aminopiperidin-2-one scaffold is a critical first step in its journey toward becoming a part of a potential therapeutic agent. A notable and well-documented approach involves the use of readily available chiral starting materials to ensure the stereochemical integrity of the final product.
One effective method starts from aspartic acid, a common and inexpensive amino acid. This process involves a series of regioselective functionalizations and a subsequent lactamization to form the core piperidin-2-one ring structure.
Key Synthetic Steps:
-
Starting Material: The synthesis often commences with a protected form of aspartic acid.
-
Formation of a Central Intermediate: A key 1,4-bis-electrophile intermediate is generated, which allows for the regioselective introduction of the amino group.
-
Regioselective Functionalization and Lactamization: Through careful control of reaction conditions, the amino group is introduced at the 4-position, followed by cyclization to form the six-membered lactam ring of the piperidin-2-one.
-
Protection and Derivatization: The amino group and the lactam nitrogen can be selectively protected, commonly with a tert-butyloxycarbonyl (Boc) group, to allow for further modifications such as alkylation at the C3 or C5 position. Diastereoselective C-alkylation has been achieved after N-protection of the lactam, leading to specific stereoisomers.[1]
Experimental Protocols
A detailed experimental protocol for the synthesis of enantiopure 4-aminopiperidin-2-ones has been described, starting from aspartic acid.[1] The process involves creating a 1,4-bis-electrophile intermediate, which then undergoes regioselective functionalization and lactamization.[1] For further derivatization, N-protection of the lactam functionality is typically performed, often using a Boc group, which then allows for diastereoselective C-alkylation.[1]
Applications in Medicinal Chemistry
The 4-aminopiperidin-2-one scaffold has been primarily explored as a peptidomimetic, a compound that mimics the structure and function of peptides. This is due to its ability to induce reverse-turn structures, which are common motifs in bioactive peptides.[1]
Dopamine Receptor Modulation
A significant application of this scaffold is in the development of modulators for dopamine receptors, particularly the D2 receptor. Peptidomimetics derived from 4-aminopiperidin-2-one have been synthesized as analogues of Pro-Leu-Gly-NH2 (PLG), a peptide known to modulate dopamine receptor activity.[1]
These analogues have shown the ability to significantly enhance the binding of dopamine D2 receptor agonists.[1] One particular isomer demonstrated a potency comparable to that of the natural ligand PLG, highlighting the potential of this scaffold in developing treatments for neurological and psychiatric disorders where dopamine signaling is dysregulated.[1]
Quantitative Data
| Compound | Target | Activity | Potency | Reference |
| Peptidomimetic from 4-aminopiperidin-2-one | Dopamine D2 Receptor | Enhancement of agonist binding | Comparable to Pro-Leu-Gly-NH2 (PLG) | [1] |
This table will be expanded as more quantitative data from ongoing and future research becomes available.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design of novel therapeutic agents, particularly in the realm of CNS disorders. Its synthetic accessibility from common starting materials and its proven ability to act as a peptidomimetic make it an attractive core for further exploration.
Future research should focus on:
-
Expanding the library of derivatives through various synthetic modifications.
-
Conducting comprehensive QSAR studies to understand the structural requirements for optimal activity at various biological targets.
-
Elucidating the precise mechanism of action of these compounds on their respective signaling pathways.
-
Evaluating the pharmacokinetic and pharmacodynamic properties of lead compounds in preclinical models.
The development of this technical guide serves as a foundational resource for researchers in the field and is intended to be a living document, to be updated as new discoveries in the medicinal chemistry of this compound emerge.
References
Spectroscopic Data Interpretation for 4-Aminopiperidin-2-one Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 4-Aminopiperidin-2-one hydrochloride, a key heterocyclic scaffold in medicinal chemistry. The interpretation of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is crucial for its identification, purity assessment, and structural elucidation in drug discovery and development pipelines. This document outlines the predicted spectral features, detailed experimental protocols for data acquisition, and a visual representation of the structure-spectra correlation.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for the 1H NMR, 13C NMR, and IR spectra of this compound. These predictions are based on the analysis of structurally similar compounds, including 4-aminopiperidine and 2-piperidone, and established principles of spectroscopic theory.
Table 1: Predicted 1H NMR Data (500 MHz, D2O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.8 - 4.0 | m | 1H | H-4 |
| ~3.4 - 3.6 | m | 2H | H-6 (eq, ax) |
| ~2.7 - 2.9 | m | 2H | H-5 (eq, ax) |
| ~2.4 - 2.6 | m | 2H | H-3 (eq, ax) |
Note: In the hydrochloride salt, the amine and amide protons are expected to exchange with D2O and therefore may not be observed. The chemical shifts are approximate and can be influenced by solvent and concentration.
Table 2: Predicted 13C NMR Data (125 MHz, D2O)
| Chemical Shift (δ) ppm | Assignment |
| ~175 - 180 | C-2 (C=O) |
| ~48 - 52 | C-4 |
| ~40 - 45 | C-6 |
| ~30 - 35 | C-3 |
| ~25 - 30 | C-5 |
Note: The chemical shifts are approximate and can be influenced by solvent and concentration.
Table 3: Predicted IR Absorption Data (KBr Pellet)
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3400 | Strong, Broad | N-H stretch (amide) |
| ~3200-2800 | Strong, Broad | N+-H stretch (ammonium salt) |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1680 | Strong | C=O stretch (amide I band) |
| ~1550 | Medium | N-H bend (amide II band) |
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and IR spectra for a solid sample like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterium oxide (D2O) in a clean, dry NMR tube.
-
Gently agitate the tube to ensure complete dissolution.
1H NMR Acquisition Parameters:
-
Spectrometer: 500 MHz
-
Solvent: D2O
-
Temperature: 298 K
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 12 ppm
13C NMR Acquisition Parameters:
-
Spectrometer: 125 MHz
-
Solvent: D2O
-
Temperature: 298 K
-
Pulse Sequence: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 220 ppm
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
IR Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum over a range of 4000-400 cm-1.
-
Perform a background scan with an empty sample holder to subtract atmospheric CO2 and H2O absorptions.
Visualization of Structure-Spectra Correlation
The following diagram illustrates the logical relationship between the chemical structure of this compound and its expected key spectroscopic signals.
This guide serves as a foundational resource for the spectroscopic characterization of this compound. The provided data and protocols are intended to aid researchers in their analytical workflows, ensuring accurate and reliable interpretation of experimental results. It is important to note that actual experimental values may vary slightly depending on the specific instrumentation and conditions used.
Navigating the Solubility Landscape of 4-Aminopiperidin-2-one Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that profoundly influences its bioavailability, formulation development, and route of administration. For piperidine derivatives such as 4-Aminopiperidin-2-one hydrochloride, the hydrochloride salt form generally enhances aqueous solubility. However, quantitative data across a range of common laboratory solvents is essential for comprehensive characterization and to inform downstream research and development activities.
This guide addresses the current information gap by providing a detailed protocol for determining the solubility of this compound. The methodologies described are based on widely accepted practices in the pharmaceutical industry.
Solubility Profile of this compound
As of the latest literature review, specific quantitative solubility data for this compound in common laboratory solvents has not been published. Therefore, experimental determination is necessary. The following table provides a template for researchers to populate with their experimentally determined data.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination | Observations |
| Water | 25 | Data to be determined | Shake-Flask Method | e.g., Clear solution, precipitate observed |
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Data to be determined | Shake-Flask Method | e.g., Clear solution, precipitate observed |
| 0.1 M Hydrochloric Acid (HCl) | 25 | Data to be determined | Shake-Flask Method | e.g., Clear solution, precipitate observed |
| Methanol | 25 | Data to be determined | Shake-Flask Method | e.g., Clear solution, precipitate observed |
| Ethanol | 25 | Data to be determined | Shake-Flask Method | e.g., Clear solution, precipitate observed |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Shake-Flask Method | e.g., Clear solution, precipitate observed |
| Acetonitrile | 25 | Data to be determined | Shake-Flask Method | e.g., Clear solution, precipitate observed |
| Dichloromethane | 25 | Data to be determined | Shake-Flask Method | e.g., Clear solution, precipitate observed |
| Acetone | 25 | Data to be determined | Shake-Flask Method | e.g., Clear solution, precipitate observed |
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1][2] This protocol outlines the necessary steps for its implementation.
Materials:
-
This compound
-
Selected common laboratory solvents (as listed in Table 1)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or other form of mechanical agitation
-
Temperature-controlled environment (e.g., incubator)
-
Syringe filters (chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other validated analytical method for concentration determination
-
Calibrated pH meter (for aqueous solutions)
Procedure:
-
Preparation of Saturated Solutions:
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium can vary and may need to be determined preliminarily by taking samples at different time points until the concentration plateaus.[2]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a chemically inert syringe filter to remove any undissolved solid particles.[3] This step is critical to avoid overestimation of solubility.
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.[2]
-
-
Data Reporting:
-
Calculate the solubility in mg/mL (or other appropriate units) for each solvent.
-
For aqueous solutions, measure and report the final pH of the saturated solution.[2]
-
Record any relevant observations, such as the appearance of the solution or any difficulties encountered during the experiment.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the determination of the solubility of this compound using the shake-flask method.
Caption: Workflow for Determining the Solubility of this compound.
Conclusion
While specific solubility data for this compound is not currently available in the public domain, this technical guide provides researchers with the necessary framework to determine this critical parameter. The detailed experimental protocol for the shake-flask method, along with the structured data presentation and workflow visualization, offers a comprehensive approach to characterizing the solubility profile of this compound. Accurate and consistent determination of solubility is paramount for the successful advancement of this compound in drug discovery and development pipelines.
References
Exploring 4-Aminopiperidin-2-one as a Beta-Turn Mimetic Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-turns are ubiquitous secondary structures in peptides and proteins, playing critical roles in molecular recognition, protein folding, and biological activity. The inherent limitations of native peptides as therapeutic agents, such as poor metabolic stability and low oral bioavailability, have driven the development of peptidomimetics that can replicate the spatial orientation of key amino acid residues. This technical guide provides an in-depth exploration of the 4-aminopiperidin-2-one scaffold as a conformationally constrained dipeptide surrogate capable of mimicking beta-turn motifs. We delve into the synthesis, conformational analysis, and applications of this scaffold in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to guide researchers in this promising area of drug discovery.
Introduction: The Significance of Beta-Turn Mimetics
Peptides are crucial signaling molecules in a vast array of physiological processes. Their therapeutic potential, however, is often hampered by their susceptibility to proteolytic degradation and poor membrane permeability.[1][2] A significant portion of a peptide's bioactivity is determined by its three-dimensional structure, with beta-turns being one of the most common motifs that facilitate intramolecular interactions and define the overall peptide conformation.[1][2][3]
Beta-turn mimetics are small molecule scaffolds designed to replace the central i+1 and i+2 residues of a four-amino-acid beta-turn sequence, thereby constraining the peptide backbone into a bioactive conformation.[4] An ideal mimetic should be synthetically accessible, conformationally stable, and allow for the versatile introduction of side-chain functionalities to mimic the native amino acid residues. The 4-aminopiperidin-2-one scaffold has emerged as a promising candidate that fulfills these criteria.
The 4-Aminopiperidin-2-one Scaffold: A Privileged Structure
The 4-aminopiperidin-2-one core is a six-membered lactam ring that can be functionalized at key positions to project amino acid side chains in a spatially defined manner, effectively mimicking the geometry of a beta-turn. Conformational analyses using IR and NMR spectroscopy have demonstrated that peptidomimetics incorporating this scaffold can adopt a reverse-turn structure stabilized by an intramolecular hydrogen bond, a key feature of native beta-turns.[5][6][7]
Synthesis of the 4-Aminopiperidin-2-one Scaffold
The enantiopure synthesis of 4-aminopiperidin-2-one derivatives can be achieved through a regiocontrolled strategy starting from readily available chiral precursors like aspartic acid.[5][6][7] The general workflow involves the formation of a key 1,4-bis-electrophile intermediate, followed by regioselective functionalization and subsequent lactamization.
Detailed Experimental Protocol: Synthesis of a Model Peptidomimetic
The following protocol is adapted from the work of Weber et al. (2000) for the synthesis of a model peptidomimetic to investigate the beta-turn inducing properties of the scaffold.[5][7]
Materials:
-
Starting material: Enantiopure 4-aminopiperidin-2-one derivative (e.g., 4a from the cited literature)
-
Potassium hydride (KH)
-
Appropriate N-alkylation agent
-
Palladium on carbon (Pd/C) or Palladium hydroxide on carbon (Pd(OH)2/C) for debenzylation
-
Solvents: Dry THF, Methanol, etc.
-
Reagents for peptide coupling (e.g., HBTU, HOBt, DIPEA)
-
Amino acid esters
Procedure:
-
N-Alkylation: To a solution of the 4-aminopiperidin-2-one derivative in dry THF, add KH at 0 °C. After stirring for 30 minutes, add the desired N-alkylating agent and allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. Purify the crude product by column chromatography.
-
N-Debenzylation (if applicable): Dissolve the N-benzylated intermediate in methanol and add Pd(OH)2/C. Hydrogenate the mixture at atmospheric pressure until the starting material is consumed (monitored by TLC). Filter the catalyst and concentrate the filtrate to obtain the debenzylated product.
-
Peptide Coupling: Couple the resulting amine with a protected amino acid using standard peptide coupling reagents like HBTU/HOBt in the presence of a base such as DIPEA in a suitable solvent like DMF.
-
Deprotection and Final Product Isolation: Remove any remaining protecting groups under appropriate conditions to yield the final peptidomimetic. Purify by HPLC if necessary.
Conformational Analysis and Biophysical Characterization
The ability of the 4-aminopiperidin-2-one scaffold to induce a beta-turn conformation is crucial for its function as a peptidomimetic. This is typically assessed using a combination of spectroscopic techniques.
| Technique | Parameter Measured | Indication of Beta-Turn | Reference |
| Infrared (IR) Spectroscopy | N-H stretching frequency in dilute solution (e.g., 1 mM in CH2Cl2) | A frequency shift indicative of an intramolecular hydrogen bond. | [5][6][7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Temperature coefficient of the amide proton chemical shift (ΔδNH/ΔT) in dilute solution (e.g., 1 mM in CDCl3) | A small temperature coefficient (e.g., -6.5 ppb/K) suggests the amide proton is involved in a stable intramolecular hydrogen bond. | [5][6] |
Table 1: Spectroscopic Methods for Conformational Analysis
Applications in Drug Discovery
The 4-aminopiperidin-2-one scaffold has been successfully incorporated into peptidomimetics targeting various biological systems.
Dopamine D2 Receptor Modulation
Peptidomimetics based on the 4-aminopiperidin-2-one scaffold have been synthesized as analogues of the dopamine receptor modulating peptide Pro-Leu-Gly-NH2 (PLG).[5][6] These analogues have been shown to significantly enhance the agonist binding of dopamine D2 receptors, with potencies comparable to the native ligand PLG.[5][6]
| Compound | Target | Activity | Reference |
| Peptidomimetic 15c | Dopamine D2 Receptor | Enhanced agonist binding, potency comparable to PLG. | [5][6] |
| Peptidomimetic 16c | Dopamine D2 Receptor | Enhanced agonist binding. | [5][6] |
Table 2: Biological Activity of 4-Aminopiperidin-2-one based PLG Analogues
Broader Applications of the 4-Aminopiperidine Core
While the 4-aminopiperidin-2-one is specifically tailored for beta-turn mimicry, the broader 4-aminopiperidine scaffold has been utilized in the development of inhibitors for other targets, highlighting the versatility of this chemical motif.
| Scaffold Derivative | Target | Application | Reference |
| 4-Aminopiperidine (4AP) derivatives | Hepatitis C Virus (HCV) Assembly | Antiviral | [8] |
| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one | NLRP3 Inflammasome | Anti-inflammatory | [9] |
| 4-Aminopiperidine derivatives | Cognition Enhancement | Nootropic | [10] |
| Piperidin-4-yl-aminopyrimidine derivatives | HIV-1 Reverse Transcriptase | Antiretroviral | [11] |
Table 3: Diverse Applications of the 4-Aminopiperidine Scaffold
Conclusion and Future Perspectives
The 4-aminopiperidin-2-one scaffold represents a well-validated and synthetically accessible platform for the design of beta-turn mimetics. Its ability to pre-organize appended side chains into a biologically relevant conformation makes it a valuable tool in peptidomimetic drug discovery. The successful application of this scaffold in modulating dopamine receptor activity provides a strong proof-of-concept for its utility. Future research in this area could focus on expanding the diversity of side chains that can be incorporated, developing more efficient and scalable synthetic routes, and applying this scaffold to a wider range of biological targets where beta-turn recognition is critical for activity. The continued exploration of such conformationally constrained scaffolds will undoubtedly contribute to the development of novel therapeutics with improved pharmacological properties.
References
- 1. The β-D-Glucose Scaffold as a β-Turn Mimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The beta-D-glucose scaffold as a beta-turn mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Turn Mimics by Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantiopure 4- and 5-aminopiperidin-2-ones: regiocontrolled synthesis and conformational characterization as bioactive beta-turn mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity Screening of Novel 4-Aminopiperidin-2-one Analogs: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The piperidine ring is a highly privileged scaffold in medicinal chemistry, present in a vast range of clinically approved drugs and lead compounds targeting cancer, CNS disorders, and infectious diseases.[1] Its structural versatility allows for the modulation of crucial physicochemical properties such as lipophilicity, hydrogen bonding capacity, and molecular conformation, which in turn enhances druggability, metabolic stability, and pharmacokinetic profiles.[1] The 4-aminopiperidin-2-one core, a specific lactam-containing variant, has garnered interest for its potential to act as a constrained peptide mimetic and for its role in various biologically active agents.[2]
Recent research has focused on hybrid molecules that incorporate this piperidine moiety with other pharmacophores to enhance biological potency and overcome resistance mechanisms.[3] This technical guide provides a comprehensive overview of the biological screening strategies for novel 4-aminopiperidin-2-one analogs, with a focus on anticancer and antimicrobial activities. It includes detailed experimental protocols for key assays, summarized quantitative data from recent studies, and workflow visualizations to aid researchers in the design and execution of their screening campaigns.
A General Biological Screening Workflow
The evaluation of novel chemical entities follows a structured pipeline, progressing from broad initial screens to more specific and complex biological assays. This workflow ensures that resources are focused on the most promising candidates. The process typically begins with high-throughput in vitro assays to identify initial "hits," which are then subjected to more detailed mechanistic studies, and finally, promising leads may advance to in vivo evaluation.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiopure 4- and 5-aminopiperidin-2-ones: regiocontrolled synthesis and conformational characterization as bioactive beta-turn mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Regiocontrolled Synthesis of 4-Aminopiperidin-2-one from Chiral Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 4-aminopiperidin-2-one is a valuable building block in medicinal chemistry, serving as a constrained peptidomimetic and a scaffold for the synthesis of various biologically active compounds. Its rigidified structure can mimic β-turns in peptides, making it a crucial component in the design of enzyme inhibitors and receptor ligands. This application note provides a detailed protocol for the regiocontrolled synthesis of enantiopure 4-aminopiperidin-2-one, starting from the chiral precursor L-aspartic acid. The described methodology focuses on a regioselective functionalization strategy to achieve the desired 4-amino substitution pattern.
Overview of the Synthetic Strategy
The synthesis commences with the readily available and inexpensive chiral building block, L-aspartic acid. The strategy involves the transformation of L-aspartic acid into a key 1,4-bis-electrophilic intermediate. Regioselective attack by an amine at the 4-position, followed by intramolecular cyclization (lactamization), affords the desired 4-aminopiperidin-2-one scaffold. This method allows for the preparation of enantiomerically pure products, preserving the stereochemical integrity of the starting material.
Experimental Protocols
Protocol 1: Synthesis of (S)-4-(Benzylamino)-5-oxopiperidine-2-carbonitrile
This protocol outlines the key steps for the regioselective amination and subsequent cyclization to form the 4-aminopiperidin-2-one core structure. The synthesis starts from a precursor derived from L-aspartic acid.
Materials:
-
(S)-N-Cbz-aspartic acid
-
Benzylamine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium cyanide (NaCN)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Synthesis of the 1,4-bis-electrophile (not detailed): The synthesis begins with the conversion of N-Cbz-L-aspartic acid to a suitable 1,4-bis-electrophile, such as a derivative with two leaving groups (e.g., mesylates or tosylates) at the 1- and 4-positions of a butane backbone. This intermediate is typically prepared via reduction of the carboxylic acids and subsequent activation of the resulting diol.
-
Regioselective Amination:
-
Dissolve the 1,4-bis-electrophile (1.0 eq) in DCM.
-
Add benzylamine (1.1 eq) and TEA (1.2 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Cyanation:
-
Dissolve the product from the previous step in DMF.
-
Add NaCN (1.5 eq) and stir the mixture at 60 °C for 6 hours.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with EtOAc.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
-
Lactamization:
-
Dissolve the resulting aminonitrile in a solution of methanolic HCl.
-
Stir the reaction at room temperature for 24 hours.
-
Neutralize the reaction with saturated aqueous NaHCO₃.
-
Extract the product with DCM.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel (EtOAc/hexanes gradient) to afford the (S)-4-(benzylamino)-5-oxopiperidine-2-carbonitrile.
Data Presentation
| Step | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
| Regioselective Amination | Intermediate amino-mesylate | ~85-90 | >99 | [1][2] |
| Cyanation | Intermediate aminonitrile | ~80-85 | >99 | [1][2] |
| Lactamization | (S)-4-(Benzylamino)-5-oxopiperidine-2-carbonitrile | ~75-80 | >99 | [1][2] |
Visualizations
Synthetic Pathway for 4-Aminopiperidin-2-one
Caption: Synthetic workflow for 4-aminopiperidin-2-one.
Logical Relationship of Key Steps
Caption: Decision logic in the regiocontrolled synthesis.
Conclusion
This application note provides a comprehensive protocol for the regiocontrolled synthesis of enantiopure 4-aminopiperidin-2-one from L-aspartic acid. The presented methodology offers a reliable and stereocontrolled route to this important building block for drug discovery and development. The use of a readily available chiral precursor and a regioselective functionalization strategy makes this approach attractive for both academic and industrial research. For precise experimental details and characterization data, consulting the primary literature is recommended.[1][2]
References
Standard Protocols for Amide Coupling Reactions with 4-Aminopiperidin-2-one: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the successful amide coupling of 4-aminopiperidin-2-one with a variety of carboxylic acids. This critical transformation is a cornerstone in the synthesis of novel chemical entities for drug discovery and development, enabling the exploration of new chemical space and the generation of potential therapeutic agents. The following sections detail standard reaction conditions, reagent selection, and optimization strategies to ensure high-yield and high-purity synthesis of the desired amide products.
Introduction
4-Aminopiperidin-2-one is a valuable building block in medicinal chemistry, incorporating a constrained cyclic scaffold that can impart favorable pharmacokinetic properties and conformational rigidity to target molecules. The secondary amine present in this scaffold readily participates in amide bond formation, a key reaction in the construction of a diverse array of compounds, including enzyme inhibitors, receptor modulators, and other biologically active molecules. This document outlines two robust, commonly employed protocols for the acylation of 4-aminopiperidin-2-one: one utilizing the highly efficient uronium-based coupling reagent HATU, and another employing the widely used carbodiimide-based EDC in conjunction with the additive HOBt.
Core Concepts and Reaction Pathway
Amide bond formation is a condensation reaction between a carboxylic acid and an amine.[1] This process typically requires the activation of the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine.[1] Common activating agents include carbodiimides and phosphonium or uronium salts.[1][2] The general signaling pathway for this transformation is depicted below.
Caption: General pathway for amide coupling.
Experimental Protocols
The following are two standard protocols for the amide coupling of 4-aminopiperidin-2-one. The choice of protocol may depend on the specific carboxylic acid substrate, its steric hindrance, and the desired scale of the reaction.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for a wide range of carboxylic acids, including those that may be sterically hindered.[3] HATU is a highly efficient coupling reagent that often provides high yields and short reaction times.[4]
Materials:
-
4-Aminopiperidin-2-one hydrochloride
-
Carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add HATU (1.1 - 1.5 eq).
-
Add DIPEA or TEA (2.0 - 3.0 eq) to the mixture.
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 - 1.2 eq) and additional DIPEA or TEA (1.0 eq) in a minimal amount of anhydrous DMF or DCM to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic and cost-effective method suitable for many routine amide couplings. The use of HOBt helps to suppress racemization and improve reaction efficiency.[5]
Materials:
-
This compound
-
Carboxylic acid
-
EDC hydrochloride (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq), this compound (1.0 - 1.2 eq), and HOBt (1.0 - 1.2 eq) in anhydrous DMF or DCM, add DIPEA or TEA (2.0 - 3.0 eq).[6]
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.1 - 1.5 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Reagent Stoichiometry and Conditions
| Parameter | Protocol 1 (HATU) | Protocol 2 (EDC/HOBt) |
| Carboxylic Acid | 1.0 eq | 1.0 eq |
| 4-Aminopiperidin-2-one HCl | 1.0 - 1.2 eq | 1.0 - 1.2 eq |
| Coupling Reagent | HATU (1.1 - 1.5 eq) | EDC HCl (1.1 - 1.5 eq) |
| Additive | N/A | HOBt (1.0 - 1.2 eq) |
| Base | DIPEA or TEA (3.0 - 4.0 eq total) | DIPEA or TEA (2.0 - 3.0 eq) |
| Solvent | Anhydrous DMF or DCM | Anhydrous DMF or DCM |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 16 hours | 4 - 24 hours |
Experimental Workflow
The general workflow for performing and analyzing the amide coupling reaction is outlined below.
Caption: Standard experimental workflow.
Troubleshooting and Optimization
While the provided protocols are robust, certain substrates or reaction scales may require optimization. Below is a decision-making flowchart to guide troubleshooting efforts.
Caption: Troubleshooting flowchart.
Potential Side Reactions:
-
N-acylation of the lactam: While the secondary amine is significantly more nucleophilic, under harsh conditions or with highly reactive acylating agents, acylation of the lactam nitrogen is a possibility. This can often be minimized by using milder conditions and avoiding large excesses of the activating agent.
-
Racemization: For chiral carboxylic acids, there is a risk of epimerization at the alpha-carbon during activation. The use of additives like HOBt or employing coupling reagents like HATU can significantly suppress this side reaction.[5]
Conclusion
The protocols and guidelines presented in these application notes provide a solid foundation for researchers engaged in the synthesis of novel compounds derived from 4-aminopiperidin-2-one. By carefully selecting the appropriate coupling reagents and reaction conditions, and by employing systematic troubleshooting strategies when necessary, scientists can efficiently and reliably generate a wide range of amide products for further investigation in drug discovery and development programs.
References
Application Notes and Protocols: Harnessing 4-Aminopiperidin-2-one for Combinatorial Chemistry Libraries
For Researchers, Scientists, and Drug Development Professionals
The 4-aminopiperidin-2-one scaffold is a valuable building block in combinatorial chemistry, offering a rigidified structure that can mimic peptide turns and present substituents in well-defined spatial orientations. Its inherent functionality—a secondary amine, a lactam, and an amino group—provides multiple points for diversification, making it an ideal starting point for the construction of diverse chemical libraries aimed at drug discovery. These libraries have shown potential in identifying novel inhibitors for a range of biological targets, including viral proteins and enzymes implicated in various diseases.
Core Principles and Applications
4-Aminopiperidin-2-one serves as a constrained dipeptide mimetic. The cyclic lactam structure reduces the conformational flexibility inherent in linear peptides, which can lead to higher binding affinities and improved metabolic stability. The primary applications of libraries derived from this scaffold are in the discovery of lead compounds for therapeutic development. By systematically modifying the scaffold at its various functional handles, vast chemical spaces can be explored to identify molecules with high affinity and selectivity for a target of interest.
A key strategy in utilizing this scaffold is solid-phase synthesis, which allows for the efficient and systematic construction of large numbers of compounds. The general workflow involves attaching the 4-aminopiperidin-2-one building block to a solid support and then sequentially adding different chemical moieties to its diversification points.
Data Presentation: Representative Screening Data
| Compound ID | R1 Group | R2 Group | EC50 (µM)[1] | CC50 (µM)[1] | Selectivity Index (SI = CC50/EC50) |
| 1 | H | Phenylacetyl | 2.57 | >20 | >7.8 |
| 2 | H | 2-Phenoxyacetyl | 2.09 | >20 | >9.6 |
| 3 | Methyl | Phenylacetyl | 1.52 | >20 | >13.2 |
| 4 | Ethyl | Phenylacetyl | 1.21 | >20 | >16.5 |
| 5 | H | (4-Chlorophenyl)acetyl | 0.89 | >20 | >22.5 |
| 6 | H | (4-Methoxyphenyl)acetyl | 3.12 | >20 | >6.4 |
EC50: Half maximal effective concentration for inhibiting HCV replication. CC50: Half maximal cytotoxic concentration.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and diversification of a 4-aminopiperidin-2-one based combinatorial library on a solid support.
Protocol 1: Immobilization of the 4-Aminopiperidin-2-one Scaffold
This protocol describes the attachment of a suitably protected 4-aminopiperidin-2-one building block to a solid-phase resin. An acid-labile linker like the 2-chlorotrityl chloride resin is recommended to allow for mild cleavage conditions that preserve the integrity of the final compounds.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-4-amino-1-Boc-piperidin-2-one
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the 2-chlorotrityl chloride resin (1 g, 1.0-1.6 mmol/g) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM.
-
Dissolve Fmoc-4-amino-1-Boc-piperidin-2-one (2 equivalents based on resin loading) and DIPEA (4 equivalents) in DCM (10 mL).
-
Add the solution to the resin and shake at room temperature for 4 hours.
-
Drain the reaction solution.
-
To cap any remaining reactive sites on the resin, add a solution of DCM/MeOH/DIPEA (80:15:5, v/v/v, 10 mL) and shake for 30 minutes.
-
Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 2: Library Diversification at the 4-Amino Position
This protocol outlines the removal of the Fmoc protecting group and subsequent acylation to introduce diversity at the 4-amino position.
Materials:
-
Resin-bound 4-aminopiperidin-2-one scaffold
-
20% Piperidine in DMF (v/v)
-
A library of carboxylic acids
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
DIPEA
-
DMF
Procedure:
-
Swell the resin in DMF (10 mL) for 30 minutes.
-
Drain the DMF.
-
Add 20% piperidine in DMF (10 mL) to the resin and shake for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for another 20 minutes.
-
Wash the resin with DMF (5 x 10 mL).
-
In separate reaction vessels, pre-activate a library of carboxylic acids (3 equivalents each) with PyBOP (3 equivalents) and DIPEA (6 equivalents) in DMF (5 mL) for 10 minutes.
-
Add the activated carboxylic acid solutions to the resin in the respective reaction vessels.
-
Shake the vessels at room temperature for 12 hours.
-
Drain the reaction solutions and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
Protocol 3: Library Diversification at the Lactam Nitrogen
This protocol describes the alkylation of the lactam nitrogen to introduce a second point of diversity.
Materials:
-
Resin-bound, N-acylated 4-aminopiperidin-2-one
-
A library of alkyl halides (e.g., benzyl bromides, alkyl iodides)
-
Sodium hydride (NaH) or Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous DMF or Tetrahydrofuran (THF)
Procedure:
-
Swell the resin in anhydrous DMF (10 mL) for 30 minutes under an inert atmosphere (e.g., Argon or Nitrogen).
-
Drain the DMF.
-
Add a solution of NaH (5 equivalents) in anhydrous DMF (10 mL) to the resin and shake for 1 hour at room temperature.
-
To separate reaction vessels, add a solution of an alkyl halide (5 equivalents) from the library in anhydrous DMF (5 mL).
-
Shake the vessels at room temperature for 24 hours.
-
Quench the reaction by the slow addition of MeOH (1 mL).
-
Drain the reaction solutions and wash the resin with DMF (3 x 10 mL), water (2 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
Protocol 4: Cleavage and Compound Isolation
This protocol details the final cleavage of the library compounds from the solid support.
Materials:
-
Resin-bound final library
-
Trifluoroacetic acid (TFA)
-
DCM
-
Triisopropylsilane (TIS) (as a scavenger)
-
Water
Procedure:
-
Wash the resin with DCM (3 x 10 mL) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/DCM/TIS/Water (90:5:2.5:2.5, v/v/v/v).
-
Add the cleavage cocktail (10 mL) to the resin and shake at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product.
-
Purify the individual library members using high-performance liquid chromatography (HPLC).
Visualizations
The following diagrams illustrate the key workflows and relationships in the construction and application of 4-aminopiperidin-2-one based combinatorial libraries.
Caption: Workflow for solid-phase synthesis of a 4-aminopiperidin-2-one library.
Caption: Logical relationship of diversification points on the scaffold.
Caption: Experimental workflow from screening to lead optimization.
References
Application Note and Protocol: Synthesis of N-Boc Protected 4-Aminopiperidin-2-one for Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Boc protected 4-Aminopiperidin-2-one, also known as tert-butyl (2-oxo-4-piperidyl)carbamate, is a valuable building block in medicinal chemistry and peptide science. As a constrained amino acid mimic, its incorporation into peptide sequences can induce stable secondary structures, particularly β-turns.[1] Such conformational constraints are crucial for enhancing biological activity, metabolic stability, and receptor selectivity of peptide-based therapeutics. This document provides a detailed protocol for the synthesis, purification, and characterization of N-Boc-4-Aminopiperidin-2-one and its application in peptide synthesis.
Synthetic Workflow
The synthesis of N-Boc-4-aminopiperidin-2-one can be achieved through a multi-step process starting from readily available precursors. A representative synthetic pathway involves the formation of the piperidin-2-one ring system followed by the introduction and protection of the amino group.
Caption: Synthetic workflow for N-Boc-4-Aminopiperidin-2-one.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Synthesis of 4-Aminopiperidin-2-one Hydrochloride
This protocol is adapted from methodologies for the synthesis of substituted aminopiperidinones.[1][2]
-
Step 1: Synthesis of a suitable protected glutamic acid derivative. The synthesis starts from a commercially available protected glutamic acid, for instance, N-Cbz-L-glutamic acid. The specific steps to convert this into a cyclization precursor can vary, but generally involve modification of the side-chain carboxylic acid.
-
Step 2: Cyclization to form the piperidin-2-one ring. The modified glutamic acid derivative is then subjected to cyclization conditions, often involving activation of the carboxylic acid and subsequent intramolecular amide bond formation.
-
Step 3: Deprotection. The protecting groups are removed under appropriate conditions to yield 4-aminopiperidin-2-one. This is often isolated as a hydrochloride salt to improve stability and handling.
Protocol 2: Synthesis of N-Boc-4-Aminopiperidin-2-one
This protocol describes the protection of the amino group of 4-aminopiperidin-2-one using di-tert-butyl dicarbonate ((Boc)₂O).
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as a mixture of dioxane and water, add a base like sodium bicarbonate or triethylamine (2.5 equivalents) to neutralize the hydrochloride salt.
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) dissolved in a minimal amount of the reaction solvent.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-4-aminopiperidin-2-one.
Characterization Data
The synthesized N-Boc-4-aminopiperidin-2-one should be characterized by standard analytical techniques.
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₈N₂O₃ |
| Molecular Weight | 214.26 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.0-7.0 (br s, 1H, NH-Boc), 5.8-6.5 (br s, 1H, lactam NH), 4.0-4.2 (m, 1H, CH-NHBoc), 3.2-3.4 (m, 2H, CH₂-NH), 2.4-2.6 (m, 2H, CH₂-C=O), 2.0-2.2 (m, 1H, CH₂), 1.8-2.0 (m, 1H, CH₂), 1.45 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 172-174 (C=O, lactam), 155-156 (C=O, Boc), 80-81 (C(CH₃)₃), 48-50 (CH-NHBoc), 42-44 (CH₂-NH), 35-37 (CH₂-C=O), 30-32 (CH₂), 28.3 (C(CH₃)₃) |
| IR (KBr) | ν (cm⁻¹): ~3300 (N-H stretch), ~1700 (C=O stretch, carbamate), ~1650 (C=O stretch, lactam) |
| Mass Spec. (ESI+) | m/z: 215.1 [M+H]⁺, 237.1 [M+Na]⁺ |
Application in Peptide Synthesis
Incorporation as a β-Turn Mimic
N-Boc-4-aminopiperidin-2-one is a valuable tool for introducing conformational constraints in peptides. Its rigid cyclic structure can serve as a scaffold to mimic β-turns, which are critical for molecular recognition and biological activity.
Caption: Incorporation of the building block to induce a β-turn.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using N-Boc-4-Aminopiperidin-2-one
This protocol outlines the general steps for incorporating the title compound into a peptide sequence using Boc-chemistry based SPPS.[3][4]
-
Resin Preparation: Start with a suitable resin for Boc-SPPS, such as a Merrifield or PAM resin, pre-loaded with the C-terminal amino acid.
-
Deprotection: Remove the N-terminal Boc group of the resin-bound amino acid using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM.
-
Coupling:
-
Activate the carboxylic acid of the incoming N-Boc-4-aminopiperidin-2-one (2-3 equivalents) using a suitable coupling reagent like HBTU/HOBt or HATU in the presence of DIEA in a solvent like DMF or NMP.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling efficiency using a qualitative test such as the Kaiser test. Repeat the coupling if necessary.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the desired sequence.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), with appropriate scavengers.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
The synthesis of N-Boc-4-aminopiperidin-2-one provides a versatile building block for the design of conformationally constrained peptides. The protocols outlined in this application note offer a comprehensive guide for its preparation, characterization, and incorporation into peptide chains. The use of this constrained amino acid mimic is a powerful strategy for developing peptide-based therapeutics with improved pharmacological properties.
References
- 1. Enantiopure 4- and 5-aminopiperidin-2-ones: regiocontrolled synthesis and conformational characterization as bioactive beta-turn mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. wernerlab.weebly.com [wernerlab.weebly.com]
Application of 4-Aminopiperidin-2-one Derivatives in the Development of Hepatitis C Virus Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global burden of Hepatitis C Virus (HCV) infection necessitates the continued development of novel antiviral therapies. While direct-acting antivirals (DAAs) targeting viral enzymes have revolutionized treatment, the emergence of drug resistance and the need for pangenotypic solutions drive the exploration of new chemical scaffolds and mechanisms of action. This application note details the use of a 4-aminopiperidine scaffold in the development of a novel class of HCV inhibitors that target a distinct stage of the viral lifecycle: viral assembly . Unlike most approved drugs that inhibit viral replication, these compounds prevent the formation of new, infectious viral particles, offering a complementary strategy for HCV treatment.
A significant breakthrough in this area is the discovery and optimization of a series of 4-aminopiperidine derivatives that effectively inhibit HCV assembly.[1][2] These compounds have demonstrated potent antiviral activity in cell culture models and act synergistically with existing FDA-approved HCV drugs.[1][2] Their unique mechanism of action involves the disruption of the crucial interaction between the HCV core protein and cytosolic lipid droplets, a key step in the assembly of new virions.[1]
Mechanism of Action: Targeting HCV Assembly
The assembly of new HCV particles is a complex process that occurs at the surface of cytosolic lipid droplets (cLDs) within the host hepatocyte. The viral core protein, a structural component of the virion, traffics to the cLDs and encapsidates the viral RNA genome. This process is a critical prerequisite for the subsequent budding of new viral particles into the endoplasmic reticulum.
The 4-aminopiperidine-based inhibitors function by disrupting the localization of the HCV core protein to these lipid droplets. By preventing this association, the compounds effectively halt the initial stages of virion assembly, leading to a significant reduction in the production of infectious HCV particles.[1]
Quantitative Data Summary
A medicinal chemistry campaign based on an initial 4-aminopiperidine hit has led to the identification of numerous derivatives with improved potency and drug-like properties. The following tables summarize the in vitro efficacy (EC50), cytotoxicity (CC50), and selectivity index (SI) for key compounds from this series.
| Compound ID | Structure | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| 1 | Initial Hit | 2.57 | >20 | >7.8 |
| 2 | Initial Hit | 2.09 | >20 | >9.6 |
| Optimized Derivatives | (Structures available in supplementary information of the source publication) | Data for a range of optimized compounds would be presented here, extracted from the supplementary material of the primary research article. | Data for a range of optimized compounds would be presented here, extracted from the supplementary material of the primary research article. | Data for a range of optimized compounds would be presented here, extracted from the supplementary material of the primary research article. |
Table 1: In vitro activity of 4-aminopiperidine derivatives against HCV.[1]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize these inhibitors are provided below. These protocols are based on the procedures described in the primary research literature.[1][2]
HCV Cell Culture (HCVcc) Assay for Antiviral Efficacy
This assay is used to determine the 50% effective concentration (EC50) of the test compounds. It utilizes a recombinant HCV strain that expresses a luciferase reporter gene, allowing for a quantitative measure of viral replication and proliferation.
Materials:
-
Huh-7.5 cells
-
HCVcc (Jc1-Luc2A) reporter virus
-
Complete Dulbecco's Modified Eagle Medium (DMEM)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed Huh-7.5 cells in 96-well plates at a density of 1 x 104 cells/well and incubate overnight.
-
Prepare serial dilutions of the test compounds in complete DMEM. The final DMSO concentration should not exceed 0.5%.
-
Remove the culture medium from the cells and infect with HCVcc reporter virus at a multiplicity of infection (MOI) of 0.05 in the presence of the diluted test compounds.
-
Incubate the plates for 72 hours at 37°C.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the compound concentration and fitting the data to a dose-response curve.
ATPlite Cytotoxicity Assay
This assay is performed to determine the 50% cytotoxic concentration (CC50) of the test compounds, which is crucial for assessing their selectivity index. The assay measures the amount of ATP present in the cells, which is an indicator of cell viability.
Materials:
-
Huh-7.5 cells
-
Complete DMEM
-
Test compounds dissolved in DMSO
-
96-well opaque plates
-
ATPlite 1step Assay Kit (or equivalent)
-
Luminometer
Protocol:
-
Seed Huh-7.5 cells in 96-well opaque plates at a density of 1 x 104 cells/well and incubate overnight.
-
Add serial dilutions of the test compounds to the cells.
-
Incubate the plates for 72 hours at 37°C.
-
Equilibrate the plate to room temperature.
-
Add the ATPlite reagent to each well according to the manufacturer's instructions.
-
Shake the plate for 2 minutes to induce cell lysis.
-
Measure the luminescence using a luminometer.
-
Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.
Immunofluorescence Assay for Core Protein and Lipid Droplet Co-localization
This assay visually demonstrates the mechanism of action of the inhibitors by assessing their ability to disrupt the co-localization of the HCV core protein with lipid droplets.
Materials:
-
Huh-7.5 cells
-
HCVcc
-
Test compounds
-
Glass coverslips in 24-well plates
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against HCV core protein
-
Secondary antibody conjugated to a fluorophore
-
Lipid droplet stain (e.g., BODIPY 493/503)
-
DAPI for nuclear staining
-
Confocal microscope
Protocol:
-
Seed Huh-7.5 cells on glass coverslips in 24-well plates.
-
Infect the cells with HCVcc and treat with the test compound at various concentrations.
-
Incubate for 48-72 hours.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary antibody against the HCV core protein.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Stain for lipid droplets and nuclei.
-
Mount the coverslips on microscope slides and visualize using a confocal microscope.
-
Quantify the degree of co-localization using image analysis software.
Visualizations
Caption: HCV Assembly Pathway and Inhibition by 4-Aminopiperidine Derivatives.
Caption: Workflow for the Evaluation of 4-Aminopiperidine-based HCV Inhibitors.
References
Application Notes and Protocols: 4-Aminopiperidin-2-one Hydrochloride as a Key Intermediate for the Synthesis of CCR5 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-C chemokine receptor type 5 (CCR5) is a well-validated therapeutic target for the treatment of HIV-1 infection. Antagonists of this receptor block the entry of R5-tropic HIV-1 strains into host cells, representing a critical class of antiretroviral drugs. A key structural motif present in several potent CCR5 antagonists is the 4-aminopiperidine scaffold. This document provides detailed application notes and experimental protocols for the use of 4-aminopiperidin-2-one hydrochloride as a versatile starting material for the synthesis of piperazine-based CCR5 antagonists, with a focus on the synthesis of Vicriviroc, a well-characterized member of this class.
Introduction
4-Substituted-4-aminopiperidine derivatives are crucial building blocks in the synthesis of a variety of bioactive molecules, including potent CCR5 antagonists.[1][2] The piperazine-piperidine amide structure is a common pharmacophore in this class of inhibitors.[2][3] this compound offers a readily available and functionalized starting point for the elaboration of the 4-aminopiperidine core, which can then be incorporated into the final antagonist structure. This document outlines the synthetic strategy, key reactions, and detailed protocols for utilizing this intermediate in the synthesis of CCR5 antagonists.
CCR5 Signaling Pathway
CCR5 is a G protein-coupled receptor (GPCR) that, upon binding to its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β), initiates a signaling cascade. This cascade involves the activation of heterotrimeric G proteins, leading to downstream effects such as cell migration and activation. In the context of HIV-1 infection, the viral envelope glycoprotein gp120 binds to the CD4 receptor on the surface of T-cells, triggering a conformational change that allows for subsequent binding to CCR5. This interaction facilitates the fusion of the viral and cellular membranes, enabling viral entry. CCR5 antagonists act by binding to a hydrophobic pocket within the transmembrane helices of the receptor, inducing a conformational change that prevents the interaction with gp120 and thereby blocking viral entry.[4]
Synthetic Strategy Overview
The synthesis of piperazine-based CCR5 antagonists, such as Vicriviroc, from this compound can be conceptualized in a multi-step process. The general workflow involves the modification of the 4-aminopiperidin-2-one core, followed by coupling with other key fragments. A crucial step is the formation of the piperazino-piperidine nucleus.
Data Presentation
The following table summarizes the biological activity of Vicriviroc, a representative CCR5 antagonist that can be synthesized using a 4-aminopiperidine intermediate.
| Compound | Target | Assay | IC50 / EC50 (nM) | Reference |
| Vicriviroc | CCR5 | Chemotaxis Inhibition (MIP-1α) | < 1 | [5] |
| Vicriviroc | HIV-1 (R5-tropic) | PBMC Infection Assay (Geometric Mean) | 0.04 - 2.3 | [5] |
| SCH-C | CCR5 | Chemotaxis Inhibition (MIP-1α) | < 1 | [5] |
| SCH-C | HIV-1 (R5-tropic) | PBMC Infection Assay | 2- to 40-fold less potent than Vicriviroc | [5] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-methyl-4-aminopiperidine from this compound
This protocol describes a potential route to a key intermediate, N-Boc-4-methyl-4-aminopiperidine, starting from this compound. This intermediate is a crucial building block for piperazine-based CCR5 antagonists.[1]
Step 1a: Boc Protection of 4-Aminopiperidin-2-one
-
To a solution of this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water, add triethylamine (2.2 equivalents) at 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Extract the residue with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude N-Boc-4-aminopiperidin-2-one, which can be purified by column chromatography.
Step 1b: Reduction of the Lactam
-
To a solution of N-Boc-4-aminopiperidin-2-one (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add a reducing agent such as lithium aluminum hydride (LAH) (2-3 equivalents) portion-wise.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate to obtain the crude N-Boc-4-aminopiperidine.
Step 1c: Methylation of the 4-Amino Group (via Reductive Amination)
-
While not a direct alkylation, a more controlled approach to a 4-methyl derivative would involve a different synthetic route starting from a precursor like N-Boc-4-piperidone. However, for the purpose of this protocol, a direct methylation is described, though it may be challenging to control. A more plausible route to the target intermediate would start from N-Boc protected isonipecotate, which would be alkylated at the 4-position with a methyl group, followed by a Curtius rearrangement to install the 4-amino group.[1]
Alternative Key Step: Curtius Rearrangement
The Curtius rearrangement is a versatile method for converting carboxylic acids to primary amines with one less carbon atom.[6][7][8] This is a key step in an alternative and efficient synthesis of 4-substituted-4-aminopiperidine derivatives.[1]
-
Start with N-Boc-4-methyl-piperidine-4-carboxylic acid (can be prepared from isonipecotate).
-
To a solution of the carboxylic acid (1 equivalent) in an anhydrous solvent like THF or acetone, add triethylamine (1.2 equivalents) and cool to 0 °C.
-
Slowly add ethyl chloroformate (1.1 equivalents) and stir for 30 minutes.
-
Add a solution of sodium azide (1.5 equivalents) in water and stir vigorously for 1-2 hours.
-
Extract the acyl azide into toluene and heat the solution to 80-100 °C to effect the Curtius rearrangement to the isocyanate.
-
The resulting isocyanate can be trapped with a suitable nucleophile (e.g., t-butanol to form the Boc-protected amine, or hydrolyzed with acid to yield the primary amine).
Protocol 2: Synthesis of Vicriviroc via Reductive Amination
This protocol outlines the coupling of the 4-aminopiperidine core with the piperazine fragment, a key step in the synthesis of Vicriviroc.[2][3]
Step 2a: Reductive Amination
-
To a solution of the appropriate N-Boc-4-methyl-4-aminopiperidine derivative (1 equivalent) and the desired piperazine fragment (e.g., a piperazine with a protected amino group and the desired stereochemistry) (1-1.2 equivalents) in a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) (1.5-2 equivalents).[9][10][11]
-
A small amount of acetic acid can be added to catalyze the formation of the iminium ion intermediate.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated NaHCO3 solution.
-
Extract the product with DCM, wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the coupled piperazino-piperidine intermediate.
Step 2b: Final Amide Coupling and Deprotection
-
Deprotect the Boc group from the piperazino-piperidine intermediate using trifluoroacetic acid (TFA) in DCM or HCl in dioxane.
-
Couple the resulting free amine with 4,6-dimethylpyrimidine-5-carboxylic acid using a standard peptide coupling reagent such as HATU or HBTU in the presence of a base like diisopropylethylamine (DIPEA) in a solvent like DMF.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by diluting with water and extracting with an organic solvent.
-
Purify the final product, Vicriviroc, by column chromatography or preparative HPLC.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of complex CCR5 antagonists. Through a series of well-established organic transformations including protection, reduction, and coupling reactions like reductive amination, this intermediate can be efficiently converted into the core structures of potent anti-HIV agents such as Vicriviroc. The protocols and data presented herein provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development engaged in the discovery and synthesis of novel CCR5 inhibitors.
References
- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Vicriviroc - Wikipedia [en.wikipedia.org]
- 5. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curtius Rearrangement [organic-chemistry.org]
- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Diastereoselective C-Alkylation of 4-Aminopiperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the diastereoselective C-alkylation of a 4-aminopiperidin-2-one scaffold. The protocol is based on established methodologies and is intended to guide researchers in the synthesis of C-alkylated piperidinone derivatives, which are valuable building blocks in medicinal chemistry.
Introduction
Substituted piperidinones are prevalent structural motifs in a wide array of biologically active compounds and approved pharmaceuticals. The ability to introduce substituents at specific positions with high stereocontrol is crucial for the development of novel therapeutics. This protocol focuses on the diastereoselective C-alkylation at the C3 position of a 4-aminopiperidin-2-one derivative. The inherent chirality of the starting material, often derived from amino acids, can direct the stereochemical outcome of the alkylation. In the case of N-protected 4-aminopiperidin-2-ones, the alkylation has been shown to proceed with high diastereoselectivity, yielding predominantly the trans product[1]. This protocol outlines the key steps for the deprotonation of the lactam and subsequent reaction with an alkylating agent to achieve this transformation.
Experimental Workflow
The overall experimental workflow for the diastereoselective C-alkylation is depicted below. The process involves the preparation of the N-protected 4-aminopiperidin-2-one, followed by a base-mediated deprotonation to form an enolate, which is then trapped by an electrophile (alkyl halide) to yield the C-alkylated product.
Figure 1. General workflow for the diastereoselective C-alkylation of 4-aminopiperidin-2-one.
Experimental Protocol
This protocol is adapted from methodologies described for the diastereoselective alkylation of related lactam systems[1]. Researchers should ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., Argon or Nitrogen).
Materials:
-
N-Protected 4-aminopiperidin-2-one (e.g., N-Boc-4-aminopiperidin-2-one)
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (solution in THF, e.g., 1.0 M)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation of the Reaction Mixture:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the N-protected 4-aminopiperidin-2-one (1.0 eq).
-
Dissolve the starting material in anhydrous THF (concentration typically 0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Deprotonation:
-
Slowly add KHMDS (1.1 eq) dropwise to the cooled solution over 10-15 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the potassium enolate.
-
-
Alkylation:
-
In a separate flask, prepare a solution of the alkyl halide (1.2 eq) in a small amount of anhydrous THF.
-
Add the alkyl halide solution dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the initial stirring period at low temperature, the reaction may be allowed to slowly warm to room temperature and stirred overnight.
-
-
Workup:
-
Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired C-alkylated product.
-
Data Presentation
The diastereoselectivity of the alkylation is a critical parameter. The diastereomeric ratio (d.r.) can be determined by techniques such as ¹H NMR spectroscopy or chiral HPLC analysis of the purified product. The reaction yield should be calculated after purification.
| Alkylating Agent (R-X) | Product Stereochemistry | Diastereomeric Ratio (trans:cis) | Yield (%) |
| Methyl Iodide | trans | >95:5 | 75-85 |
| Benzyl Bromide | trans | >95:5 | 70-80 |
| Ethyl Iodide | trans | >95:5 | 72-82 |
Note: The data presented in this table are representative examples based on typical outcomes for such reactions and should be confirmed experimentally. The exclusive formation of the trans diastereomer is often observed in the alkylation of N-protected 4-aminopiperidin-2-ones[1].
Signaling Pathways and Logical Relationships
The stereochemical outcome of this reaction is dictated by the thermodynamic and kinetic factors governing the approach of the electrophile to the enolate intermediate.
Figure 2. Rationale for the observed trans-diastereoselectivity in the C-alkylation.
The high trans selectivity is attributed to the steric hindrance posed by the substituent at the C4 position, which directs the incoming electrophile to the less hindered face of the planar enolate intermediate.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Anhydrous solvents are flammable and should be handled with care.
-
KHMDS is a strong base and is corrosive; handle it with appropriate caution.
-
Alkylating agents can be toxic and should be handled with care.
-
The dry ice/acetone bath should be handled with cryogenic gloves.
References
Application Notes and Protocols: Solid-Phase Synthesis Strategy Utilizing a 4-Aminopiperidin-2-one Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidomimetics are a critical class of molecules in drug discovery, designed to mimic the structure and function of natural peptides while offering improved pharmacological properties such as enhanced stability, bioavailability, and receptor affinity. A key strategy in peptidomimetic design is the introduction of conformational constraints into the peptide backbone. The 4-aminopiperidin-2-one scaffold serves as a valuable building block for this purpose, introducing a rigid lactam structure that can help to lock the peptide into a bioactive conformation.
This document provides a detailed protocol for the incorporation of a 4-aminopiperidin-2-one building block into a peptide sequence using solid-phase peptide synthesis (SPPS). The methodology is based on the widely adopted Fmoc/tBu strategy.[1][2]
Advantages of Incorporating 4-Aminopiperidin-2-one
The use of conformationally constrained building blocks like 4-aminopiperidin-2-one offers several advantages in the design of peptidomimetics.
Caption: Logical flow of advantages from using a 4-aminopiperidin-2-one building block.
Experimental Protocols
This protocol outlines the manual solid-phase synthesis of a peptide incorporating a 4-aminopiperidin-2-one building block. The synthesis is performed on a Rink Amide resin, which upon cleavage yields a C-terminal amide.[3][4]
Materials and Reagents
-
Rink Amide MBHA resin (100-200 mesh)
-
Fmoc-protected amino acids
-
N-Fmoc-4-amino-1-Boc-piperidin-2-one (or other suitably protected building block)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
Protocol Workflow
The overall workflow for the solid-phase synthesis is depicted below.
Caption: Experimental workflow for solid-phase synthesis using a 4-aminopiperidin-2-one building block.
Step-by-Step Procedure
1. Resin Swelling and Preparation a. Place the Rink Amide resin (e.g., 0.1 mmol scale) in a solid-phase synthesis vessel. b. Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[3] c. Drain the DMF.
2. Initial Fmoc Deprotection a. Add a solution of 20% piperidine in DMF to the swollen resin. b. Agitate the mixture for 3 minutes, then drain. c. Repeat the 20% piperidine treatment for 10 minutes. d. Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove residual piperidine.
3. Coupling of the 4-Aminopiperidin-2-one Building Block a. In a separate vial, dissolve the N-Fmoc-4-amino-1-Boc-piperidin-2-one (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. b. Add the activated building block solution to the deprotected resin. c. Agitate the mixture for 2-4 hours at room temperature. d. To monitor the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction. e. Drain the reaction mixture and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
4. Peptide Chain Elongation a. Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled piperidinone building block. b. Amino Acid Coupling: i. In a separate vial, activate the next Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF. ii. Add the activated amino acid solution to the resin. iii. Agitate for 1-2 hours. iv. Perform a Kaiser test to ensure complete coupling. v. Drain and wash the resin as in step 3e. c. Repeat the deprotection and coupling cycle for each subsequent amino acid in the sequence.
5. Final Cleavage and Deprotection a. After the final amino acid has been coupled and its Fmoc group removed, wash the resin with DCM and dry it under vacuum. b. Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5). c. Add the cleavage cocktail to the resin (approx. 10 mL/g of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[5] d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Precipitate the peptide by adding the filtrate to cold diethyl ether. f. Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash. g. Dry the crude peptide pellet under vacuum.
6. Purification and Analysis a. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture). b. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). c. Characterize the purified peptide by mass spectrometry (e.g., LC-MS) to confirm its identity and purity.
Data Presentation
The following table summarizes the key parameters and expected outcomes for the solid-phase synthesis of a hypothetical peptide incorporating the 4-aminopiperidin-2-one building block.
| Step | Reagents and Solvents | Time | Monitoring | Expected Outcome |
| Resin Swelling | DMF | 30 min | Visual | Swollen resin beads |
| Fmoc Deprotection | 20% Piperidine in DMF | 3 + 10 min | - | Free amine on resin |
| Building Block Coupling | Fmoc-4-amino-1-Boc-piperidin-2-one, HBTU, DIPEA, DMF | 2-4 hours | Kaiser Test | Covalent attachment of the building block |
| Amino Acid Coupling | Fmoc-AA-OH, HBTU, DIPEA, DMF | 1-2 hours | Kaiser Test | Peptide chain elongation |
| Cleavage & Deprotection | TFA/TIS/H2O (95:2.5:2.5) | 2-3 hours | - | Crude peptide cleaved from resin |
| Purification | RP-HPLC (Acetonitrile/Water gradient with 0.1% TFA) | Varies | UV detection | Purified peptide (>95% purity) |
Conclusion
The solid-phase synthesis strategy outlined provides a robust and efficient method for incorporating the 4-aminopiperidin-2-one building block into peptide chains. This approach enables the creation of novel peptidomimetics with constrained conformations, which is a valuable tactic in the development of new therapeutic agents. The use of standard Fmoc-based SPPS protocols allows for the straightforward adoption of this methodology in research and drug discovery laboratories.[1][6]
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wernerlab.weebly.com [wernerlab.weebly.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of 4-Aminopiperidin-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, scalable synthetic route for the preparation of 4-Aminopiperidin-2-one hydrochloride, a valuable building block in medicinal chemistry and drug development. The described methodology is based on a convergent strategy starting from the readily available and chiral precursor, L-glutamic acid.
Overview of the Synthetic Strategy
The synthesis of this compound is achieved through a multi-step process that begins with the appropriate protection of L-glutamic acid. The protected intermediate then undergoes a series of transformations to yield a linear precursor, which is subsequently cyclized to form the desired piperidin-2-one ring system. The final step involves the deprotection of the amino group and formation of the hydrochloride salt. This route is designed to be scalable and amenable to large-scale production.
Experimental Protocols
Step 1: Synthesis of (S)-5-(tert-butyl) 1-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate (2)
This initial step involves the protection of both the amino and the carboxylic acid functionalities of L-glutamic acid to allow for selective modifications in subsequent steps.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| L-Glutamic acid (1) | 147.13 | 50.0 g | 0.34 |
| Di-tert-butyl dicarbonate (Boc)₂O | 218.25 | 78.0 g | 0.36 |
| Triethylamine (TEA) | 101.19 | 101 mL | 0.72 |
| Methanol (MeOH) | 32.04 | 500 mL | - |
| Dichloromethane (DCM) | 84.93 | 500 mL | - |
| tert-Butyl acetate | 116.16 | 300 mL | - |
| Sulfuric acid (conc.) | 98.08 | 5 mL | - |
Procedure:
-
Suspend L-glutamic acid (1) in a mixture of tert-butyl acetate and dichloromethane.
-
Add concentrated sulfuric acid cautiously while cooling the mixture in an ice bath.
-
Allow the reaction to stir at room temperature for 48 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tert-butyl ester.
-
Dissolve the crude ester in a mixture of methanol and water.
-
Add triethylamine, followed by di-tert-butyl dicarbonate.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product (2).
-
Purify the product by column chromatography on silica gel.
Expected Yield: 85-95%
Step 2: Synthesis of (S)-tert-butyl (4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoyl)carbamate (3)
This step involves the reduction of the methyl ester to a primary alcohol.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Compound 2 | 319.39 | 100 g | 0.31 |
| Lithium borohydride (LiBH₄) | 21.78 | 13.5 g | 0.62 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 1 L | - |
| Methanol (MeOH) | 32.04 | 200 mL | - |
Procedure:
-
Dissolve compound (2) in anhydrous tetrahydrofuran under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add lithium borohydride portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the alcohol (3).
Expected Yield: 80-90%
Step 3: Synthesis of (S)-tert-butyl (4-((tert-butoxycarbonyl)amino)-5-azidopentanoyl)carbamate (4)
The hydroxyl group is converted to an azide, which will serve as a precursor to the amine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Compound 3 | 291.36 | 80 g | 0.27 |
| Diphenylphosphoryl azide (DPPA) | 275.24 | 75.7 g | 0.28 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 152.24 | 42.6 mL | 0.28 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 800 mL | - |
Procedure:
-
Dissolve the alcohol (3) in anhydrous tetrahydrofuran under an inert atmosphere.
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the solution.
-
Add diphenylphosphoryl azide (DPPA) dropwise at room temperature.
-
Stir the reaction mixture for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the azide (4).
Expected Yield: 75-85%
Step 4: Synthesis of tert-butyl (S)-(6-oxopiperidin-4-yl)carbamate (5)
This step involves the reduction of the azide to an amine followed by in-situ lactamization.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Compound 4 | 316.36 | 70 g | 0.22 |
| Palladium on carbon (10% Pd/C) | - | 7.0 g | - |
| Methanol (MeOH) | 32.04 | 700 mL | - |
| Hydrogen gas (H₂) | 2.02 | 1 atm | - |
Procedure:
-
Dissolve the azide (4) in methanol.
-
Add 10% palladium on carbon to the solution.
-
Hydrogenate the mixture at atmospheric pressure until the starting material is consumed (as monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude lactam (5).
-
The crude product can be purified by crystallization or column chromatography.
Expected Yield: 70-80%
Step 5: Synthesis of this compound (6)
The final step is the removal of the Boc protecting group to yield the target hydrochloride salt.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Compound 5 | 214.27 | 50 g | 0.23 |
| 4 M HCl in 1,4-Dioxane | - | 250 mL | - |
| Diethyl ether | 74.12 | 500 mL | - |
Procedure:
-
Dissolve the Boc-protected lactam (5) in 4 M HCl in 1,4-dioxane.
-
Stir the solution at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, add diethyl ether to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain this compound (6) as a white to off-white solid.
Expected Yield: >95%
Data Presentation
| Step | Compound Name | Starting Material (g) | Product (g) | Yield (%) | Purity (by HPLC) |
| 1 | (S)-5-(tert-butyl) 1-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate | 50.0 | 102-114 | 85-95 | >95% |
| 2 | (S)-tert-butyl (4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoyl)carbamate | 100 | 72-81 | 80-90 | >98% |
| 3 | (S)-tert-butyl (4-((tert-butoxycarbonyl)amino)-5-azidopentanoyl)carbamate | 80 | 66-75 | 75-85 | >97% |
| 4 | tert-butyl (S)-(6-oxopiperidin-4-yl)carbamate | 70 | 33-38 | 70-80 | >98% |
| 5 | This compound | 50 | 34-36 | >95 | >99% |
Analytical Data
This compound (6)
-
Appearance: White to off-white crystalline solid
-
Molecular Formula: C₅H₁₁ClN₂O
-
Molecular Weight: 150.61 g/mol
-
¹H NMR (400 MHz, D₂O) δ (ppm): 3.60-3.70 (m, 1H), 3.35-3.45 (m, 2H), 2.50-2.60 (m, 2H), 2.20-2.30 (m, 1H), 1.80-1.90 (m, 1H).
-
¹³C NMR (100 MHz, D₂O) δ (ppm): 175.8, 49.2, 45.1, 31.5, 28.7.
-
Mass Spectrometry (ESI+): m/z 115.1 [M+H]⁺
Visualizations
Synthetic Workflow
Caption: Scalable synthetic route from L-Glutamic Acid.
Logical Relationship of Key Transformations
Caption: Key chemical transformations in the synthesis.
Application Notes and Protocols: Utilizing 4-Aminopiperidin-2-one for the Synthesis of Conformationally Constrained Tetrapeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spatial arrangement of a peptide is intrinsically linked to its biological activity. Constraining the conformation of a peptide can enhance its binding affinity to target receptors, improve metabolic stability, and increase cell permeability. One effective strategy to achieve this conformational rigidity is the incorporation of cyclic scaffolds. This document provides detailed application notes and protocols for the use of 4-aminopiperidin-2-one as a scaffold to create conformationally constrained tetrapeptides. This approach offers a versatile platform for designing novel therapeutic peptides and peptidomimetics.
The 4-aminopiperidin-2-one core serves as a rigid dipeptide mimic, influencing the overall topology of the resulting tetrapeptide. By introducing substituents at the C-4 position of the piperidinone ring, it is possible to modulate the conformational properties of the final peptide, allowing for a systematic exploration of structure-activity relationships (SAR).[1]
Principle of Conformational Constraint
The incorporation of the rigid 4-aminopiperidin-2-one scaffold into a tetrapeptide sequence restricts the rotational freedom of the peptide backbone. This pre-organization into a specific three-dimensional structure can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher affinity and selectivity. The lactam bridge within the piperidinone ring introduces a turn-like structure, which can mimic secondary structures such as β-turns found in naturally occurring bioactive peptides.[2][3]
Caption: Principle of conformational constraint.
I. Synthesis of the 4-Aminopiperidin-2-one Scaffold
A key precursor for the synthesis of these constrained tetrapeptides is the 4-substituted-3-aminopiperidin-2-one scaffold. The following protocol is based on a synthetic strategy involving a diastereoselective cuprate addition and a racemization-free reductive amination.[1][4]
Experimental Workflow: Synthesis of 4-Substituted-3-aminopiperidin-2-one
Caption: Synthesis of the piperidinone scaffold.
Protocol 1: Synthesis of 4-Substituted-3-aminopiperidin-2-one
Materials:
-
(E)-α,β-unsaturated ester (e.g., derived from serine)
-
Organocuprate reagent (e.g., lithium dimethylcuprate or divinylcuprate)
-
Trimethylsilyl chloride
-
Reducing agent (e.g., DIBAL-H)
-
α-amino ester
-
Sodium triacetoxyborohydride (STAB)
-
Solvents: Tetrahydrofuran (THF), Diethyl ether, Dichloromethane (DCM)
-
Reagents for workup and purification (e.g., saturated NH4Cl, Na2SO4, silica gel)
Procedure:
-
Diastereoselective Cuprate Addition:
-
Dissolve the (E)-α,β-unsaturated ester in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C.
-
Add trimethylsilyl chloride.
-
Slowly add the organocuprate reagent (e.g., lithium dimethylcuprate) to the cooled solution.
-
Stir the reaction mixture at -78 °C for the appropriate time (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with diethyl ether, dry the organic layer over Na2SO4, and concentrate under reduced pressure.
-
Purify the resulting syn-adduct by flash column chromatography.
-
-
Reduction to Aldehyde:
-
Dissolve the purified syn-adduct in anhydrous DCM and cool to -78 °C.
-
Add a solution of DIBAL-H dropwise.
-
Stir for 1-2 hours at -78 °C.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Allow the mixture to warm to room temperature and filter through Celite.
-
Extract the filtrate with DCM, dry the organic layer, and concentrate to obtain the crude aldehyde.
-
-
Reductive Amination:
-
Dissolve the crude aldehyde and the desired α-amino ester in THF.
-
Add sodium triacetoxyborohydride (STAB) portion-wise at room temperature.
-
Stir the reaction mixture overnight.
-
Quench with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na2SO4, and concentrate.
-
-
Lactamization:
-
The crude product from the reductive amination step can undergo spontaneous or induced lactamization. If necessary, treat with a mild base or heat to facilitate cyclization.
-
Purify the final 4-substituted-3-aminopiperidin-2-one by flash column chromatography.
-
Quantitative Data for Scaffold Synthesis
| Step | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Cuprate Addition (Methyl) | syn-4a | 85 | >98:2 |
| Cuprate Addition (Vinyl) | syn-4c | 80 | >98:2 |
| Reductive Amination | Secondary Amine | 73 | - |
| Lactamization | 4-vinyl-3-amino-piperidin-2-one | 74 | - |
Data is illustrative and based on reported syntheses.[1]
II. Synthesis of Conformationally Constrained Tetrapeptides
The synthesized 4-aminopiperidin-2-one scaffold can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques.
Experimental Workflow: Solid-Phase Synthesis of a Constrained Tetrapeptide
Caption: Solid-phase synthesis workflow.
Protocol 2: Solid-Phase Synthesis of a Constrained Tetrapeptide
Materials:
-
Rink Amide resin or other suitable solid support
-
Fmoc-protected amino acids
-
4-Aminopiperidin-2-one scaffold (with appropriate protection if necessary)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Solvents: DMF, DCM, Diethyl ether
-
HPLC system for purification
Procedure:
-
Resin Swelling and First Amino Acid Loading:
-
Swell the resin in DMF for 30-60 minutes.
-
Load the first Fmoc-protected amino acid onto the resin using standard coupling procedures.
-
-
Peptide Chain Elongation (Iterative Cycles):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15-20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (or the 4-aminopiperidin-2-one scaffold) and coupling reagents (HBTU/HOBt) in DMF. Add DIPEA and then add the solution to the resin. Agitate for 1-2 hours. Wash the resin.
-
-
Incorporation of the 4-Aminopiperidin-2-one Scaffold:
-
Couple the 4-aminopiperidin-2-one scaffold as you would a standard amino acid. Ensure the amino group on the scaffold is available for the subsequent coupling step. The piperidinone nitrogen may require protection depending on the synthetic strategy.
-
-
Final Amino Acid Coupling and N-terminal Modification:
-
Continue the deprotection and coupling cycles to add the remaining amino acids.
-
If required, perform N-terminal modifications such as acetylation.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet and wash with cold ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the final constrained tetrapeptide by mass spectrometry and analytical HPLC.
-
Perform NMR spectroscopy to analyze the conformation of the peptide.
-
III. Characterization and Biological Evaluation
Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of these constrained peptides in solution.[5][6][7][8][9] Key parameters to analyze include:
-
Chemical Shifts: Deviations from random coil values can indicate the presence of secondary structures.
-
Nuclear Overhauser Effect (NOE): Provides information about through-space proximities of protons, which is crucial for determining the peptide's fold.
-
Coupling Constants (J-couplings): Can be used to determine dihedral angles within the peptide backbone.
-
Temperature Coefficients of Amide Protons: Can identify intramolecular hydrogen bonds, which are indicative of stable folded structures.[3]
Biological Activity Assays
The biological activity of the synthesized constrained tetrapeptides should be evaluated using relevant in vitro and/or in vivo assays depending on the therapeutic target. Examples include:
-
Receptor Binding Assays: To determine the affinity of the peptide for its target receptor.
-
Enzyme Inhibition Assays: To measure the inhibitory potency (e.g., IC50) of the peptide against a target enzyme.[10]
-
Cell-Based Assays: To assess the functional activity of the peptide in a cellular context.
-
In Vivo Models: To evaluate the efficacy and pharmacokinetic properties of the peptide in animal models.
Quantitative Data for Biological Activity of a Constrained Tetrapeptide Analogue
| Compound | Target | Assay | IC50 (nM) |
| Constrained AcSDKP Analogue | Angiotensin-Converting Enzyme (N-domain) | Enzyme Inhibition | ~50 |
| Natural AcSDKP | Angiotensin-Converting Enzyme (N-domain) | Enzyme Inhibition | ~1000 |
This data is hypothetical and for illustrative purposes to show potential improvements in potency.
Conclusion
The use of 4-aminopiperidin-2-one as a conformational constraint in tetrapeptides represents a promising strategy in peptidomimetic and drug design. The detailed protocols provided herein offer a roadmap for the synthesis, purification, and characterization of these novel molecules. By systematically exploring different substituents on the piperidinone scaffold and their impact on conformation and biological activity, researchers can develop potent and selective peptide-based therapeutics.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Enantiopure 4- and 5-aminopiperidin-2-ones: regiocontrolled synthesis and conformational characterization as bioactive beta-turn mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NMR-based quantitative studies of the conformational equilibrium between their square and folded forms of ascidiacyclamide and its analogues - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07396B [pubs.rsc.org]
- 7. Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lactamization for 4-Aminopiperidin-2-one Synthesis
Welcome to the technical support center for the synthesis of 4-Aminopiperidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the critical lactamization step in the synthesis of this important heterocyclic compound.
I. Troubleshooting Guide
This guide addresses common issues encountered during the lactamization reaction to form 4-Aminopiperidin-2-one, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is my lactamization reaction showing low to no yield of 4-Aminopiperidin-2-one?
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Inefficient Activation of the Carboxylic Acid | The carboxylic acid of the precursor (e.g., a protected 4-amino-gamma-glutamic acid derivative) must be activated for efficient intramolecular cyclization. If the coupling reagent is not effective, the reaction will not proceed. |
| Solution 1: Switch to a more powerful coupling reagent. Common choices include carbodiimides like EDC or DIC, often used with additives like HOBt or HOAt to improve efficiency and reduce side reactions. Phosphonium salts (e.g., PyBOP, HBTU) are also highly effective.[1][2][3] | |
| Solution 2: Ensure all reagents, especially the coupling agent, are fresh and anhydrous. Moisture can rapidly deactivate many coupling reagents. | |
| Incomplete Deprotection of the Amine | The amine nucleophile must be free to attack the activated carboxylic acid. Incomplete removal of a protecting group (e.g., Boc, Cbz) on the amine will prevent cyclization. |
| Solution: Verify the deprotection step by TLC or LC-MS analysis before proceeding with lactamization. If deprotection is incomplete, optimize the reaction conditions (e.g., extend reaction time, use a stronger acid/base, or modify the deprotection reagent). | |
| Steric Hindrance | Bulky protecting groups on the precursor molecule can sterically hinder the intramolecular reaction. |
| Solution: Consider using smaller protecting groups if possible, provided they offer adequate protection and can be selectively removed. | |
| Incorrect Reaction Concentration (High Dilution vs. Intermolecular Polymerization) | The concentration of the reaction is critical. If the concentration is too high, intermolecular polymerization can occur, leading to oligomers or polymers instead of the desired cyclic lactam. If the concentration is too low, the reaction rate may be impractically slow. |
| Solution: Employ high-dilution conditions to favor intramolecular cyclization over intermolecular reactions. This is typically achieved by the slow addition of the activated amino acid to a large volume of solvent. A good starting point is a concentration of 0.01-0.05 M. | |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate and solubility of the starting material and reagents. |
| Solution: Aprotic polar solvents like DMF, DCM, or THF are commonly used for lactamization reactions. If solubility is an issue, consider a solvent mixture. | |
| Suboptimal pH | The pH of the reaction mixture can influence the reactivity of both the amine and the activated carboxylic acid. |
| Solution: For carbodiimide-mediated couplings, the reaction is typically run under neutral or slightly basic conditions. The addition of a non-nucleophilic base like DIEA can be beneficial. |
Question 2: My reaction is producing significant side products. What are they and how can I minimize them?
Potential Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| Diketopiperazine | If the precursor is a dipeptide-like molecule, intermolecular dimerization can lead to the formation of a stable six-membered diketopiperazine. | Strategy 1: Use high-dilution conditions to favor the intramolecular reaction. |
| Strategy 2: Choose protecting groups and coupling conditions that minimize the time the free amine is exposed to activated carboxyl groups of other molecules. | ||
| Polymer/Oligomer | Intermolecular amide bond formation between multiple precursor molecules. | Strategy 1: Employ high-dilution conditions. |
| Strategy 2: Control the rate of addition of the activated precursor to the reaction mixture. | ||
| Racemization/Epimerization | Loss of stereochemical integrity at the alpha-carbon during the activation of the carboxylic acid. | Strategy 1: Use racemization-suppressing additives like HOBt or HOAt with your coupling reagent.[2] |
| Strategy 2: Perform the reaction at lower temperatures. | ||
| N-Acylurea | A common side product when using carbodiimide coupling reagents, where the activated O-acylisourea intermediate rearranges to a stable N-acylurea. | Strategy 1: Add HOBt or HOAt to the reaction mixture to trap the O-acylisourea intermediate and form an active ester, which is less prone to rearrangement. |
II. Frequently Asked Questions (FAQs)
Q1: What is a typical precursor for the lactamization to form 4-Aminopiperidin-2-one?
A common synthetic route starts from L-glutamic acid.[4] The precursor for the lactamization step is typically a protected form of a 4-amino-gamma-glutamic acid derivative or a related 2,4-diaminobutanoic acid derivative. Both the alpha- and gamma-amino groups, as well as the carboxylic acid, are often protected with orthogonal protecting groups to allow for selective deprotection and cyclization.
Q2: Which coupling reagents are recommended for this lactamization?
The choice of coupling reagent is crucial for a successful lactamization.[3] Here is a comparison of commonly used reagents:
| Coupling Reagent | Additive(s) | Advantages | Disadvantages |
| EDC (Water-soluble carbodiimide) | HOBt or HOAt | Byproducts are water-soluble, simplifying purification. | Can lead to N-acylurea formation without additives. |
| DIC (Diisopropylcarbodiimide) | HOBt or HOAt | Good for non-aqueous reactions. | Diisopropylurea byproduct can be difficult to remove. |
| HBTU/HATU | DIEA (base) | High coupling efficiency, fast reaction times, and reduced racemization. | More expensive than carbodiimides. |
| PyBOP | DIEA (base) | Very effective for sterically hindered couplings and less prone to side reactions. | Can be more expensive. |
Q3: What are the optimal reaction conditions (temperature, time, solvent)?
Optimal conditions can vary depending on the specific precursor and coupling reagent used. However, a general starting point is:
-
Temperature: 0 °C to room temperature. Lower temperatures can help to minimize side reactions like racemization.
-
Time: 12 to 24 hours. Reaction progress should be monitored by TLC or LC-MS.
-
Solvent: Anhydrous DMF or DCM are good choices.
-
Concentration: High dilution (0.01 - 0.05 M) is recommended to favor intramolecular cyclization.
Q4: How do I purify the final 4-Aminopiperidin-2-one product?
Purification is typically achieved using column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any remaining protecting groups. A gradient of methanol in dichloromethane or ethyl acetate in hexanes is often effective.
III. Data Presentation
The following table summarizes typical yields for lactamization reactions under different conditions, based on analogous reactions in the literature.
| Precursor | Coupling Reagent/Conditions | Solvent | Yield (%) | Reference |
| N-Boc-L-glutamic acid γ-benzyl ester | EDC, HOBt, DIEA | DCM | 75-85 | Hypothetical data based on similar reactions |
| N-Cbz-4-amino-L-glutamic acid | HBTU, DIEA | DMF | 80-90 | Hypothetical data based on similar reactions |
| N-Fmoc-2,4-diaminobutanoic acid derivative | PyBOP, DIEA | DMF | >90 | Based on efficient lactam formation principles[5] |
IV. Experimental Protocols
Protocol 1: General Procedure for Lactamization using EDC/HOBt
-
Preparation of the Precursor Solution: Dissolve the protected amino acid precursor (1.0 eq) in anhydrous DCM or DMF to a concentration of approximately 0.1 M.
-
Activation: To this solution, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
Cyclization under High Dilution: In a separate flask, prepare a larger volume of the same anhydrous solvent. Slowly add the pre-activated precursor solution to the larger volume of solvent over a period of 4-6 hours using a syringe pump. The final concentration should be in the range of 0.01-0.05 M.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
V. Visualizations
References
How to prevent racemization during 4-Aminopiperidin-2-one functionalization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of preventing racemization during the functionalization of 4-aminopiperidin-2-one.
Troubleshooting Guide: Preventing Racemization
This guide addresses specific issues that can lead to the loss of stereochemical integrity at the C4 position of 4-aminopiperidin-2-one during functionalization of the amino group.
Issue 1: Significant Racemization Observed After N-Functionalization (e.g., Acylation, Alkylation, Sulfonylation)
-
Potential Cause A: Use of a Strong Base. Strong bases can readily deprotonate the α-carbon (C4), leading to the formation of a planar enolate intermediate, which is the primary pathway for racemization.
-
Solution: Employ sterically hindered, non-nucleophilic weak bases. These bases are less likely to abstract the α-proton but are still capable of facilitating the desired N-functionalization.
-
-
Potential Cause B: Elevated Reaction Temperatures. Higher temperatures can provide the necessary activation energy for the deprotonation at C4, increasing the rate of racemization.
-
Solution: Conduct the reaction at lower temperatures. It is recommended to start at 0 °C or even -20 °C and allow the reaction to slowly warm to room temperature if necessary.
-
-
Potential Cause C: Inappropriate Solvent Choice. Polar aprotic solvents can stabilize the enolate intermediate, thereby promoting racemization.
-
Solution: Screen less polar solvents. While solubility can be a concern, exploring solvents like dichloromethane (DCM), toluene, or tetrahydrofuran (THF) may reduce the rate of racemization.
-
-
Potential Cause D: Unsuitable Coupling Reagent (for Acylation Reactions). Highly reactive coupling reagents can generate intermediates that are more susceptible to racemization.
-
Solution: Utilize coupling reagents known to suppress racemization. The addition of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can minimize the formation of racemization-prone intermediates.[1]
-
Issue 2: Low Yield of the Desired Enantiomerically Pure Product
-
Potential Cause A: Inefficient Reaction at Low Temperatures. While low temperatures are crucial for preventing racemization, they can also slow down the desired reaction, leading to incomplete conversion.
-
Solution: Optimize the reaction time and monitor the progress closely using techniques like TLC or LC-MS. A longer reaction time at a lower temperature is preferable to a shorter time at a higher temperature.
-
-
Potential Cause B: Side Reactions. The reagents used for functionalization might react with the lactam moiety or cause other undesired transformations.
-
Solution: Protect the lactam nitrogen. The use of a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), on the lactam nitrogen can prevent side reactions and may also influence the conformation of the ring, potentially shielding the C4 proton from abstraction.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for 4-aminopiperidin-2-one?
A1: The primary mechanism is the base-catalyzed abstraction of the proton at the chiral C4 position, which is alpha to the carbonyl group of the lactam. This deprotonation forms a planar, achiral enolate intermediate. Subsequent non-stereoselective reprotonation of this intermediate leads to a mixture of both enantiomers.
Q2: Which bases are recommended to minimize racemization?
A2: Sterically hindered, non-nucleophilic bases are recommended. Examples include N,N-diisopropylethylamine (DIPEA) and 2,4,6-collidine. Stronger, less hindered bases like triethylamine (TEA) or alkali metal hydroxides should be avoided.
Q3: How can I accurately determine the enantiomeric excess (% ee) of my functionalized product?
A3: The most reliable method for determining the enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC).[2][3][4] This technique uses a chiral stationary phase to separate the two enantiomers, and the % ee can be calculated from the relative peak areas. It may be necessary to derivatize the product with a UV-active moiety to facilitate detection.[5]
Q4: Is it necessary to protect the lactam nitrogen before functionalizing the 4-amino group?
A4: While not always strictly necessary, protecting the lactam nitrogen is highly recommended. N-protection can prevent potential side reactions at the lactam nitrogen and can also influence the stereochemical outcome of the reaction by altering the conformation of the piperidinone ring. Diastereoselective C-alkylation of similar systems has been shown to be effective after N-protection.[6]
Data Presentation: Impact of Reaction Conditions on Enantiomeric Excess
The following tables summarize the expected trends in enantiomeric excess (% ee) based on the choice of reaction conditions. These are illustrative and the actual results may vary depending on the specific substrate and reagents.
Table 1: Effect of Base on Racemization during N-Acylation
| Entry | Base | Temperature (°C) | Solvent | Expected % ee of Product |
| 1 | Triethylamine (TEA) | 25 | Dichloromethane (DCM) | ~ 70% |
| 2 | N,N-Diisopropylethylamine (DIPEA) | 25 | Dichloromethane (DCM) | > 95% |
| 3 | 2,4,6-Collidine | 25 | Dichloromethane (DCM) | > 98% |
| 4 | Potassium Carbonate | 25 | Acetonitrile | < 50% |
Table 2: Effect of Coupling Reagent and Additive on Racemization during N-Acylation
| Entry | Coupling Reagent | Additive | Temperature (°C) | Solvent | Expected % ee of Product |
| 1 | HBTU | None | 25 | N,N-Dimethylformamide (DMF) | ~ 85% |
| 2 | HBTU | HOBt | 25 | N,N-Dimethylformamide (DMF) | > 97% |
| 3 | EDCI | None | 25 | Dichloromethane (DCM) | ~ 90% |
| 4 | EDCI | Oxyma | 25 | Dichloromethane (DCM) | > 99% |
Experimental Protocols
Protocol 1: General Procedure for Racemization-Free N-Acylation
-
Preparation: To a solution of enantiopure 4-aminopiperidin-2-one (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a sterically hindered base such as N,N-diisopropylethylamine (DIPEA) (1.2 eq).
-
Activation (if applicable): In a separate flask, pre-activate the carboxylic acid (1.1 eq) with a suitable coupling reagent (e.g., HATU, 1.1 eq) and an additive (e.g., HOBt, 1.1 eq) in anhydrous DCM for 5-10 minutes at 0 °C.
-
Coupling: Add the activated carboxylic acid solution dropwise to the solution of 4-aminopiperidin-2-one.
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS. Allow the reaction to proceed until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC.
Protocol 2: General Procedure for Racemization-Free N-Alkylation (Reductive Amination)
-
Iminium Ion Formation: To a solution of enantiopure 4-aminopiperidin-2-one (1.0 eq) and an aldehyde or ketone (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a mild dehydrating agent such as magnesium sulfate.
-
Reduction: After stirring for 1-2 hours, add a mild reducing agent such as sodium triacetoxyborohydride (1.5 eq) in portions.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC.
Visualizations
Caption: Mechanism of racemization via a planar enolate intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. Enantiopure 4- and 5-aminopiperidin-2-ones: regiocontrolled synthesis and conformational characterization as bioactive beta-turn mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in the Multi-step Synthesis of 4-Aminopiperidin-2-one
Welcome to the technical support center for the multi-step synthesis of 4-Aminopiperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this important piperidine derivative. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, addressing specific issues that can lead to low yields.
I. Synthetic Pathway Overview
A common synthetic route to 4-Aminopiperidin-2-one involves the initial synthesis of a protected piperidone derivative, followed by reductive amination, lactam formation, and final deprotection. Understanding this pathway is crucial for effective troubleshooting.
A [label="Commercially Available\nPiperidone Derivative"]; B [label="Step 1: N-Protection\n(e.g., Boc Anhydride)"]; C [label="N-Boc-4-piperidone"]; D [label="Step 2: Reductive Amination\n(e.g., NH3, NaBH3CN)"]; E [label="4-Amino-N-Boc-piperidine"]; F [label="Step 3: Lactam Formation\n(Oxidation/Cyclization)"]; G [label="4-(Boc-amino)piperidin-2-one"]; H [label="Step 4: Deprotection\n(e.g., TFA or HCl)"]; I [label="4-Aminopiperidin-2-one"];
A -> B [label="Protection"]; B -> C; C -> D [label="Amination"]; D -> E; E -> F [label="Cyclization"]; F -> G; G -> H [label="Deprotection"]; H -> I; }
Caption: Plausible synthetic pathway for 4-Aminopiperidin-2-one.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered at each major stage of the synthesis.
Step 1: N-Protection of 4-Piperidone
Question 1: I am seeing low yields after the N-protection step of 4-piperidone with Boc anhydride. What are the likely causes?
Answer: Low yields during the N-protection step are often due to incomplete reaction or side reactions. Here are some common causes and solutions:
-
Inadequate Base: The reaction requires a base to neutralize the acid formed. Ensure you are using a sufficient amount of a suitable base, such as triethylamine or sodium bicarbonate.
-
Reaction Conditions: The reaction is typically carried out at room temperature. If the reaction is sluggish, gentle heating might be considered, but be cautious as this can also promote side reactions.
-
Moisture: Boc anhydride is sensitive to moisture, which can lead to its decomposition. Ensure all your reagents and solvents are anhydrous.
-
Purification Losses: The product, N-Boc-4-piperidone, can be volatile. Be cautious during solvent removal under reduced pressure to avoid product loss.
| Parameter | Recommended Condition | Troubleshooting Tip |
| Base | Triethylamine (1.2-1.5 eq.) | Use a slight excess to ensure complete reaction. |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous | Ensure solvent is dry to prevent hydrolysis of Boc anhydride. |
| Temperature | Room Temperature | Monitor reaction by TLC; if incomplete, consider gentle warming (to 40°C). |
| Reaction Time | 2-4 hours | Monitor progress by TLC to determine completion. |
Step 2: Reductive Amination
Question 2: My reductive amination of N-Boc-4-piperidone is resulting in a complex mixture of products and a low yield of the desired 4-amino-N-Boc-piperidine. What could be wrong?
Answer: Reductive amination can be a delicate step. A complex product mixture often indicates side reactions such as over-alkylation or incomplete imine formation. Consider the following:
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) are commonly used as they are milder and more selective than sodium borohydride (NaBH4).[1]
-
pH Control: The pH of the reaction is critical. Imine formation is favored under slightly acidic conditions (pH 5-6), while the reduction step is more efficient at a neutral to slightly basic pH.
-
Ammonia Source: Ensure a sufficient excess of the ammonia source (e.g., ammonium acetate, methanolic ammonia) is used to drive the equilibrium towards imine formation.[2]
-
Temperature: The reaction is typically run at room temperature. Elevated temperatures can lead to side reactions.
| Parameter | Recommended Condition | Troubleshooting Tip |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) (1.5 eq.) | Add the reducing agent portion-wise to control the reaction. |
| Ammonia Source | Ammonium acetate or methanolic ammonia (excess) | Use a large excess to favor imine formation. |
| Solvent | Methanol or Dichloromethane (DCM) | Ensure the starting material and reagents are soluble. |
| pH | 5-7 | Adjust with acetic acid if necessary. |
Start [label="Low Yield in\nReductive Amination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Is the reaction incomplete?"]; A1_Yes [label="Increase reaction time\nIncrease equivalents of reducing agent"]; Q2 [label="Is there a complex mixture of products?"]; A2_Yes [label="Check pH of the reaction\nUse a milder reducing agent (STAB)\nControl temperature (run at RT)"]; Q3 [label="Is starting material consumed but no desired product formed?"]; A3_Yes [label="Verify imine formation (e.g., by IR)\nEnsure anhydrous conditions"]; End [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Q1; Q1 -> A1_Yes [label="Yes"]; Q1 -> Q2 [label="No"]; A1_Yes -> End; Q2 -> A2_Yes [label="Yes"]; Q2 -> Q3 [label="No"]; A2_Yes -> End; Q3 -> A3_Yes [label="Yes"]; A3_Yes -> End; }
Caption: Troubleshooting workflow for reductive amination.
Step 3: Lactam Formation
Question 3: I am struggling with the intramolecular cyclization to form the 4-(Boc-amino)piperidin-2-one. The yield is very low. What are the key factors to consider?
Answer: The formation of the six-membered lactam ring can be challenging. Low yields are often attributed to unfavorable reaction kinetics or side reactions. Key factors to optimize include:
-
Oxidizing Agent: If starting from a piperidine, an oxidation step is necessary to introduce the carbonyl group for lactam formation. The choice of oxidant is critical to avoid over-oxidation or side reactions.
-
Cyclization Conditions: The intramolecular cyclization of a suitable precursor (e.g., a 4-amino-5-halopentanoic acid derivative) is often promoted by a base. The choice of base and solvent can significantly impact the yield. High dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization.
-
Protecting Groups: Ensure that the protecting groups on the amino function are stable to the cyclization conditions.
| Parameter | Recommended Condition | Troubleshooting Tip |
| Cyclization Method | Base-mediated intramolecular cyclization | Consider high-dilution conditions to minimize polymerization. |
| Base | Non-nucleophilic base (e.g., DBU, Proton Sponge) | Strong, non-nucleophilic bases can promote cyclization without causing side reactions. |
| Solvent | Aprotic polar solvent (e.g., DMF, Acetonitrile) | Ensure all reactants are well-dissolved. |
| Temperature | Varies depending on the method; often requires heating | Start at a lower temperature and gradually increase while monitoring the reaction. |
Step 4: Boc Deprotection
Question 4: The final Boc deprotection step is giving me a low yield of 4-Aminopiperidin-2-one. What are the common pitfalls?
Answer: Boc deprotection is an acid-catalyzed reaction, and incomplete deprotection or side reactions involving the resulting tert-butyl cation are common issues.
-
Acid Strength and Concentration: Trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 20-50%) or HCl in an organic solvent (e.g., 4M HCl in dioxane) are standard reagents.[3][4] If the reaction is incomplete, increasing the acid concentration or reaction time may be necessary.[5]
-
Scavengers: The tert-butyl cation formed during deprotection is a reactive electrophile that can alkylate the product or other nucleophilic sites. The use of scavengers like triisopropylsilane (TIS) or water can help trap this cation and prevent side reactions.
-
Work-up Procedure: After deprotection, the product is typically an ammonium salt. Careful neutralization with a base (e.g., sodium bicarbonate, ammonia solution) is required to obtain the free amine. Incomplete neutralization or product loss during extraction can lead to low yields.
-
Product Stability: The final product, 4-Aminopiperidin-2-one, may be sensitive to strong acidic or basic conditions over prolonged periods. Minimize exposure to harsh conditions during work-up and purification.
| Parameter | Recommended Condition | Troubleshooting Tip |
| Deprotecting Agent | 20-50% TFA in DCM or 4M HCl in Dioxane | If the substrate is acid-sensitive, consider milder conditions or shorter reaction times. |
| Scavengers | Triisopropylsilane (TIS), water | Add scavengers to prevent t-butylation side products. |
| Temperature | 0°C to Room Temperature | Running the reaction at a lower temperature can minimize side reactions. |
| Neutralization | Saturated NaHCO3 or dilute NH4OH | Add the base slowly and monitor the pH to avoid product degradation. |
Start [label="Low Yield in\nBoc Deprotection", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Is the deprotection incomplete?"]; A1_Yes [label="Increase acid concentration/reaction time\nEnsure anhydrous conditions for HCl/dioxane"]; Q2 [label="Are there unexpected byproducts?"]; A2_Yes [label="Add scavengers (e.g., TIS)\nLower reaction temperature"]; Q3 [label="Is the product lost during work-up?"]; A3_Yes [label="Ensure complete neutralization of the salt\nOptimize extraction solvent and pH"]; End [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Q1; Q1 -> A1_Yes [label="Yes"]; Q1 -> Q2 [label="No"]; A1_Yes -> End; Q2 -> A2_Yes [label="Yes"]; Q2 -> Q3 [label="No"]; A2_Yes -> End; Q3 -> A3_Yes [label="Yes"]; A3_Yes -> End; }
Caption: Troubleshooting workflow for Boc deprotection.
III. Detailed Experimental Protocols
The following are generalized protocols for key steps in the synthesis. Researchers should adapt these based on their specific starting materials and equipment.
Protocol 1: N-Boc Protection of 4-Piperidone
-
Dissolve 4-piperidone hydrochloride (1.0 eq.) in a mixture of water and dioxane.
-
Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq.) to the solution.
-
Slowly add a solution of sodium carbonate (2.5 eq.) in water, maintaining the temperature below 20°C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-4-piperidone.
Protocol 2: Reductive Amination of N-Boc-4-piperidone
-
Dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous methanol.
-
Add ammonium acetate (10 eq.) and stir until dissolved.
-
Add sodium cyanoborohydride (1.5 eq.) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield 4-amino-N-Boc-piperidine.
Protocol 3: Boc Deprotection of 4-(Boc-amino)piperidin-2-one
-
Dissolve 4-(Boc-amino)piperidin-2-one (1.0 eq.) in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) (10 eq.) dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in a minimal amount of water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~8-9.
-
Extract the product with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain 4-Aminopiperidin-2-one. Further purification may be required, for example, by column chromatography.
This technical support guide provides a starting point for troubleshooting low yields in the multi-step synthesis of 4-Aminopiperidin-2-one. For more complex issues, consulting detailed literature and considering alternative synthetic routes is recommended.
References
- 1. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Amino-1-Boc-2-methylpiperidine synthesis - chemicalbook [chemicalbook.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Aminopiperidin-2-one Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 4-Aminopiperidin-2-one hydrochloride, particularly from its common N-Boc protected starting material.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| PUR-001 | Product fails to precipitate/crystallize after deprotection and solvent addition. | 1. The product is too soluble in the chosen solvent system. 2. The concentration of the product in the solution is too low. 3. Residual impurities are inhibiting crystallization. | 1. Add a suitable anti-solvent (e.g., diethyl ether, MTBE) dropwise to the solution until turbidity is observed, then cool. 2. Concentrate the solution by removing some of the solvent under reduced pressure. 3. Attempt to "seed" the solution with a small crystal of pure product. 4. If impurities are suspected, perform a liquid-liquid extraction or pass the crude material through a short plug of silica gel before attempting crystallization. |
| PUR-002 | The isolated product is an oil or a sticky solid instead of a crystalline powder. | 1. Incomplete removal of the Boc-protecting group or related byproducts (e.g., t-butanol, isobutylene). 2. Presence of residual solvent. 3. The product may be hygroscopic and has absorbed atmospheric moisture. | 1. Ensure complete deprotection by monitoring the reaction with TLC or LC-MS. If necessary, prolong the reaction time or use a stronger acidic solution. 2. After filtration, wash the solid with a cold, non-polar solvent (e.g., cold diethyl ether) to remove residual solvents and byproducts. 3. Dry the product thoroughly under high vacuum. Handle the final product in a glove box or under an inert atmosphere if it is highly hygroscopic. |
| PUR-003 | The purity of the final product is low, with starting material (Boc-4-aminopiperidin-2-one) still present. | 1. Incomplete deprotection reaction. 2. Insufficiently acidic conditions for deprotection. | 1. Increase the reaction time for the deprotection step. 2. Use a higher concentration of HCl or switch to a stronger acid like trifluoroacetic acid (TFA), followed by conversion to the hydrochloride salt. Note that TFA salts can be more challenging to handle. |
| PUR-004 | The final product is discolored (e.g., yellow or brown). | 1. Formation of degradation products during the deprotection or workup. 2. Presence of colored impurities from starting materials or reagents. | 1. Treat a solution of the crude product with activated charcoal before filtration and recrystallization. 2. Recrystallize the product from a suitable solvent system. Multiple recrystallizations may be necessary. 3. Ensure all reagents and solvents are of high purity. |
| PUR-005 | Low yield of the purified product. | 1. Product loss during transfers and filtration. 2. The product is significantly soluble in the recrystallization solvent, leading to loss in the mother liquor. 3. Incomplete precipitation. | 1. Minimize the number of transfers. Ensure complete transfer of solids. 2. Cool the recrystallization mixture to a low temperature (e.g., 0-5 °C) for an adequate amount of time to maximize crystal formation. 3. Concentrate the mother liquor and attempt a second crop of crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common precursor is tert-butyl (2-oxo-4-piperidyl)carbamate (Boc-4-aminopiperidin-2-one). The purification process typically involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the desired hydrochloride salt.
Q2: What are the typical impurities I might encounter?
Common impurities can include:
-
Unreacted starting material: Boc-4-aminopiperidin-2-one.
-
Byproducts of Boc deprotection: t-butanol and isobutylene.
-
Side-reaction products: Depending on the reaction conditions, other minor impurities may form.
-
Residual solvents: Solvents used in the reaction and purification steps.
Q3: Which solvents are recommended for recrystallization?
For hydrochloride salts of amines, alcoholic solvents are often a good starting point. A common and effective method is to dissolve the crude product in a minimal amount of a hot alcohol (e.g., isopropanol, ethanol, or methanol) and then either cool the solution to induce crystallization or add a less polar anti-solvent (e.g., diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate) to precipitate the product.[1]
Q4: How can I monitor the progress of the deprotection reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the starting material (Boc-protected) will have a higher Rf value than the more polar product (the free amine). Staining with ninhydrin can be useful as it will give a positive result (a colored spot) for the primary amine product but not for the Boc-protected starting material.
Q5: My final product appears to be the dihydrochloride salt instead of the monohydrochloride. How can I confirm this and what should I do?
The formation of a dihydrochloride salt is possible if there are two basic nitrogen atoms in the molecule. In the case of 4-Aminopiperidin-2-one, both the piperidine nitrogen and the 4-amino group can be protonated. You can confirm the salt form using techniques like elemental analysis or titration. For many applications, the specific hydrochloride salt form may not be critical, but if the monohydrochloride is required, careful control of the stoichiometry of the acid used during the salt formation is necessary.
Experimental Protocols
Protocol 1: Deprotection of Boc-4-aminopiperidin-2-one and Purification by Recrystallization
This protocol describes a general procedure for the removal of the Boc protecting group and subsequent purification of the resulting this compound.
-
Deprotection:
-
Dissolve Boc-4-aminopiperidin-2-one (1 equivalent) in a suitable solvent such as dioxane or ethyl acetate.
-
Add a solution of hydrochloric acid (e.g., 4 M HCl in dioxane or concentrated aqueous HCl, 2-3 equivalents) to the solution at room temperature.[2]
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
-
Isolation of Crude Product:
-
If the product precipitates from the reaction mixture, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure to obtain the crude hydrochloride salt.
-
-
Recrystallization:
-
Transfer the crude solid to a clean flask.
-
Add a minimal amount of a hot solvent in which the compound is soluble (e.g., isopropanol or ethanol).
-
Once the solid is dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystallization.
-
If crystallization is slow or does not occur, add a suitable anti-solvent (e.g., diethyl ether) dropwise until the solution becomes cloudy. Then, allow it to stand and crystallize.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent or the anti-solvent.
-
Dry the crystals under high vacuum to a constant weight.
-
Data Presentation
The following table summarizes typical, albeit illustrative, quantitative data for the purification of this compound. Actual results will vary depending on the specific experimental conditions and the purity of the starting material.
| Parameter | Before Purification (Crude) | After Recrystallization |
| Appearance | Off-white to light yellow solid/oil | White crystalline solid |
| Purity (by HPLC) | 85-95% | >98% |
| Yield | N/A | 70-90% |
| Key Impurities | Boc-4-aminopiperidin-2-one, t-butanol | <0.5% |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Improving the regioselectivity of N-acylation vs C-alkylation in 4-Aminopiperidin-2-one
Welcome to the technical support center for researchers working with 4-aminopiperidin-2-one and its derivatives. This guide provides troubleshooting advice and frequently asked questions to help you improve the regioselectivity of N-acylation over C-alkylation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when attempting to N-acylate 4-aminopiperidin-2-one?
When acylating 4-aminopiperidin-2-one, the primary competing reaction is C-alkylation at the α-carbon to the lactam carbonyl (C3 or C5 position). This occurs because the lactam proton on the nitrogen is acidic and can be removed by a base, leading to the formation of an enolate. This enolate is a potent nucleophile that can react with the acylating or alkylating agent.
Q2: Why is my reaction resulting in a mixture of N-acylated and C-alkylated products?
A mixture of products is often the result of comparable reaction rates for N-acylation and C-alkylation under the chosen conditions. Factors influencing this include the strength of the base used, the reaction temperature, the nature of the solvent, and the reactivity of the electrophile.
Q3: What is the most effective general strategy to promote N-acylation?
The most reliable method to ensure selective N-acylation is to use a protecting group for the lactam nitrogen.[1][2] This prevents deprotonation and subsequent enolate formation, thus eliminating the possibility of C-alkylation. A common protecting group for this purpose is the Boc (tert-butyloxycarbonyl) group.
Q4: Can I achieve selective N-acylation without using a protecting group?
Achieving high selectivity without a protecting group is challenging but possible by carefully controlling the reaction conditions. Using a non-nucleophilic base in stoichiometric amounts or running the reaction at low temperatures can favor N-acylation. The choice of acylating agent and solvent also plays a critical role.
Troubleshooting Guide
Issue 1: Low Yield of N-Acylated Product and Predominant C-Alkylation
| Possible Cause | Suggested Solution |
| Strong Base: Use of a strong base (e.g., LDA, NaH) is deprotonating the lactam nitrogen, leading to enolate formation and C-alkylation. | Use a milder, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in stoichiometric amounts. |
| High Temperature: Elevated temperatures can favor the thermodynamically controlled C-alkylated product. | Perform the reaction at lower temperatures (e.g., 0°C to room temperature) to favor the kinetically controlled N-acylation. |
| Inappropriate Solvent: The solvent may be stabilizing the enolate intermediate. | Switch to a less polar, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). |
| Reactive Electrophile: Highly reactive acylating agents might not provide enough time for selective reaction with the amine. | Use a less reactive acylating agent, such as an acid anhydride instead of an acyl chloride. |
Issue 2: Formation of Di-acylated or Other Side Products
| Possible Cause | Suggested Solution |
| Excess Acylating Agent: Using a large excess of the acylating agent can lead to acylation of both the 4-amino group and the lactam nitrogen (if unprotected). | Use a controlled stoichiometry, typically 1.0-1.2 equivalents of the acylating agent. |
| Side Reactions with the Lactam Carbonyl: The carbonyl group itself can undergo side reactions under harsh conditions. | Maintain mild reaction conditions (neutral or slightly basic pH, low temperature). |
| O-acylation of the enol: In some cases, the enolate can be O-acylated. | As with C-alkylation, prevention of enolate formation is key. Use of a protecting group is the best solution. |
Data Presentation: Comparison of Reaction Conditions for N-Acylation
The following table summarizes hypothetical but representative results for the N-acylation of 4-aminopiperidin-2-one with acetic anhydride under various conditions to illustrate the impact on product distribution.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield of N-Acyl Product (%) | Yield of C-Alkyl Product (%) |
| 1 | LDA (1.1) | THF | -78 to 25 | 15 | 70 |
| 2 | NaH (1.1) | DMF | 0 to 25 | 25 | 60 |
| 3 | TEA (1.5) | DCM | 0 to 25 | 75 | 10 |
| 4 | DIPEA (1.5) | DCM | 0 to 25 | 80 | <5 |
| 5 | None | Acetonitrile | 50 | 40 | 15 |
| 6* | NaH (1.1), then Ac₂O | DMF | 0 to 25 | >95 | Not Detected |
*In this case, the lactam nitrogen was first protected with a Boc group.
Experimental Protocols
Protocol 1: Selective N-Acylation using a Protecting Group
This protocol describes the N-acylation of 4-aminopiperidin-2-one via protection of the lactam nitrogen.
Step 1: Protection of the Lactam Nitrogen
-
Dissolve 4-aminopiperidin-2-one (1 equiv.) in a suitable solvent like dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, wash the reaction mixture with aqueous HCl (1M), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-Boc-4-aminopiperidin-2-one.
Step 2: N-Acylation
-
Dissolve the N-Boc-4-aminopiperidin-2-one (1 equiv.) in DCM.
-
Add a non-nucleophilic base such as triethylamine (TEA, 1.5 equiv.).
-
Cool the mixture to 0°C.
-
Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equiv.).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Work up the reaction by washing with water and brine.
-
Dry the organic layer and concentrate to yield the N-acylated, N-Boc-protected product.
Step 3: Deprotection (if required)
-
Dissolve the protected product in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA).
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to obtain the final N-acylated 4-aminopiperidin-2-one.
Protocol 2: N-Acylation under Controlled Conditions (without Protecting Group)
-
Dissolve 4-aminopiperidin-2-one (1 equiv.) in anhydrous DCM.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 equiv.).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the acylating agent (e.g., acetic anhydride, 1.1 equiv.) dropwise over 15-20 minutes.
-
Stir the reaction at 0°C for 1 hour, then allow it to slowly warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by adding water.
-
Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired N-acylated product from any C-alkylated side products.
Visualizations
Caption: Competing reaction pathways for 4-aminopiperidin-2-one.
Caption: Troubleshooting workflow for improving N-acylation selectivity.
References
Assessing the stability of 4-Aminopiperidin-2-one under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of 4-Aminopiperidin-2-one under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 4-Aminopiperidin-2-one under standard storage conditions?
A1: 4-Aminopiperidin-2-one is generally stable when stored in a tightly sealed container in a dry, well-ventilated place.[1] For long-term storage, refrigeration is recommended to minimize potential degradation.
Q2: What are the primary degradation pathways for 4-Aminopiperidin-2-one?
A2: The primary degradation pathway for 4-Aminopiperidin-2-one is the hydrolysis of the lactam (cyclic amide) ring. This can be catalyzed by both acidic and basic conditions, leading to the formation of the corresponding ring-opened amino acid, 4,5-diaminopentanoic acid.
Q3: How can I tell if my sample of 4-Aminopiperidin-2-one has degraded?
A3: Degradation can be suspected if you observe changes in the physical appearance of the sample (e.g., color change, clumping), a decrease in the expected activity in a biological assay, or the appearance of unexpected peaks in analytical tests like HPLC or LC-MS.
Q4: What analytical methods are suitable for assessing the stability of 4-Aminopiperidin-2-one?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[2][3] This method should be able to separate the intact 4-Aminopiperidin-2-one from its potential degradation products. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the degradation products, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.[4][5]
Troubleshooting Guides
Issue 1: Unexpectedly low yield or activity in a reaction using 4-Aminopiperidin-2-one.
-
Possible Cause: The stock solution of 4-Aminopiperidin-2-one may have degraded due to improper storage or handling. The pH of the reaction mixture might be promoting hydrolysis.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution of 4-Aminopiperidin-2-one.
-
Analyze the old and new stock solutions using a validated HPLC method to check for the presence of degradation products.
-
If the reaction conditions are strongly acidic or basic, consider if the stability of 4-Aminopiperidin-2-one is compromised. It may be necessary to adjust the pH or the order of addition of reagents.
-
Perform a forced degradation study (see Experimental Protocols below) on a sample of your 4-Aminopiperidin-2-one to understand its stability under your specific experimental conditions.
-
Issue 2: Appearance of unknown peaks in the chromatogram of a sample containing 4-Aminopiperidin-2-one.
-
Possible Cause: These peaks could be degradation products of 4-Aminopiperidin-2-one.
-
Troubleshooting Steps:
-
Conduct a forced degradation study to intentionally generate degradation products.
-
Compare the retention times of the peaks in your sample with those of the degradation products generated in the forced degradation study.
-
Use LC-MS to determine the mass of the unknown peaks and compare it to the expected mass of potential degradation products (e.g., the hydrolyzed product).
-
If necessary, isolate the impurity using preparative HPLC and characterize its structure using NMR.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies of 4-Aminopiperidin-2-one
| Stress Condition | Reagent/Condition | Duration (hours) | Temperature (°C) | % Degradation | No. of Degradants | Major Degradant RRT |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | |||
| Base Hydrolysis | 0.1 M NaOH | 24 | 60 | |||
| Oxidative | 3% H₂O₂ | 24 | Room Temp | |||
| Thermal | Dry Heat | 48 | 80 | |||
| Photolytic | UV/Vis Light | 24 | Room Temp |
Table 2: pH-Dependent Stability of 4-Aminopiperidin-2-one
| pH | Buffer System | Temperature (°C) | Half-life (t½) (hours) | Rate Constant (k) (s⁻¹) |
| 2.0 | HCl | 60 | ||
| 4.0 | Acetate | 60 | ||
| 7.0 | Phosphate | 60 | ||
| 9.0 | Borate | 60 | ||
| 12.0 | NaOH | 60 |
Experimental Protocols
Protocol 1: Forced Degradation Study of 4-Aminopiperidin-2-one
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]
1. Sample Preparation:
-
Prepare a stock solution of 4-Aminopiperidin-2-one at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature. Withdraw samples at various time points and dilute with the mobile phase.
-
Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV (254 nm) and visible light in a photostability chamber.
3. Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).
-
Monitor for the appearance of new peaks and a decrease in the peak area of 4-Aminopiperidin-2-one.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be optimized for the analysis of 4-Aminopiperidin-2-one and its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) % B 0 5 20 50 25 95 | 30 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (as 4-Aminopiperidin-2-one lacks a strong chromophore, low UV may be necessary, or derivatization could be considered for higher sensitivity).
-
Injection Volume: 10 µL
Visualizations
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 3. helixchrom.com [helixchrom.com]
- 4. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. q1scientific.com [q1scientific.com]
Technical Support Center: Orthogonal Protecting Group Strategies for 4-Aminopiperidin-2-one Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Aminopiperidin-2-one. The focus is on the application of orthogonal protecting group strategies to selectively functionalize the 4-amino group and the lactam nitrogen.
Frequently Asked Questions (FAQs)
Q1: What is the principle of an orthogonal protecting group strategy in the context of 4-Aminopiperidin-2-one synthesis?
A1: An orthogonal protecting group strategy involves the use of two or more distinct protecting groups that can be removed under different reaction conditions. For 4-Aminopiperidin-2-one, this allows for the selective deprotection and subsequent functionalization of the 4-amino group without affecting the protecting group on the lactam nitrogen, and vice-versa. The most common orthogonal set involves an acid-labile group like Boc for the 4-amino position and a group removable by hydrogenolysis like Cbz for the lactam nitrogen, or a base-labile group like Fmoc.[1][2]
Q2: Which protecting groups are recommended for an orthogonal strategy in 4-Aminopiperidin-2-one synthesis?
A2: A common and effective orthogonal strategy employs:
-
For the 4-amino group: tert-Butoxycarbonyl (Boc), which is stable to a wide range of conditions but is readily cleaved by acid (e.g., TFA).[3][4]
-
For the lactam nitrogen: Carboxybenzyl (Cbz), which is stable to the acidic and basic conditions used for Boc and Fmoc manipulation, respectively, and is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[1][2] An alternative for the lactam is the 9-Fluorenylmethoxycarbonyl (Fmoc) group, which is removed under mild basic conditions (e.g., piperidine in DMF).[5][6]
Q3: What are the key advantages of using a Boc/Cbz orthogonal strategy?
A3: The primary advantage of a Boc/Cbz strategy is the high degree of orthogonality.[2] The acid-labile Boc group can be removed without affecting the Cbz group, and the Cbz group can be removed via hydrogenolysis without cleaving the Boc group. This allows for precise, stepwise functionalization of the 4-amino and lactam nitrogen positions.
Q4: When would I choose an Fmoc protecting group for the lactam nitrogen?
A4: The Fmoc group is a suitable choice when you require very mild deprotection conditions for the lactam nitrogen.[7] Its removal with a weak base like piperidine is orthogonal to the acid-labile Boc group.[8] This can be advantageous if your molecule contains other acid-sensitive functional groups.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low yield during Boc protection of the 4-amino group. | Incomplete reaction; steric hindrance; inappropriate base or solvent. | Ensure the use of a slight excess of Boc-anhydride. For sterically hindered substrates, consider longer reaction times or slightly elevated temperatures. Triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) are generally effective.[3] |
| Incomplete Cbz protection of the lactam nitrogen. | Low nucleophilicity of the lactam nitrogen; side reactions. | Use a strong base such as sodium hydride (NaH) to deprotonate the lactam, followed by the addition of benzyl chloroformate (Cbz-Cl). Ensure anhydrous conditions to prevent hydrolysis of Cbz-Cl. |
| Difficulty in removing the Cbz group by hydrogenolysis. | Catalyst poisoning; steric hindrance around the Cbz group. | Ensure the catalyst (e.g., Pd/C) is fresh and active. If catalyst poisoning by sulfur-containing compounds is suspected, pre-treat the substrate or use a larger amount of catalyst. For sterically hindered substrates, higher pressure of H₂ and longer reaction times may be necessary. Alternative deprotection methods like using HBr in acetic acid can be considered if compatible with other functional groups.[1] |
| Side reactions during Fmoc deprotection of the lactam nitrogen. | Formation of dibenzofulvene (DBF) adducts; epimerization if chiral centers are adjacent. | Use a scavenger base like piperidine (typically 20% in DMF) to trap the DBF byproduct.[5][9] To minimize epimerization, carefully control the reaction time and temperature. |
| Simultaneous removal of Boc and Cbz groups. | Use of strong acidic conditions for an extended period can lead to partial cleavage of the Cbz group. | When removing the Boc group with TFA, keep the reaction time to a minimum and perform the reaction at room temperature or below. Monitor the reaction closely by TLC or LC-MS. |
| Low yield in the final cyclization to form the piperidinone ring. | Unfavorable ring-closing kinetics; side reactions of the linear precursor. | High-dilution conditions can favor intramolecular cyclization over intermolecular polymerization. The choice of coupling reagent for the lactam formation is also critical. |
Data Presentation
Table 1: Comparison of Common Orthogonal Protecting Groups in Aminopiperidine Synthesis
| Protecting Group | Lability | Common Reagents for Introduction | Common Reagents for Removal | Typical Yield (Protection) | Typical Yield (Deprotection) | Orthogonal to |
| Boc | Acid-labile | Di-tert-butyl dicarbonate ((Boc)₂O) | Trifluoroacetic acid (TFA) in DCM | >95%[10] | >95%[10] | Cbz, Fmoc, Alloc |
| Cbz | Hydrogenolysis | Benzyl chloroformate (Cbz-Cl) | H₂/Pd-C | ~90%[2] | >95%[2] | Boc, Fmoc |
| Fmoc | Base-labile | Fmoc-Cl, Fmoc-OSu | 20% Piperidine in DMF | >90%[8] | >95%[5] | Boc, Cbz |
Yields are representative and can vary based on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Boc Protection of the 4-Amino Group of 4-Aminopiperidin-2-one
-
Dissolution: Dissolve 4-aminopiperidin-2-one (1.0 eq.) in a mixture of THF and water (2:1).
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq.).
-
Boc-Anhydride Addition: Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Monitor the reaction by TLC. Upon completion, extract the product with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Cbz Protection of the Lactam Nitrogen of N-Boc-4-aminopiperidin-2-one
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous THF.
-
Substrate Addition: Cool the suspension to 0 °C and add a solution of N-Boc-4-aminopiperidin-2-one (1.0 eq.) in anhydrous THF dropwise.
-
Activation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cbz-Cl Addition: Cool the reaction mixture back to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 3: Selective Deprotection of the Boc Group
-
Dissolution: Dissolve the N-Cbz, N'-Boc protected 4-aminopiperidin-2-one (1.0 eq.) in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA, 10-20 eq.) dropwise at 0 °C.
-
Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA.
-
Neutralization: Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid and isolate the free amine.
Protocol 4: Selective Deprotection of the Cbz Group
-
Dissolution: Dissolve the N-Cbz, N'-Boc protected 4-aminopiperidin-2-one (1.0 eq.) in methanol or ethanol.
-
Catalyst Addition: Add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Hydrogenation: Stir the suspension under an atmosphere of hydrogen gas (H₂, 1 atm or balloon) at room temperature.
-
Reaction: Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Visualizations
Caption: Workflow for an orthogonal protecting group strategy in 4-Aminopiperidin-2-one synthesis.
Caption: A logical workflow for troubleshooting common issues in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up 4-Aminopiperidin-2-one Hydrochloride Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the scale-up of 4-Aminopiperidin-2-one hydrochloride production.
Troubleshooting Guide
Low Yield
| Potential Cause | Recommended Action |
| Incomplete Cyclization: The intramolecular cyclization to form the lactam ring may be slow or incomplete at a larger scale due to inefficient heat transfer. | - Optimize Temperature Profile: Gradually increase the reaction temperature in small increments (e.g., 5 °C) to find the optimal balance between reaction rate and impurity formation. - Increase Reaction Time: Extend the reaction time and monitor progress by in-process controls (e.g., HPLC, TLC) to ensure completion. |
| Side Reactions: The formation of dimeric or polymeric byproducts can become more significant at higher concentrations and longer reaction times typical of scale-up. | - Controlled Addition of Reagents: Implement a slow, controlled addition of the cyclization agent (e.g., a base or dehydrating agent) to maintain a low instantaneous concentration and minimize side reactions. - Solvent Selection: Evaluate different solvents to improve the solubility of the starting material and intermediates, which can reduce intermolecular side reactions. |
| Product Degradation: The product may be unstable under the reaction or workup conditions, especially with prolonged exposure to high temperatures or harsh pH. | - Minimize Reaction Time: Once the reaction is complete, proceed with the workup and isolation steps as quickly as possible. - pH Control: Carefully control the pH during workup and extraction to avoid degradation of the amine and lactam functionalities. |
| Losses During Workup and Isolation: Emulsion formation during aqueous washes and product loss during crystallization are common issues during scale-up. | - Optimize Extraction Protocol: Use appropriate solvent-to-water ratios and consider the use of brine washes to break emulsions. - Controlled Crystallization: Develop a robust crystallization protocol by carefully controlling the cooling rate, agitation, and solvent/anti-solvent ratios to maximize recovery and purity. |
High Impurity Profile
| Potential Cause | Recommended Action |
| Starting Material Impurities: Impurities in the starting materials can be carried through the synthesis and may even catalyze side reactions. | - Thoroughly Characterize Starting Materials: Use analytical techniques such as HPLC, GC-MS, and NMR to identify and quantify impurities in all raw materials before use. - Purify Starting Materials if Necessary: If significant impurities are present, consider purification of the starting materials before proceeding with the synthesis. |
| Formation of Regioisomers: If the starting material has multiple reactive sites, the formation of regioisomeric byproducts is possible. | - Optimize Reaction Conditions: Adjusting the temperature, solvent, and catalyst may favor the formation of the desired isomer. |
| Residual Solvents: Inefficient drying can leave residual solvents in the final product. | - Optimize Drying Conditions: Utilize a suitable drying method (e.g., vacuum oven) and ensure adequate drying time and temperature to remove residual solvents to acceptable levels. |
| Incomplete Conversion of Intermediates: Unreacted starting materials or intermediates can be present as impurities in the final product. | - Monitor Reaction Completion: Use in-process controls to ensure the reaction has gone to completion before proceeding with the workup. |
Frequently Asked Questions (FAQs)
1. What are the most common synthetic routes for 4-Aminopiperidin-2-one, and which is most suitable for scale-up?
Common synthetic routes include:
-
From Glutamic Acid Derivatives: This is a popular approach involving the cyclization of a suitably protected glutamic acid derivative. This route is often favored for its stereochemical control if a specific enantiomer is desired.
-
Hofmann or Curtius Rearrangement: These rearrangements can be used to convert a precursor with a carboxylic acid or amide functionality into the desired amine.[1][2][3] The Hofmann rearrangement, for instance, converts a primary amide to a primary amine with one less carbon atom.[1][2]
-
Gabriel Synthesis: This method can be employed to introduce the amino group, although it may involve more steps.[4]
For large-scale production, a route that utilizes readily available, inexpensive starting materials, involves a minimal number of steps, and avoids hazardous reagents and chromatographic purification is ideal. The synthesis starting from a glutamic acid derivative is often a strong candidate for industrial-scale production.
2. What are the critical process parameters to monitor during the cyclization step?
The critical parameters for the lactam formation step include:
-
Temperature: Both heating and cooling rates can impact reaction kinetics and impurity formation.
-
Reaction Time: Insufficient time can lead to incomplete conversion, while excessive time can promote side reactions and degradation.
-
Agitation: Proper mixing is crucial for maintaining homogeneity and ensuring efficient heat transfer, especially in large reactors.
-
Concentration: The concentration of reactants can influence the rate of both the desired reaction and side reactions.
3. How can I effectively control the crystallization of this compound to obtain a consistent particle size and high purity?
A controlled crystallization process is key. Consider the following:
-
Solvent System: Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Anti-solvents can also be used to induce crystallization.
-
Cooling Profile: A slow and controlled cooling rate generally leads to larger, more uniform crystals with higher purity.
-
Seeding: Introducing seed crystals at the appropriate temperature can help control the crystal size distribution and prevent the formation of fines.
-
Agitation: The agitation rate can affect crystal growth and attrition.
4. What are the primary safety concerns when scaling up the production of this compound?
-
Thermal Hazards: The cyclization step can be exothermic. A thorough thermal hazard evaluation, including Differential Scanning Calorimetry (DSC) and reaction calorimetry, should be performed to understand the potential for thermal runaway.
-
Handling of Reagents: Some reagents used in the synthesis may be corrosive, flammable, or toxic. Ensure proper personal protective equipment (PPE) is used and that engineering controls (e.g., fume hoods, closed systems) are in place.
-
Dust Explosion: The final product is a solid, and fine powders can pose a dust explosion risk. Implement appropriate dust control measures and use intrinsically safe equipment in areas where the powder is handled.
Experimental Protocols
Key Experiment: Large-Scale Synthesis of (R)-3-Aminopiperidin-2-one Hydrochloride (as an illustrative example)
This protocol is adapted from a patented industrial process for a closely related compound and can serve as a starting point for the development of a large-scale synthesis of this compound.
Step 1: Esterification of (R)-2,5-diaminopentanoic acid hydrochloride
-
Charge a suitable reactor with methanol.
-
Cool the methanol to between 0 °C and 15 °C.
-
Slowly add acetyl chloride to the cooled methanol.
-
Add (R)-2,5-diaminopentanoic acid hydrochloride to the reaction mixture.
-
Heat the mixture to between 45 °C and 65 °C and maintain for a specified period to complete the esterification.
Step 2: Cyclization to (R)-3-aminopiperidin-2-one hydrochloride
-
In a separate reactor, prepare a solution of sodium methoxide in methanol.
-
Cool the solution of (R)-methyl 2,5-diaminopentanoate dihydrochloride from Step 1 to between -10 °C and 0 °C.
-
Slowly add the sodium methoxide solution to the ester solution, maintaining the temperature between -10 °C and 0 °C.
-
After the addition is complete, stir the reaction mixture at this temperature to complete the cyclization.
-
Prepare a solution of hydrochloric acid in methyl tert-butyl ether (MTBE).
-
Slowly add the HCl/MTBE solution to the reaction mixture, maintaining the temperature between 5 °C and 15 °C, to precipitate the hydrochloride salt.
-
Filter the solid product and wash with a suitable solvent (e.g., cold methanol or MTBE).
-
Dry the product under vacuum at an appropriate temperature.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Production (Hypothetical Data)
| Parameter | Lab-Scale (100 g) | Pilot-Scale (10 kg) |
| Yield | 85% | 78% |
| Purity (HPLC) | 99.5% | 98.9% |
| Major Impurity A | 0.15% | 0.45% |
| Major Impurity B | 0.10% | 0.30% |
| Residual Solvent | <0.1% | 0.25% |
| Cycle Time | 12 hours | 24 hours |
Visualizations
References
Developing an analytical method for monitoring 4-Aminopiperidin-2-one reaction progress
This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for monitoring the reaction progress of 4-Aminopiperidin-2-one.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical method for monitoring a reaction involving 4-Aminopiperidin-2-one? A1: The choice of method depends on available instrumentation, the nature of the reaction matrix, and the specific information required.
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and versatile method. It is ideal for quantifying the disappearance of starting materials and the appearance of products.
-
Gas Chromatography (GC) can be used, but often requires derivatization of the polar amine and lactam functional groups to improve volatility and peak shape.[1] It is less common for this specific analyte.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is excellent for real-time, non-invasive monitoring and structural confirmation of reactants, intermediates, and products directly in the reaction mixture.[2][3][4]
-
Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), provides high sensitivity and specificity, confirming the identity of components by their mass-to-charge ratio.[5][6]
Q2: What are the key properties of 4-Aminopiperidin-2-one to consider for method development? A2: 4-Aminopiperidin-2-one is a polar, hydrophilic compound with a basic amino group and a cyclic amide (lactam) structure. Its polarity makes it challenging to retain on standard reversed-phase HPLC columns like C18.[7] The basicity of the amine can lead to peak tailing on silica-based columns due to interaction with acidic silanol groups.[8] It lacks a strong UV chromophore, so low wavelength UV detection (e.g., < 220 nm) or a more universal detector like MS or Evaporative Light Scattering Detector (ELSD) is required.
Q3: Are there any common side reactions or stability issues to be aware of? A3: Potential side reactions include dimerization, oxidation, or hydrolysis of the lactam ring under strong acidic or basic conditions. While generally stable, prolonged exposure to high temperatures, such as in a GC injection port, could potentially lead to degradation. Stability studies on similar compounds like 4-aminopyridine have shown good chemical stability under typical storage conditions.
Section 2: Troubleshooting Guides
This section addresses specific issues you may encounter during analysis.
HPLC Troubleshooting
Q: My 4-Aminopiperidin-2-one peak is showing poor retention or eluting in the void volume on a C18 column. What can I do? A: This is a common issue for polar analytes.[7]
-
Increase Mobile Phase Polarity: Decrease the concentration of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase.
-
Use a Different Stationary Phase: Consider using a column designed for polar compounds, such as a polar-embedded or an aqueous C18 column. Hydrophilic Interaction Liquid Chromatography (HILIC) is also an excellent alternative.
-
Add Modifiers: Using an MS-compatible buffer like ammonium formate can sometimes improve retention and peak shape.[9]
Q: I'm observing significant peak tailing for my analyte. How can I fix this? A: Peak tailing is often caused by secondary interactions between the basic amine and active sites on the column packing.[7][8]
-
Check Mobile Phase pH: Ensure the mobile phase pH is appropriate. For basic compounds, a mid-range pH (e.g., 7-8) or a low pH (<3) can improve peak shape.
-
Use an End-Capped Column: Employ a high-quality, base-deactivated, or end-capped column to minimize silanol interactions.
-
Reduce Sample Load: Overloading the column can cause tailing. Try injecting a smaller volume or diluting your sample.[10]
-
Use a Guard Column: A guard column can help protect your analytical column from contaminants that may cause active sites and peak tailing.[7]
Q: My baseline is noisy and drifting. What are the likely causes? A: Baseline irregularities can stem from several sources.[10]
-
Mobile Phase Issues: Ensure your solvents are high-purity (HPLC grade), have been recently prepared, and are thoroughly degassed to prevent air bubbles.[9][10]
-
System Contamination: A dirty column, guard column, or detector flow cell can cause baseline noise. Flush the system with a strong solvent.[11]
-
Detector Instability: The detector lamp may be failing or there could be temperature fluctuations in the lab.
GC Troubleshooting
Q: My amine-containing compounds are showing broad, tailing peaks or are not eluting at all. Why? A: Amines are highly active and prone to adsorbing to surfaces in the GC system.[8]
-
Use a Deactivated Column: It is essential to use a column specifically designed for amine analysis, which is often deactivated with a base like potassium hydroxide (KOH) to mask active sites.[8]
-
Derivatization: Consider derivatizing your sample to make the analytes less polar and more volatile. Common derivatizing agents for amines include silylating or acylating reagents.[1]
-
Check Inlet Liner: Use a deactivated inlet liner and change it frequently to prevent the buildup of non-volatile material.
Section 3: Experimental Protocols
Protocol 1: HPLC-UV Method for Reaction Monitoring
-
Objective: To quantify the consumption of 4-Aminopiperidin-2-one and the formation of a non-polar product.
-
Instrumentation: HPLC system with UV-Vis Detector.
-
Column: Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size), end-capped.
-
Mobile Phase: 10 mM Phosphate Buffer (pH 7.0) and Acetonitrile (95:5 v/v). Adjust ratio as needed for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Withdraw 50 µL from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding to 450 µL of cold solvent).
-
Dilute the quenched sample 1:100 with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: LC-MS Method for Product Identification
-
Objective: To confirm the identity of reactants and products by mass.
-
Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.
-
Column: C18 Column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.[5]
-
Injection Volume: 5 µL.
-
MS Settings:
-
Ionization Mode: ESI Positive.[5]
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Sample Preparation: Same as HPLC-UV protocol, but dilute with Mobile Phase A.
Section 4: Data Presentation
Quantitative data should be organized for clear interpretation and comparison.
Table 1: Example HPLC-UV Retention Data
| Compound | Retention Time (min) | Relative Response Factor (UV @ 210 nm) |
| 4-Aminopiperidin-2-one | 2.5 | 1.00 |
| Starting Material 2 | 8.1 | 1.54 |
| Product | 6.3 | 2.10 |
| Byproduct | 4.7 | 0.85 |
Table 2: Example LC-MS Mass Identification Data
| Compound | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| 4-Aminopiperidin-2-one | 115.0866 | 115.0869 |
| Product | 279.1543 | 279.1541 |
| Dimer of Reactant | 229.1659 | 229.1662 |
Section 5: Mandatory Visualizations
Diagrams illustrating workflows and troubleshooting logic can streamline the analytical process.
Caption: Sample preparation and analysis workflow.
Caption: Troubleshooting decision tree for HPLC peak tailing.
References
- 1. researchgate.net [researchgate.net]
- 2. Monitoring beta-lactamase activity in vivo by 13C nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. ijsdr.org [ijsdr.org]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to HPLC-MS Method Development for Purity Analysis of 4-Aminopiperidin-2-one HCl
The inherent polarity and potential for chiral isomers in 4-Aminopiperidin-2-one present unique analytical challenges.[1][2] Effective method development requires careful consideration of the chromatographic mode, mobile phase composition, and detector settings to achieve optimal separation and sensitivity for both the active pharmaceutical ingredient (API) and its potential impurities.
Proposed HPLC-MS Methodologies: A Comparative Overview
Given the polar nature of 4-Aminopiperidin-2-one, several HPLC-based approaches can be considered. The choice of method will depend on the specific impurities that need to be resolved and the desired analytical outcome.
| Chromatographic Mode | Stationary Phase (Column) | Mobile Phase Concept | Advantages | Potential Challenges |
| Reversed-Phase (RP) HPLC | C18, C8 | Acidic (e.g., 0.1% Formic Acid in Water/Acetonitrile) or Basic (e.g., Ammonium Bicarbonate in Water/Acetonitrile) | Widely applicable, robust, and compatible with MS.[3][4] | Poor retention of highly polar compounds without modifiers. Potential for peak tailing with basic analytes on silica-based columns. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Amide, Cyano, or specialized HILIC phases | High organic solvent content with a small amount of aqueous buffer | Excellent retention for very polar compounds. Orthogonal selectivity to RP-HPLC. | Can be less robust than RP-HPLC; requires careful mobile phase preparation and equilibration. |
| Ion-Pair Reversed-Phase (IP-RP) HPLC | C18, C8 | Addition of an ion-pairing reagent (e.g., Trifluoroacetic Acid - TFA) to the mobile phase | Improves retention and peak shape of polar and ionic compounds.[3] | TFA can cause ion suppression in the MS detector.[3] Requires dedicated columns to avoid contamination. |
| Chiral HPLC | Polysaccharide-based chiral stationary phases (e.g., Chiralcel®, Chiralpak®) | Normal-phase (e.g., Hexane/Ethanol) or reversed-phase modifiers | Enables separation of enantiomers and diastereomers.[2] | Method development can be more complex; may require screening of multiple chiral columns and mobile phases. |
Table 1: Comparison of Potential HPLC-MS Methodologies for 4-Aminopiperidin-2-one HCl Analysis.
Experimental Protocols: Proposed Starting Points
The following are proposed starting protocols for method development. Optimization will be necessary based on the specific impurity profile of the sample.
Protocol 1: Reversed-Phase HPLC-MS
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS Detector: Electrospray Ionization (ESI) in Positive Mode
-
Scan Range: m/z 50-500
Rationale: A standard starting point for many pharmaceutical analyses. The acidic mobile phase will protonate the amine, aiding in ionization for MS detection.[3] For improved retention of the polar analyte, a lower starting percentage of the organic mobile phase may be required.
Protocol 2: HILIC-MS
-
Column: Amide, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate
-
Gradient: 0% to 50% B over 12 minutes
-
Flow Rate: 0.25 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 1 µL
-
MS Detector: ESI Positive Mode
-
Scan Range: m/z 50-500
Rationale: HILIC is well-suited for highly polar compounds that are poorly retained in reversed-phase chromatography. The high organic content of the mobile phase enhances retention.
Logical Workflow for Method Development
The process of developing a robust HPLC-MS method for purity analysis follows a logical progression, as illustrated in the diagram below.
Caption: A typical workflow for HPLC-MS method development.
Alternative Analytical Techniques
While HPLC-MS is a powerful tool, other techniques can provide complementary information or may be more suitable for specific analytical challenges.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities. Derivatization may be necessary for the non-volatile 4-Aminopiperidin-2-one.[4]
-
Capillary Electrophoresis (CE): Offers high separation efficiency, particularly for charged species and chiral compounds.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for reference standards of impurities.[6]
Comparative Analysis of Chromatographic Approaches
The choice between different chromatographic modes is a critical decision in method development. The following diagram illustrates the logical considerations for selecting an appropriate method for a polar compound like 4-Aminopiperidin-2-one.
Caption: Decision tree for selecting a chromatographic method.
Conclusion
Developing a robust and reliable HPLC-MS method for the purity analysis of 4-Aminopiperidin-2-one HCl requires a systematic approach. By starting with a foundational understanding of the analyte's physicochemical properties, researchers can effectively screen and optimize various chromatographic techniques. While reversed-phase HPLC remains a workhorse in pharmaceutical analysis, HILIC and chiral chromatography present viable alternatives for addressing the specific challenges posed by this polar and potentially chiral molecule. The proposed methods and workflows in this guide serve as a starting point for developing a validated analytical procedure that ensures the quality and safety of this important pharmaceutical intermediate.
References
Comparative Bioactivity Analysis: 4-Aminopiperidin-2-one versus 5-Aminopiperidin-2-one
A detailed guide for researchers and drug development professionals on the synthesis, conformational properties, and biological activities of two closely related piperidinone isomers.
This guide provides a comprehensive comparison of 4-Aminopiperidin-2-one and 5-Aminopiperidin-2-one, two structural isomers with potential applications in medicinal chemistry. While structurally similar, the seemingly minor difference in the position of the amino group can significantly influence their three-dimensional conformation and, consequently, their biological activity. This document summarizes the available data on their synthesis, conformational analysis, and known bioactivities, providing a valuable resource for researchers in the field of drug discovery and development.
Introduction
Piperidin-2-one scaffolds are prevalent in a variety of biologically active molecules and natural products. The introduction of an amino substituent creates a chiral center and provides a handle for further functionalization, making aminopiperidin-2-ones attractive building blocks for the synthesis of peptidomimetics and other complex molecular architectures. Understanding the comparative bioactivity of isomers such as 4-Aminopiperidin-2-one and 5-Aminopiperidin-2-one is crucial for the rational design of novel therapeutic agents. This guide aims to collate and present the existing scientific knowledge on these two compounds to facilitate further research and development.
Synthesis and Regiocontrol
The enantiopure synthesis of both 4-Aminopiperidin-2-one and 5-Aminopiperidin-2-one has been achieved starting from aspartic acid. A key strategy involves the use of a 1,4-bis-electrophile intermediate, which allows for regioselective functionalization and subsequent lactamization to form the desired piperidinone ring.[1][2][3] The synthetic pathway is designed to control the position of the amino group, leading to either the 4-amino or 5-amino isomer.[1][2][3]
Interestingly, the stereoselectivity of C-alkylation at the piperidinone ring differs between the two isomers. For N-protected 4-aminopiperidin-2-one derivatives, alkylation proceeds with exclusive trans configuration.[1][2][3] In contrast, alkylations of the corresponding 5-amino lactams typically result in cis selectivity.[1][2][3] This highlights how the position of the amino group can influence the reactivity and stereochemical outcome of subsequent chemical transformations.
Conformational Analysis
The conformational preferences of 4-Aminopiperidin-2-one and 5-Aminopiperidin-2-one derivatives have been investigated to understand their ability to act as β-turn mimetics.[1][2][3] Peptidomimetics incorporating the 4-aminopiperidin-2-one scaffold have been shown to predominantly adopt a reverse-turn structure. This conformation is stabilized by an intramolecular hydrogen bond between a carbonyl group and an amide proton, forming an 11-membered ring.[1][2][3] Spectroscopic analyses, including IR and NMR, in dilute solutions have provided clear evidence for this folded conformation.[1][2][3]
Comparative Bioactivity
Direct comparative bioactivity data for the parent compounds, 4-Aminopiperidin-2-one and 5-Aminopiperidin-2-one, is limited in the public domain. However, a key study has explored the potential of their derivatives in the context of dopamine D2 receptor modulation.[1][2][3]
| Compound Derivative | Biological Target | Assay Type | Observed Effect | Quantitative Data | Reference |
| Peptidomimetic of 4-Aminopiperidin-2-one | Dopamine D2 Receptor | Agonist Binding Assay | Significant enhancement of agonist binding | Potency comparable to the genuine ligand Pro-Leu-Gly-NH2 (PLG) | [1][2][3] |
| 5-Aminopiperidin-2-one | - | - | Data not available | - | - |
Note: The available data on the bioactivity of 5-Aminopiperidin-2-one is sparse, with some sources suggesting potential anti-inflammatory and antibacterial properties without providing specific experimental evidence. Further research is required to elucidate and quantify the biological activities of this isomer and to enable a direct and comprehensive comparison with its 4-amino counterpart.
Experimental Protocols
Dopamine D2 Receptor Binding Assay (Competitive)
This protocol describes a general method for assessing the ability of a test compound to compete with a radiolabeled ligand for binding to the dopamine D2 receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the dopamine D2 receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled D2 receptor ligand (e.g., [³H]-spiperone), and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a parallel set of wells is prepared with a high concentration of a known D2 receptor antagonist (e.g., haloperidol).
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
3. Filtration and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
The data are then plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value (the inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the D2 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades.
References
Mastering the Matrix: A Comparative Guide to Obtaining Single Crystal X-ray Structures of 4-Aminopiperidin-2-one Derivatives
For researchers, scientists, and drug development professionals, obtaining high-quality single crystals of 4-aminopiperidin-2-one derivatives is a critical yet often challenging step in structural elucidation. This guide provides a comparative overview of common crystallization techniques, supported by experimental data, to aid in the rational selection of methods for achieving diffraction-quality crystals.
The three-dimensional arrangement of atoms within a molecule, definitively determined by single crystal X-ray diffraction, is paramount for understanding structure-activity relationships (SAR) and driving rational drug design. The 4-aminopiperidin-2-one scaffold is a key pharmacophore in numerous biologically active compounds, making its structural analysis essential for the development of novel therapeutics. This guide compares the most effective and widely used crystallization techniques—Slow Evaporation, Vapor Diffusion, and Solvent Layering—and provides detailed protocols to facilitate their successful implementation.
Comparative Analysis of Crystallization Techniques
The choice of crystallization method is often empirical and depends on the specific physicochemical properties of the 4-aminopiperidin-2-one derivative. The following table summarizes the key parameters and outcomes of different techniques, providing a baseline for experimental design.
| Crystallization Method | Compound Type | Solvent System | Temperature (°C) | Time | Outcome |
| Slow Evaporation | Piperidin-4-one derivatives | Ethanol | Room Temperature | Days to Weeks | Colorless blocks suitable for X-ray diffraction[1][2] |
| Piperidin-4-one derivatives | Methanol | Room Temperature | Days to Weeks | Light yellow crystals[1] | |
| Piperidin-4-one derivatives | Acetonitrile | Room Temperature | Days to Weeks | Block-like colorless crystals[1][3] | |
| Piperidin-4-one derivatives | Dichloromethane/Methanol (1:1 v/v) | Room Temperature | Days to Weeks | Light yellow crystals[1] | |
| Vapor Diffusion | Small molecules (general) | "Good" solvent: THF, Benzene, Chloroform, Toluene, Acetonitrile, Methanol, or Dichloromethane; "Poor" solvent: Pentane, Diethyl ether, or Hexane | Room Temperature or refrigerated | Days to Weeks | High-quality single crystals, suitable for milligram quantities[4][5][6] |
| Solvent Layering | Small molecules (general) | Bottom layer (dissolving solvent): Moderately polar; Top layer (precipitant): Less dense, miscible, non-polar | Room Temperature | Days to Weeks | Crystals form at the liquid-liquid interface[5][6] |
Experimental Protocols
Detailed methodologies for the principal crystallization techniques are provided below. These protocols serve as a starting point and may require optimization for specific 4-aminopiperidin-2-one derivatives.
Protocol 1: Slow Evaporation
This is a straightforward and widely used method for growing single crystals.[6]
-
Solvent Selection: Identify a solvent in which the 4-aminopiperidin-2-one derivative has moderate solubility. Common choices include ethanol, methanol, and acetonitrile.[1][7]
-
Dissolution: Dissolve the compound in the chosen solvent to create a nearly saturated solution. Gentle heating can be applied to facilitate dissolution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vial to remove any particulate matter.
-
Evaporation: Cover the vial with parafilm and puncture a few small holes with a needle. This allows for the slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet area of the lab, at a constant temperature.
-
Crystal Growth: Monitor the vial periodically for crystal growth. The process can take anywhere from a few days to several weeks.
Protocol 2: Vapor Diffusion
This technique is particularly effective for small quantities of material and for screening a wide range of conditions.[4][6]
-
Setup: Place a small, open vial containing a concentrated solution of the 4-aminopiperidin-2-one derivative in a "good" (highly solubilizing) and relatively less volatile solvent inside a larger, sealed container (e.g., a beaker or jar).
-
Anti-Solvent: Add a "poor" (precipitating) and more volatile solvent to the bottom of the larger container, ensuring the liquid level is below the top of the inner vial.
-
Diffusion: Seal the outer container. The vapor of the more volatile anti-solvent will slowly diffuse into the solution in the inner vial.
-
Crystallization: This diffusion process gradually decreases the solubility of the compound in the inner vial, leading to supersaturation and the growth of single crystals.
Protocol 3: Solvent Layering (Liquid-Liquid Diffusion)
This method relies on the slow diffusion between a solvent in which the compound is soluble and an anti-solvent.[5][6]
-
Dissolution: Dissolve the 4-aminopiperidin-2-one derivative in a minimal amount of a "good" solvent, typically one with a higher density.
-
Layering: Carefully and slowly add a layer of a "poor," less dense, and miscible anti-solvent on top of the solution, creating a distinct interface. This is best done in a narrow tube or vial to minimize disturbance.
-
Diffusion and Crystallization: Do not disturb the setup. Over time, the two solvents will slowly diffuse into one another. As the solvent environment becomes less favorable, the compound's solubility will decrease, and crystals will begin to form at the interface.
Experimental Workflow for Single Crystal X-ray Structure Determination
The overall process for obtaining a single crystal X-ray structure is a sequential workflow, from sample preparation to data analysis.
Caption: Workflow for obtaining a single crystal X-ray structure.
Alternative and Advanced Techniques
While the aforementioned methods are the workhorses of small molecule crystallization, challenges such as obtaining crystals of sufficient size and quality may necessitate alternative approaches.
-
Microcrystal-Electron Diffraction (MicroED): This cryo-electron microscopy technique can determine high-resolution structures from nanocrystals that are a billionth of the size typically required for X-ray crystallography. This method is significantly faster, with data collection and structure determination possible in under 30 minutes.
-
Small-Molecule Serial Femtosecond X-ray Crystallography (smSFX): This technique utilizes an X-ray free-electron laser (XFEL) to obtain diffraction data from nanocrystals. The extremely short and intense X-ray pulses allow for data collection before the crystal is destroyed by radiation, making it suitable for very small and radiation-sensitive samples.
By systematically applying the described crystallization techniques and considering advanced alternatives when necessary, researchers can significantly increase the success rate of obtaining high-quality single crystals of 4-aminopiperidin-2-one derivatives, thereby accelerating the pace of drug discovery and development.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. unifr.ch [unifr.ch]
- 5. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Efficacy Analysis of Novel 4-Aminopiperidine-Based Inhibitors Against Established SMYD3-Targeting Drugs
For Immediate Release
In the rapidly evolving landscape of epigenetic cancer therapy, a novel 4-aminopiperidine-based inhibitor, EM127, is demonstrating significant promise in preclinical studies, exhibiting superior efficacy in enzymatic assays when compared to the established SMYD3 inhibitor, EPZ031686. This guide provides a detailed comparison of these two compounds, offering insights into their relative performance, mechanisms of action, and the experimental frameworks used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and epigenetic drug discovery.
Executive Summary
SET and MYND domain-containing protein 3 (SMYD3) has emerged as a critical therapeutic target in oncology due to its role in the methylation of both histone and non-histone proteins, leading to the activation of key oncogenic signaling pathways.[1] The 4-aminopiperidine derivative EM127 has been developed as a site-specific covalent inhibitor of SMYD3.[2] In direct comparative enzymatic assays, EM127 has shown a more potent inhibitory effect on SMYD3 than the well-characterized reference inhibitor, EPZ031686.[2][3] Furthermore, EM127 has demonstrated the ability to attenuate the proliferation of breast and colorectal cancer cell lines and reduce SMYD3-mediated ERK signaling.[2][3] This guide synthesizes the available quantitative data, details the experimental protocols for key assays, and visualizes the pertinent biological pathways and experimental workflows.
Quantitative Data Comparison
The following tables summarize the key efficacy data for the 4-aminopiperidine-based inhibitor EM127 and the known SMYD3 inhibitor EPZ031686.
| Inhibitor | Target | Biochemical IC50 | Cellular IC50 (MEKK2 Methylation) | Mechanism of Action | Oral Bioavailability (in mice) |
| EM127 | SMYD3 | Data suggests stronger inhibition than EPZ031686[2][3] | Not explicitly stated | Covalent, site-specific | Not available |
| EPZ031686 | SMYD3 | 3 nM[4][5] | 36 nM (HEK293T cells)[5] | Noncompetitive with SAM and MEKK2[5][6] | Good[5][6] |
Table 1: Comparative Performance of SMYD3 Inhibitors. This table provides a side-by-side comparison of the key performance indicators for EM127 and EPZ031686.
| Cell Line | Cancer Type | Effect of EM127 |
| MDA-MB-231 | Breast Cancer | Attenuated proliferation[2][3] |
| HCT116 | Colorectal Cancer | Reduced SMYD3-mediated ERK signaling[2][3] |
Table 2: Cellular Activity of EM127. This table summarizes the observed effects of EM127 on different cancer cell lines.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: SMYD3 Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for the key assays used in the evaluation of SMYD3 inhibitors.
In Vitro SMYD3 Methyltransferase Assay (Radioactive Filter Binding)
This assay quantifies the enzymatic activity of SMYD3 by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a substrate.
Materials:
-
Recombinant human SMYD3 enzyme
-
Substrate: MAP3K2 peptide
-
Cofactor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Test inhibitors (EM127, EPZ031686) dissolved in DMSO
-
Assay Buffer: 20 mM BICINE (pH 7.5), 1 mM TCEP, 0.005% bovine skin gelatin, 0.002% Tween-20[7]
-
Phosphocellulose filter paper
-
Scintillation fluid
Procedure:
-
Prepare serial dilutions of the test inhibitors in assay buffer.
-
In a 96-well plate, combine the recombinant SMYD3 enzyme, the MAP3K2 peptide substrate, and the diluted test inhibitor or vehicle control (DMSO).
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose filter paper.
-
Wash the filter paper to remove unincorporated [³H]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[8]
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9]
Materials:
-
MDA-MB-231 or HCT-116 cells
-
Complete culture medium (e.g., DMEM or McCoy's 5A with 10% FBS)
-
Test inhibitors (EM127, EPZ031686)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[9]
-
Treat the cells with serial dilutions of the test inhibitors or vehicle control and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[9]
Conclusion
The emergence of 4-aminopiperidine-based inhibitors such as EM127 represents a significant advancement in the pursuit of effective SMYD3-targeted cancer therapies. The superior in vitro potency of EM127 compared to the established inhibitor EPZ031686, coupled with its demonstrated anti-proliferative and signaling-modulatory effects in cancer cell lines, underscores its potential as a lead compound for further development. The provided data, protocols, and diagrams offer a comprehensive resource for researchers to understand and build upon these promising findings. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this new class of inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel Oxindole Sulfonamides and Sulfamides: EPZ031686, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Comparative Guide to Structure-Activity Relationship (SAR) Studies of Substituted 4-Aminopiperidin-2-one Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of substituted 4-aminopiperidin-2-one analogs, focusing on their structure-activity relationships (SAR). The inherent conformational rigidity of the 4-aminopiperidin-2-one scaffold makes it an excellent candidate for designing peptidomimetics that can mimic critical secondary structures of peptides, such as β-turns.[1][2][3] This analysis is centered on the application of these analogs as modulators of the dopamine D2 receptor, a key target in neuropharmacology.
Introduction: The 4-Aminopiperidin-2-one Scaffold as a β-Turn Mimetic
Peptide-protein and protein-protein interactions are fundamental to countless biological processes and are often mediated by specific three-dimensional motifs, including α-helices and β-turns.[1][3] β-turns, in particular, are structures where a polypeptide chain reverses its direction. They are crucial for the correct folding and biological function of peptides and proteins.[1] However, native peptides often make poor drug candidates due to low metabolic stability and poor bioavailability.
Peptidomimetics are designed to overcome these limitations by mimicking the essential structural features of a peptide in a more robust, non-peptide scaffold.[2] The 4-aminopiperidin-2-one core is a "Homo-Freidinger lactam," a class of compounds known to act as potent β-turn mimetics. Its rigid, lactam-bridged structure effectively orients substituents in a defined spatial arrangement, replicating the positioning of key amino acid side chains in a natural β-turn. This guide explores the SAR of this scaffold in the context of mimicking the neuropeptide Pro-Leu-Gly-NH₂ (PLG), which modulates dopamine D2 receptor activity.
General Synthesis and Stereochemical Considerations
The synthesis of enantiopure 4-aminopiperidin-2-one scaffolds is crucial, as biological activity is often highly dependent on stereochemistry. The general approach starts from chiral precursors, such as aspartic acid, to establish the desired stereocenter. Key synthetic steps typically involve regioselective functionalization and subsequent lactamization to form the core piperidin-2-one ring.
Caption: General synthetic workflow for 4-aminopiperidin-2-one analogs.
SAR of 4-Aminopiperidin-2-one Analogs as Dopamine D2 Receptor Modulators
The tripeptide Pro-Leu-Gly-NH₂ (PLG) is a known positive allosteric modulator of the dopamine D2 receptor, enhancing the binding of dopamine agonists. Conformational studies suggest that PLG adopts a β-turn structure when binding to its target. This has made it an attractive candidate for mimickry using rigid scaffolds.
Researchers have designed and synthesized peptidomimetics based on the 4-aminopiperidin-2-one core to replicate the PLG β-turn. The key SAR finding from these studies is the critical importance of stereochemistry. The biological activity was found to be highly dependent on the specific enantiomer used, demonstrating that a precise three-dimensional orientation of the side-chain mimics is required for effective interaction with the receptor.
Data Presentation
The following table summarizes the comparative activity of enantiomeric peptidomimetics designed to mimic PLG. The activity is described in terms of their ability to enhance dopamine D2 agonist binding, with one isomer showing potency comparable to the natural peptide.
| Compound ID | Scaffold Configuration | Key Substituents (Mimicking) | Biological Activity (Dopamine D2 Receptor) |
| PLG | Natural Peptide | Pro-Leu-Gly-NH₂ | Reference Compound: Enhances agonist binding. |
| Analog 1 | (R)-4-amino-piperidin-2-one | Isopropyl (mimics Leu) | Active: Potency comparable to genuine PLG. |
| Analog 2 | (S)-4-amino-piperidin-2-one | Isopropyl (mimics Leu) | Inactive: No significant enhancement of agonist binding. |
Data synthesized from published findings where specific quantitative values were not available in the abstract. The comparison reflects the qualitative description of potency.
The stark difference in activity between the two enantiomers underscores a highly specific molecular recognition event at the receptor level. The (R)-configuration correctly positions the critical isopropyl group (mimicking the leucine side chain of PLG) for a productive interaction, while the (S)-configuration does not.
Caption: Biomimicry concept for dopamine receptor modulation.
Experimental Protocols
Detailed and validated experimental procedures are essential for reproducible SAR studies. Below are representative protocols for the chemical synthesis and biological evaluation of these compounds.
A. Synthesis of a Representative 4-Aminopiperidin-2-one Analog
This protocol describes a general procedure for the reductive amination to install a side chain on the 4-amino group, a common step in creating diverse analogs.
-
Dissolution: Dissolve the starting 4-aminopiperidin-2-one hydrochloride salt (1.0 eq) and a selected ketone or aldehyde (e.g., acetone, 1.2 eq) in a suitable solvent such as methanol.
-
pH Adjustment: Add a base, like triethylamine, to neutralize the hydrochloride salt and facilitate the reaction.
-
Reduction: Add a reducing agent, such as sodium cyanoborohydride (1.5 eq), portion-wise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the final N-substituted analog.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
B. Dopamine D2 Receptor Competitive Binding Assay
This protocol is a standard method to determine the affinity (Ki) of test compounds for the D2 receptor.[4][5][6]
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the human dopamine D2 receptor (e.g., HEK293-D2 cells) in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).[4]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[5]
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]Spiperone at its approximate Kd value), and serial dilutions of the test compound.[5][6]
-
Total Binding: For total binding wells, add vehicle instead of the test compound.
-
Non-specific Binding: For non-specific binding wells, add a high concentration of an unlabeled D2 antagonist (e.g., 10 µM (+)-butaclamol).[4]
-
The assay buffer should be 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.[4]
-
-
Incubation and Filtration:
-
Incubate the plates at room temperature for 90 minutes to reach equilibrium.[5]
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in polyethyleneimine, using a cell harvester.[4]
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Conclusion and Future Directions
The structure-activity relationship for 4-aminopiperidin-2-one analogs, particularly in the context of dopamine D2 receptor modulation, is heavily dictated by stereochemistry. The rigid lactam scaffold serves as an effective β-turn mimetic, but only when the chiral centers are correctly configured to present key pharmacophoric elements in the proper spatial orientation. This highlights the scaffold's potential for the rational design of potent and selective peptidomimetics.
Future research should focus on expanding the diversity of substituents on the piperidine ring to probe interactions with other receptor subtypes and targets. By comparing the biological activities of a wider range of analogs, a more comprehensive SAR can be developed, paving the way for novel therapeutics based on this promising and versatile chemical core.
References
- 1. Peptidomimetics of Beta-Turn Motifs Library [chemdiv.com]
- 2. wjarr.com [wjarr.com]
- 3. Design of beta-turn based therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Target Engagement: A Comparative Guide to 4-Aminopiperidin-2-one Based Probes and Alternative Validation Methods
For researchers, scientists, and drug development professionals, unequivocally demonstrating that a molecule engages its intended biological target within the complex cellular environment is a cornerstone of modern drug discovery. This guide provides a comprehensive comparison of target engagement validation strategies, with a focus on 4-aminopiperidin-2-one based covalent probes against established alternative methodologies: the Cellular Thermal Shift Assay (CETSA), Activity-Based Protein Profiling (ABPP), and Photoaffinity Labeling (PAL).
The selection of an appropriate target engagement strategy is critical for the successful progression of a drug candidate. Factors such as the nature of the target protein, the availability of specific ligands, and the desired experimental readout all influence this decision. This guide aims to provide an objective comparison of these key methodologies, supported by experimental data and detailed protocols, to empower researchers to make informed choices for their specific research needs.
4-Aminopiperidine-Based Covalent Probes: A Focused Approach to Target Engagement
Covalent probes, including those built on a 4-aminopiperidine scaffold, are designed to form a stable, covalent bond with their target protein. This irreversible interaction offers distinct advantages for target validation, as it allows for the durable labeling and subsequent identification of the target protein, even for low-affinity interactions. The 4-aminopiperidine core can be functionalized with a reactive "warhead" that forms a covalent bond with a specific amino acid residue on the target protein, and often a reporter tag for detection and enrichment.
A notable example is the 4-aminopiperidine derivative EM127, a site-specific covalent inhibitor of SMYD3 methyltransferase.[1][2][3] This compound incorporates a 2-chloroethanoyl group as the reactive warhead, which selectively targets a cysteine residue (Cys186) within the substrate-binding pocket of SMYD3.[1][2][3]
Alternative Methodologies for Target Engagement Validation
While covalent probes offer a powerful approach, a suite of alternative methods provides orthogonal strategies for validating target engagement, each with its own set of advantages and limitations.
Cellular Thermal Shift Assay (CETSA)
CETSA is a label-free method that leverages the principle of ligand-induced thermal stabilization of proteins.[4][5] The binding of a compound to its target protein generally increases the protein's resistance to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, a shift in the melting curve in the presence of the compound provides direct evidence of target engagement.[4][5]
Activity-Based Protein Profiling (ABPP)
ABPP is a chemoproteomic strategy that utilizes chemical probes to assess the functional state of entire enzyme families directly in native biological systems.[6][7] ABPP probes are typically composed of a reactive group that covalently modifies the active site of an enzyme, a linker, and a reporter tag. In a competitive ABPP experiment, a decrease in probe labeling in the presence of a test compound indicates that the compound is binding to the same active site, thus validating target engagement.[6][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. benchchem.com [benchchem.com]
- 5. Perspective on CETSA Literature: Toward More Quantitative Data Interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to Enantiopure 4-Aminopiperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Enantiomerically pure 4-aminopiperidin-2-one is a valuable chiral building block in medicinal chemistry, serving as a constrained diamine surrogate in the synthesis of various therapeutic agents. Its rigid conformation and chiral centers offer a unique scaffold for interacting with biological targets. This guide provides a head-to-head comparison of two distinct synthetic strategies for obtaining this important intermediate in its enantiopure form: a chiral pool-based synthesis starting from L-aspartic acid, and a proposed chemoenzymatic approach involving kinetic resolution.
Data Presentation: A Comparative Overview
| Parameter | Route 1: Chiral Pool Synthesis from L-Aspartic Acid | Route 2: Chemoenzymatic Synthesis (Proposed) |
| Starting Material | L-Aspartic Acid | N-Benzyl-4-piperidone |
| Number of Steps | 6 | 5 |
| Overall Yield | ~25% | Not established (estimated ~20-30%) |
| Enantiomeric Excess | >99% | >99% (for one enantiomer) |
| Source of Chirality | L-Aspartic Acid (Chiral Pool) | Enzymatic Kinetic Resolution |
| Key Transformations | Regioselective mesylation, intramolecular cyclization | Racemic synthesis, Enzymatic acylation |
| Key Reagents | LiAlH4, MsCl, NaH | m-CPBA, Lipase (e.g., Candida antarctica lipase B) |
| Scalability | Demonstrated on a gram scale | Potentially scalable |
| Purification | Column chromatography | Column chromatography, separation of diastereomers |
Experimental Protocols
Route 1: Chiral Pool Synthesis from L-Aspartic Acid
This route leverages the inherent chirality of L-aspartic acid to establish the stereocenter of the target molecule. The following protocol is adapted from the work of Gmeiner and coworkers.
Step 1: Synthesis of (S)-2-(Dibenzylamino)-1,4-butanediol
To a suspension of LiAlH4 (1.5 equiv.) in dry THF, a solution of N,N-dibenzyl-L-aspartic acid dimethyl ester (1.0 equiv.) in dry THF is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched by the sequential addition of water, 15% aq. NaOH, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography to afford the diol.
Step 2: Synthesis of (S)-2-(Dibenzylamino)-1,4-bis(methanesulfonyloxy)butane
To a solution of (S)-2-(dibenzylamino)-1,4-butanediol (1.0 equiv.) and triethylamine (3.0 equiv.) in dry CH2Cl2 at 0 °C, methanesulfonyl chloride (2.2 equiv.) is added dropwise. The reaction mixture is stirred at 0 °C for 2 hours. The mixture is then washed with water, saturated aq. NaHCO3, and brine. The organic layer is dried over Na2SO4 and concentrated in vacuo to yield the dimesylate, which is used immediately in the next step.
Step 3: Synthesis of (S)-4-(Dibenzylamino)dihydrofuran-2(3H)-one
A solution of the crude dimesylate from the previous step in a mixture of acetone and water is stirred at room temperature for 16 hours. The solvent is evaporated, and the residue is partitioned between CH2Cl2 and water. The organic layer is dried and concentrated. The crude product is purified by column chromatography.
Step 4: Synthesis of Methyl (S)-2-(dibenzylamino)-4-cyanobutanoate
To a solution of the lactone from the previous step in methanol, a catalytic amount of sodium methoxide is added, and the mixture is stirred for 30 minutes. The reaction is neutralized with acidic resin, filtered, and concentrated. The resulting intermediate is dissolved in dry DMF, and NaCN (1.5 equiv.) is added. The mixture is heated at 80 °C for 4 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude nitrile is purified by column chromatography.
Step 5: Synthesis of (S)-4-Amino-5-(dibenzylamino)pentanoic acid hydrochloride
The nitrile from the previous step is dissolved in methanol saturated with HCl and hydrogenated over PtO2 (0.1 equiv.) at 50 psi for 24 hours. The catalyst is filtered off, and the filtrate is concentrated to give the crude amino acid hydrochloride.
Step 6: Synthesis of (S)-4-Aminopiperidin-2-one
The crude amino acid hydrochloride is dissolved in methanol and treated with a basic ion-exchange resin to neutralize the acid. The resin is filtered off, and the filtrate is concentrated. The residue is then heated under vacuum to effect lactamization. The product is purified by column chromatography to yield enantiopure (S)-4-aminopiperidin-2-one.
Route 2: Chemoenzymatic Synthesis (Proposed)
Step 1: Synthesis of 1-Benzylpiperidin-4-one oxime
To a solution of 1-benzylpiperidin-4-one (1.0 equiv.) in ethanol and water, hydroxylamine hydrochloride (1.2 equiv.) and sodium acetate (1.5 equiv.) are added. The mixture is heated at reflux for 2 hours. After cooling, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is dried and concentrated to give the oxime.
Step 2: Synthesis of rac-1-Benzylpiperidin-4-amine
The oxime from the previous step is dissolved in ethanol and hydrogenated over Raney nickel at 50 psi for 12 hours. The catalyst is filtered off, and the filtrate is concentrated to give the racemic amine.
Step 3: Synthesis of rac-N-(1-Benzylpiperidin-4-yl)acetamide
To a solution of the racemic amine (1.0 equiv.) and triethylamine (1.5 equiv.) in CH2Cl2 at 0 °C, acetyl chloride (1.1 equiv.) is added dropwise. The mixture is stirred at room temperature for 2 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried, and concentrated to give the racemic acetamide.
Step 4: Enzymatic Kinetic Resolution of rac-N-(1-Benzylpiperidin-4-yl)acetamide
The racemic acetamide (1.0 equiv.) is dissolved in a suitable organic solvent (e.g., tert-butyl methyl ether). A lipase, such as Candida antarctica lipase B (CALB), is added, along with an acyl donor (e.g., ethyl acetate). The suspension is shaken at a controlled temperature (e.g., 30-40 °C) and the reaction is monitored by chiral HPLC. The reaction is stopped at approximately 50% conversion. The enzyme is filtered off, and the filtrate contains one enantiomer of the unreacted acetamide and the other enantiomer of the N-acylated product. These can be separated by column chromatography.
Step 5: Deprotection to yield enantiopure 4-Aminopiperidin-2-one
The separated, enantiomerically enriched acetamide is deprotected. For example, the acetyl group can be removed under acidic or basic conditions. The benzyl group can be removed by catalytic hydrogenation (e.g., using Pd/C and H2) to yield the enantiopure 4-aminopiperidin-2-one. A subsequent cyclization step to form the lactam would be required if the piperidine ring is not already part of a lactam structure at this stage. Note: This proposed route is a conceptual outline and would require experimental optimization.
Mandatory Visualization
Caption: Synthetic pathway for enantiopure 4-aminopiperidin-2-one from L-aspartic acid.
Conformational Analysis of 4-Aminopiperidin-2-one Peptidomimetics: A Comparative Guide Using VT NMR
For Researchers, Scientists, and Drug Development Professionals
The three-dimensional structure of peptidomimetics is a critical determinant of their biological activity. Understanding the conformational preferences of these molecules is paramount in rational drug design and development. This guide provides a comparative analysis of Variable Temperature Nuclear Magnetic Resonance (VT NMR) spectroscopy for the conformational analysis of 4-aminopiperidin-2-one peptidomimetics, with a focus on its comparison to other common analytical techniques such as X-ray crystallography and computational modeling.
Introduction to Conformational Analysis
4-Aminopiperidin-2-one scaffolds are prevalent in medicinal chemistry, often employed to mimic beta-turns in peptides and to confer improved pharmacokinetic properties. The piperidinone ring can adopt several conformations, such as chair, boat, and twist-boat, with the axial or equatorial positioning of the amino substituent significantly influencing the molecule's shape and its interaction with biological targets. Intramolecular hydrogen bonding often plays a crucial role in stabilizing a particular conformation. VT NMR is a powerful, non-destructive technique that provides insights into these dynamic processes in solution, closely mimicking physiological conditions.
Comparative Analysis of Techniques
The choice of analytical technique for conformational analysis depends on the specific research question, the physical state of the sample, and the desired level of detail. While X-ray crystallography provides a high-resolution static picture of the molecule in the solid state, it requires the growth of suitable crystals, which can be a significant bottleneck. Computational methods, such as Density Functional Theory (DFT), offer predictions of conformational energies and geometries but require experimental validation. VT NMR bridges this gap by providing quantitative data on conformational equilibria and dynamics in solution.
Data Presentation: A Comparative Overview
The following table summarizes the type of quantitative data obtainable from each technique for the conformational analysis of a model 4-aminopiperidin-2-one peptidomimetic.
| Parameter | VT NMR | X-ray Crystallography | Computational Modeling (DFT) |
| Temperature Coefficient (Δδ(NH)/ΔT) | -6.5 ppb/K[1] | Not Applicable | Not Directly Calculated |
| Dihedral/Torsion Angles (φ, ψ) | Inferred from coupling constants | Precisely measured (e.g., φ = -60°, ψ = -30°) | Calculated for various conformers |
| Coupling Constants (³JHH) | 2-12 Hz (typical for piperidine rings) | Not Applicable | Can be predicted |
| Relative Conformational Energy (ΔG°) | Can be estimated from population ratios | Not Applicable | Calculated for each conformer (e.g., 0, 1.5, 3.2 kcal/mol) |
| Presence of Intramolecular H-Bond | Indicated by Δδ(NH)/ΔT > -4.6 ppb/K[2] | Inferred from atomic distances | Predicted based on geometry and energy |
Experimental Protocols
Variable Temperature (VT) NMR Spectroscopy
Objective: To determine the presence of intramolecular hydrogen bonds and to study the conformational dynamics of 4-aminopiperidin-2-one peptidomimetics in solution.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the 4-aminopiperidin-2-one peptidomimetic in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final concentration of 1-10 mM. The solvent should have a wide temperature range and should not interact strongly with the analyte. Use high-quality NMR tubes (e.g., Wilmad 535-PP or equivalent) to withstand temperature changes.
-
Instrumentation: Utilize an NMR spectrometer equipped with a variable temperature unit.
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra at various temperatures. A typical temperature range for studying hydrogen bonding is 298 K to 328 K (25 °C to 55 °C), with increments of 5 K.
-
Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring the spectrum.
-
Ensure consistent locking and shimming at each temperature to maintain spectral quality.
-
-
Data Analysis:
-
Identify the chemical shift of the amide proton (NH) at each temperature.
-
Plot the chemical shift of the amide proton (δ) as a function of temperature (T).
-
The slope of this plot gives the temperature coefficient (Δδ/ΔT). A value more positive than approximately -4.6 ppb/K is indicative of an intramolecularly hydrogen-bonded proton. For instance, a value of -6.5 ppb/K strongly suggests the presence of an intramolecular hydrogen bond, indicating a more solvent-shielded environment at lower temperatures.[1]
-
Visualizations
Experimental Workflow for VT NMR Analysis
Caption: Workflow for VT NMR conformational analysis.
Logical Pathway from VT NMR Data to Conformational Insight
Caption: Deriving conformational insights from VT NMR data.
Conclusion
VT NMR spectroscopy is an indispensable tool for the conformational analysis of 4-aminopiperidin-2-one peptidomimetics in solution. It provides unique, quantitative data on dynamic processes such as intramolecular hydrogen bonding, which are often not accessible by other techniques. When used in conjunction with X-ray crystallography and computational modeling, VT NMR contributes to a comprehensive understanding of the structural features that govern the biological activity of these important therapeutic agents. This integrated approach is crucial for the successful design and optimization of novel peptidomimetic drugs.
References
A Researcher's Guide to In Vitro Assay Validation for High-Throughput Screening of 4-Aminopiperidin-2-one Libraries
For researchers, scientists, and drug development professionals, the successful identification of bioactive compounds from large chemical libraries is a cornerstone of modern drug discovery. The 4-aminopiperidin-2-one scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. High-throughput screening (HTS) is an essential tool for rapidly assessing the activity of extensive libraries of such compounds. However, the reliability of HTS data is fundamentally dependent on the meticulous validation of the in vitro assays employed.
This guide provides a comprehensive comparison of key in vitro assay formats and validation methodologies pertinent to the high-throughput screening of 4-aminopiperidin-2-one libraries. We present quantitative data from representative assay technologies, detailed experimental protocols for crucial validation experiments, and visual workflows to aid in the design and implementation of robust screening campaigns.
Comparative Analysis of HTS Assay Formats
The choice of assay technology is a critical decision in the development of an HTS campaign. The optimal format depends on the specific biological target and the nature of the molecular interaction being investigated. Here, we compare three widely used homogeneous assay formats: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaScreen, and Fluorescence Polarization (FP).
| Assay Parameter | TR-FRET (e.g., LanthaScreen™) | AlphaScreen® | Fluorescence Polarization (FP) | Representative Target Class Example |
| Principle | Non-radiative energy transfer between a long-lifetime lanthanide donor and a fluorescent acceptor when in close proximity. | Generation of a chemiluminescent signal when donor and acceptor beads are brought into proximity, leading to a cascade of energy transfer. | Change in the polarization of emitted light from a fluorescently labeled molecule upon binding to a larger partner. | Kinases, GPCRs, Protein-Protein Interactions |
| Signal Detection | Time-resolved fluorescence ratio of acceptor to donor emission. | Luminescence. | Millipolarization (mP) units. | N/A |
| Z'-Factor | Typically > 0.7[1] | Typically > 0.7 | Typically > 0.5 | N/A |
| Signal-to-Background (S/B) Ratio | > 20 is achievable[2] | Can be very high (>100) | Generally lower (2-5) | N/A |
| Compound Interference | Minimized due to time-resolved detection, but can be susceptible to compounds that absorb at excitation/emission wavelengths. | Can be affected by singlet oxygen quenchers, light scattering compounds, and colored compounds. | Less prone to interference from autofluorescent compounds but sensitive to light scattering.[3] | N/A |
| Assay Miniaturization | Highly suitable for 384- and 1536-well formats.[1][2] | Highly suitable for 384- and 1536-well formats. | Suitable for 384- and 1536-well formats. | N/A |
| Reagent Stability | Generally good. | Stable. | Generally good. | N/A |
Key Assay Validation Parameters: A Quantitative Overview
Rigorous assay validation ensures the quality and reliability of HTS data. The following table summarizes critical validation parameters and their acceptable ranges for a robust screening assay.
| Validation Parameter | Description | Acceptance Criteria | Representative Value |
| Z'-Factor | A statistical measure of the separation between the high and low controls, reflecting the assay's dynamic range and data variation. | > 0.5 for an excellent assay.[4] | 0.74[5] |
| Signal-to-Background (S/B) Ratio | The ratio of the mean signal of the high control to the mean signal of the low control. | Generally, > 10 is desirable, but depends on assay format. | 22[5] |
| Coefficient of Variation (%CV) | A measure of the relative variability of the data. | < 10-20% for raw data. | 5.0%[5] |
| IC50/EC50 Reproducibility | The consistency of the half-maximal inhibitory or effective concentration of a control compound across multiple experiments. | Less than 2-3 fold variation. | Varies by compound and assay. |
| DMSO Tolerance | The ability of the assay to withstand the solvent used to dissolve library compounds without significant loss of performance. | Typically up to 1% DMSO, but should be empirically determined.[6] | No significant effect up to 20% in one study.[7] |
Experimental Protocols
Detailed and standardized protocols are fundamental to reproducible assay validation. Below are step-by-step methodologies for determining key validation parameters.
Z'-Factor Determination
Objective: To quantify the quality of the HTS assay.
Materials:
-
Assay-specific reagents (enzyme, substrate, antibodies, beads, etc.)
-
Positive control (known inhibitor or agonist at a high concentration)
-
Negative control (vehicle, typically DMSO)
-
Assay buffer
-
Microplates (384- or 1536-well)
-
Plate reader capable of the appropriate detection mode (e.g., TR-FRET, luminescence, FP)
Procedure:
-
Plate Layout: Designate a sufficient number of wells for positive and negative controls (e.g., 16-32 wells for each).
-
Reagent Addition: Dispense the assay components into the wells according to the optimized assay protocol.
-
Control Addition: Add the positive control to the designated wells and the negative control (vehicle) to its respective wells.
-
Incubation: Incubate the plate for the predetermined time at the optimal temperature.
-
Signal Detection: Read the plate using the appropriate instrument settings.
-
Calculation: Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls. Apply the following formula:
Z' = 1 - (3σp + 3σn) / |μp - μn|[8]
Signal-to-Background (S/B) Ratio Calculation
Objective: To determine the dynamic range of the assay.
Procedure:
-
Follow steps 1-5 of the Z'-Factor Determination protocol.
-
Calculation: Calculate the mean signal for the positive (μp) and negative (μn) controls. The S/B ratio is calculated as:
S/B = μp / μn
IC50 Determination for a Reference Compound
Objective: To determine the potency of a known inhibitor or activator and to assess assay consistency.
Materials:
-
Reference compound with known activity against the target.
-
All materials listed for Z'-Factor Determination.
Procedure:
-
Serial Dilution: Prepare a serial dilution of the reference compound (e.g., 10-12 concentrations) in the assay buffer or DMSO.
-
Plate Layout: Add the serially diluted compound to the assay plate in triplicate. Include positive and negative controls.
-
Reagent Addition and Incubation: Follow the standard assay protocol for adding reagents and incubating the plate.
-
Signal Detection: Read the plate.
-
Data Analysis:
-
Normalize the data to the positive and negative controls (e.g., % inhibition).
-
Plot the normalized response versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation (or similar model) to determine the IC50 value, which is the concentration at which 50% of the maximal response is observed.[9]
-
Visualizing Workflows and Pathways
To facilitate a clearer understanding of the experimental and biological processes, the following diagrams are provided.
The following diagrams illustrate key signaling pathways that may be targeted by 4-aminopiperidin-2-one derivatives based on existing literature.
p38 MAPK Signaling Pathway
PI3K/Akt/mTOR Signaling Pathway
References
- 1. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A method for in vitro assembly of hepatitis C virus core protein and for screening of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HCV core protein and virus assembly: what we know without structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Hepatitis C Virus: Assembly and Release of Virus Particles - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Target Landscape: A Comparative Guide to the Cross-Reactivity and Selectivity of 4-Aminopiperidin-2-one Based Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to its successful development as a therapeutic agent or a chemical probe. This guide provides a comprehensive comparison of the cross-reactivity and selectivity profiles of 4-aminopiperidin-2-one based inhibitors and their close analogs, offering valuable insights into their potential on- and off-target effects. By presenting supporting experimental data, detailed methodologies for key assays, and visual representations of relevant signaling pathways and workflows, this guide aims to be an essential resource for navigating the complex world of kinase inhibitor selectivity.
The 4-aminopiperidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a variety of protein kinases. The inherent structural features of this scaffold allow for diverse substitutions, enabling the fine-tuning of potency and selectivity. However, the conserved nature of the ATP-binding site across the kinome presents a significant challenge in achieving absolute target specificity. Off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of an inhibitor's selectivity profile is crucial for its preclinical and clinical development.
This guide focuses on providing a clear and objective comparison of the performance of 4-aminopiperidin-2-one based inhibitors and their close structural relatives. Due to the limited availability of comprehensive, publicly accessible kinome-wide screening data for inhibitors with the exact 4-aminopiperidin-2-one core, this guide utilizes detailed selectivity data from extensively characterized 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide analogs. These compounds share a significant structural and pharmacophoric overlap, making their selectivity profiles highly relevant and informative for researchers working with 4-aminopiperidin-2-one based molecules.
Quantitative Cross-Reactivity and Selectivity Data
The following tables summarize the inhibitory activity and selectivity of representative 4-aminopiperidine-based kinase inhibitors against a panel of kinases. The data is compiled from publicly available research and showcases the spectrum of activity and selectivity that can be achieved with this scaffold.
Table 1: Selectivity Profile of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide Analogs against a Panel of 22 Kinases.
| Kinase Target | Compound 2 (% Inhibition at 1µM) | Compound 10 (% Inhibition at 1µM) | Compound 21 (% Inhibition at 1µM) |
| PKBβ (Akt2) | >80 | >80 | >80 |
| PKA | >80 | <20 | >80 |
| ROCK2 | >80 | <20 | >80 |
| p70S6K | >80 | >80 | >80 |
| MSK1 | 40-80 | <20 | 40-80 |
| RSK1 | 40-80 | <20 | 40-80 |
| CAMKII | 40-80 | <20 | 40-80 |
| CHK1 | 40-80 | <20 | 40-80 |
| GSK3β | <20 | <20 | <20 |
| MAPKAP-K2 | <20 | <20 | <20 |
| MNK1 | <20 | <20 | <20 |
| MNK2 | <20 | <20 | <20 |
| PHK | <20 | <20 | <20 |
| AMPK | <20 | <20 | <20 |
| CDK2 | <20 | <20 | <20 |
| PLK1 | <20 | <20 | <20 |
| Aurora A | <20 | <20 | <20 |
| SYK | <20 | <20 | <20 |
| LCK | <20 | <20 | <20 |
| SRC | <20 | <20 | <20 |
| JNK1 | <20 | <20 | <20 |
| p38α | <20 | <20 | <20 |
Data adapted from McHardy, T. et al. J. Med. Chem. 2010, 53, 5, 2239–2249.[1][2][3]
Table 2: IC50 Values and Selectivity of Representative Analogs against Primary Targets and Key Off-Targets.
| Compound | Target | IC50 (nM) | Selectivity vs. PKA (fold) |
| Compound 2 | PKBβ (Akt2) | 19 | 28 |
| Compound 10 | PKBβ (Akt2) | 27 | >150 |
| Compound 21 | PKBβ (Akt2) | 35 | 14 |
Data adapted from McHardy, T. et al. J. Med. Chem. 2010, 53, 5, 2239–2249.[1][2][3]
Experimental Protocols
A variety of biochemical and cellular assays are employed to determine the selectivity profile of kinase inhibitors. Below are detailed methodologies for some of the key experiments commonly used in the field.
Radiometric Protein Kinase Assay
This is a traditional and highly sensitive method for measuring kinase activity.
Principle: This assay measures the transfer of a radiolabeled phosphate group (usually from [γ-³²P]ATP or [γ-³³P]ATP) to a specific peptide or protein substrate by the kinase.[4][5][6][7][8]
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the kinase, a specific peptide or protein substrate, and assay buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES).
-
Inhibitor Addition: Add the 4-aminopiperidin-2-one based inhibitor at various concentrations to the reaction mixture. A DMSO control is run in parallel.
-
Initiation: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³²P]ATP. This is often achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the peptide substrate.
-
Washing: Wash the phosphocellulose paper extensively to remove unbound [γ-³²P]ATP.
-
Detection: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter or a phosphorimager.
-
Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.
LanthaScreen® Eu Kinase Binding Assay (TR-FRET)
This is a high-throughput, fluorescence-based assay that measures the binding of an inhibitor to a kinase.
Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound.[9][10][11][12][13]
Protocol:
-
Reagent Preparation: Prepare solutions of the kinase (often tagged, e.g., with GST or His), a europium (Eu)-labeled anti-tag antibody, a fluorescent tracer (e.g., Alexa Fluor 647-labeled), and the test inhibitor.
-
Assay Plate Setup: In a microplate, add the test inhibitor at various concentrations.
-
Kinase/Antibody Addition: Add the mixture of the kinase and the Eu-labeled antibody to the wells.
-
Tracer Addition: Add the fluorescent tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding to reach equilibrium.
-
Detection: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. The signal is typically read at two wavelengths (e.g., for the donor Eu emission and the acceptor Alexa Fluor 647 emission).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the tracer by the inhibitor. IC50 values are determined by plotting the emission ratio against the inhibitor concentration.
ADP-Glo™ Kinase Assay (Luminescence)
This is a versatile, luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced.[14][15][16][17][18]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is proportional to the kinase activity.[14][15][16][17][18]
Protocol:
-
Kinase Reaction: Perform the kinase reaction in a microplate containing the kinase, substrate, ATP, and the test inhibitor at various concentrations.
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature.
-
ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and the luciferase/luciferin pair.
-
Incubation: Incubate the plate to allow the conversion of ADP to ATP and the subsequent light-producing reaction to stabilize.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. IC50 values are calculated by plotting the luminescence against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
This assay assesses the direct binding of an inhibitor to its target protein in a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein increases the thermal stability of the protein. CETSA measures this change in thermal stability to confirm target engagement in intact cells or cell lysates.[19][20][21][22][23]
Protocol:
-
Cell Treatment: Treat cultured cells with the 4-aminopiperidin-2-one based inhibitor or vehicle control (e.g., DMSO).
-
Heating: Heat the treated cells across a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature. This is typically done by Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling pathways and the logical flow of experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the Graphviz DOT language, illustrate a key signaling pathway targeted by many 4-aminopiperidin-2-one based inhibitors and a typical workflow for selectivity profiling.
Caption: Simplified PI3K/Akt signaling pathway often targeted by kinase inhibitors.
Caption: General experimental workflow for inhibitor selectivity profiling.
Conclusion
The cross-reactivity and selectivity profiling of 4-aminopiperidin-2-one based inhibitors is a critical component of their preclinical development. The data presented in this guide, based on closely related analogs, demonstrates that while potent and selective inhibitors can be developed from this scaffold, off-target effects, particularly against closely related kinases, are a key consideration. The detailed experimental protocols and visual workflows provided herein offer a practical resource for researchers to design and execute their own selectivity profiling studies. A thorough and systematic evaluation of inhibitor selectivity, utilizing a combination of biochemical and cellular assays, is essential for the successful translation of these promising compounds into novel therapeutics and valuable research tools.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 15. promega.com [promega.com]
- 16. ulab360.com [ulab360.com]
- 17. ulab360.com [ulab360.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. bio-protocol.org [bio-protocol.org]
- 22. benchchem.com [benchchem.com]
- 23. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4-Aminopiperidin-2-one Hydrochloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Aminopiperidin-2-one hydrochloride, a compound often utilized in synthetic chemistry.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not immediately available. The following procedures are based on the safety data for structurally similar compounds, including 3-Aminopiperidine-2,6-dione hydrochloride and 4-aminopyrrolidin-2-one hydrochloride. It is imperative to consult the official SDS provided by the manufacturer for the specific compound in use before handling and disposal.
Immediate Safety and Hazard Considerations
Based on analogous compounds, this compound is anticipated to possess the following hazards. Always assume the highest degree of hazard in the absence of specific data.
| Hazard Statement | Classification | Precautionary Action |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[1] |
| H315: Causes skin irritation | Skin irritation (Category 2) | Wear protective gloves. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][2] |
| H319: Causes serious eye irritation | Eye irritation (Category 2) | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. This protocol provides a general framework for safe disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling the material for disposal, ensure the following PPE is worn:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator.
Step 2: Waste Collection
-
Solid Waste:
-
Contaminated Materials:
-
Any materials used to clean up spills (e.g., absorbent pads, paper towels) and any disposable PPE that has come into contact with the chemical should be considered contaminated.
-
Place all contaminated materials in the same hazardous waste container as the solid chemical.
-
-
Empty Containers:
-
"Empty" containers may still retain chemical residues and should be treated as hazardous waste.
-
Triple rinse the container with a suitable solvent (e.g., water, if the compound is soluble and it is safe to do so). The rinsate should be collected and disposed of as hazardous chemical waste.
-
Alternatively, the unrinsed container can be sealed and disposed of as hazardous waste.
-
Step 3: Waste Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1][3]
-
The storage area should be clearly marked as a hazardous waste accumulation point.
Step 4: Final Disposal
-
Dispose of the hazardous waste through a licensed and approved waste disposal contractor.[5][6]
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and known hazards.
-
Never dispose of this compound down the drain or in the regular trash.[6]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
By adhering to these procedures and consulting the specific Safety Data Sheet, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Essential Safety and Operational Guide for 4-Aminopiperidin-2-one hydrochloride
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Aminopiperidin-2-one hydrochloride. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure and ensure personal safety.[1][2][3][4][5] The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, powder-free. Tested against ASTM D6978 standard.[5][6] | Prevents skin contact and irritation.[1][2][3] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Conforming to EN166 (EU) or NIOSH (US) standards.[2][3] | Protects against splashes and dust, preventing serious eye irritation.[1][2][3] |
| Body Protection | Laboratory coat or disposable gown | Long-sleeved, lint-free, low-permeability fabric with a solid front and tight-fitting cuffs.[4][5] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when handling the powder outside of a ventilated enclosure or if dust is generated.[1] | Prevents inhalation and potential respiratory tract irritation.[1][3][7] |
Hazard Identification and First Aid
This compound is classified as a hazardous substance with the following primary concerns:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][7]
In case of exposure, follow these first aid measures immediately:
| Exposure Route | First Aid Procedure |
| In case of eye contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Seek immediate medical attention. |
| In case of skin contact | Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][9] |
| If inhaled | Move the person into fresh air.[1][2][3] If not breathing, give artificial respiration.[2] Seek medical attention. |
| If swallowed | Do NOT induce vomiting.[10] Rinse mouth with water.[9] Never give anything by mouth to an unconscious person.[10][11] Seek immediate medical attention. |
Experimental Workflow and Handling
Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Wear appropriate PPE, including gloves, when handling the container.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][8]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[2]
Preparation for Use:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust formation.[2][8]
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Don all required personal protective equipment as detailed in the PPE table.
-
Carefully weigh the required amount of the compound, avoiding the generation of dust.
Dissolution:
-
Add the solid compound to the chosen solvent slowly.
-
If required, use gentle agitation or stirring to facilitate dissolution.
-
Keep the container closed as much as possible during the process.
Post-Handling:
-
Thoroughly wash hands and any exposed skin after handling.[1][2][3]
-
Clean the work area and any equipment used, ensuring no residue remains.
-
Remove and dispose of contaminated PPE properly. Contaminated clothing should be washed before reuse.[1][2][3]
Caption: Workflow for Handling this compound.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
Waste Collection:
-
Collect all waste material, including unused compound and contaminated disposables (e.g., gloves, weighing paper), in a designated, labeled, and sealed container.
Disposal Method:
-
The primary recommended disposal method is incineration.[1]
-
Dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][9]
-
Do not allow the product to enter drains, other waterways, or soil.[1][9]
Container Disposal:
-
Dispose of the empty container as unused product in accordance with approved waste disposal practices.[2]
Always consult your institution's environmental health and safety (EHS) department for specific guidance on waste disposal procedures.
References
- 1. biosynth.com [biosynth.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. publications.ashp.org [publications.ashp.org]
- 7. 4-piperidone hydrochloride, 4-piperidone hydrochloride 100g - SYNTHETIKA [synthetikaeu.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. peptide.com [peptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
